molecular formula C23H21F3N4O4 B1666215 AZD-3161 CAS No. 1369501-46-1

AZD-3161

Número de catálogo: B1666215
Número CAS: 1369501-46-1
Peso molecular: 474.4 g/mol
Clave InChI: LRHQXIQLHVPUNA-INIZCTEOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Pavinetant is a member of the class of quinolines that is the amide obtained by formal condensation of the carboxy group of 3-[(methanesulfonyl)amino]-2-phenylquinoline-4-carboxylic acid with the amino group of (1S)-1-phenylpropan-1-amine. A neurokinin-3 receptor antagonist that has been trialled as a potential drug for treatment of schizophrenia and menopausal symptoms. It has a role as a neurokinin-3 receptor antagonist and an antipsychotic agent. It is a member of quinolines, a secondary carboxamide, a sulfonamide and an aromatic amide.
Pavinetant has been used in trials studying the basic science and treatment of Safety and Schizophrenia.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

1369501-46-1

Fórmula molecular

C23H21F3N4O4

Peso molecular

474.4 g/mol

Nombre IUPAC

N-[(3S)-5-(5-methoxypyrazin-2-yl)-3,4-dihydro-2H-chromen-3-yl]-6-(2,2,2-trifluoroethoxymethyl)pyridine-3-carboxamide

InChI

InChI=1S/C23H21F3N4O4/c1-32-21-10-28-19(9-29-21)17-3-2-4-20-18(17)7-16(12-34-20)30-22(31)14-5-6-15(27-8-14)11-33-13-23(24,25)26/h2-6,8-10,16H,7,11-13H2,1H3,(H,30,31)/t16-/m0/s1

Clave InChI

LRHQXIQLHVPUNA-INIZCTEOSA-N

SMILES isomérico

COC1=NC=C(N=C1)C2=C3C[C@@H](COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F

SMILES canónico

COC1=NC=C(N=C1)C2=C3CC(COC3=CC=C2)NC(=O)C4=CN=C(C=C4)COCC(F)(F)F

Apariencia

Solid powder

Otros números CAS

941690-55-7

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

3-((methylsulfonyl)amino)-2-phenyl-N-(1-phenylpropyl)quinolin-4-carboxamide
AZD 2624
AZD-2624
AZD2624

Origen del producto

United States

Foundational & Exploratory

AZD-3161 Sodium Channel Subtype Selectivity Profile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel subtype NaV1.7. This channel is a genetically validated target for the treatment of pain, as gain-of-function mutations are associated with inherited pain disorders, while loss-of-function mutations lead to a congenital inability to experience pain. This compound was developed with the aim of selectively targeting NaV1.7 to provide analgesia while minimizing off-target effects on other sodium channel subtypes, such as those in the central nervous system (NaV1.1, NaV1.2) and the heart (NaV1.5), which can lead to undesirable side effects. This document provides a comprehensive overview of the available data on the selectivity profile of this compound, details of the likely experimental protocols used for its characterization, and visual representations of its mechanism and the general workflow for the discovery of such compounds.

Quantitative Data Presentation

The selectivity of a compound is a critical determinant of its therapeutic window. The following tables summarize the known inhibitory activities of this compound against its primary target, NaV1.7, as well as key off-targets.

Table 1: this compound Potency and Selectivity against Sodium Channel Subtypes and hERG

TargetpIC50IC50 (µM)Selectivity vs. NaV1.7
NaV1.7 7.1 [1]~0.079 -
NaV1.54.9[1]~12.6~159-fold
hERG4.9[1]~12.6~159-fold

Note: A comprehensive selectivity profile of this compound against other sodium channel subtypes (NaV1.1, NaV1.2, NaV1.3, NaV1.4, NaV1.6, NaV1.8, NaV1.9) is not publicly available.

Table 2: this compound Off-Target Activity

TargetIC50 (µM)
Adenosine Transporter (AT)1.8[1]
Cannabinoid B1 (CB1) Receptor5[1]

Experimental Protocols

The following section details a representative experimental protocol for determining the potency and selectivity of a compound like this compound using the gold-standard whole-cell patch-clamp electrophysiology technique.

Whole-Cell Patch-Clamp Electrophysiology for NaV Channel Subtype Selectivity

Objective: To determine the concentration-dependent inhibition (IC50) of a test compound on specific voltage-gated sodium channel subtypes expressed in a heterologous expression system.

1. Cell Culture and Preparation:

  • Cell Lines: Use stable cell lines expressing the human channel of interest (e.g., HEK293 cells stably expressing hNaV1.7, hNaV1.5, etc.).

  • Culture Conditions: Maintain cells in appropriate culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution, centrifuge, and resuspend in the extracellular solution.

2. Solutions:

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.3 with CsOH.

  • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. Adjust pH to 7.4 with NaOH.

3. Electrophysiological Recording:

  • Apparatus: Utilize an automated or manual patch-clamp system.

  • Pipettes: Pull borosilicate glass pipettes to a resistance of 2-4 MΩ when filled with the intracellular solution.

  • Seal Formation: Achieve a giga-ohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip by applying gentle suction to gain electrical access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) to ensure all channels are in the resting state.

    • Apply a depolarizing voltage step (e.g., to 0 mV for 20 ms) to elicit a peak inward sodium current.

    • Repeat this voltage step at a low frequency (e.g., 0.1 Hz) to establish a stable baseline current.

4. Compound Application and Data Analysis:

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the extracellular solution.

  • Application: Perfuse the cells with increasing concentrations of the test compound.

  • Data Acquisition: Record the peak sodium current at each concentration after the compound effect has reached a steady state.

  • Data Analysis:

    • Normalize the peak current at each concentration to the baseline current.

    • Plot the normalized current as a function of the compound concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway

AZD3161_Mechanism_of_Action cluster_neuron Nociceptive Neuron Pain_Stimulus Painful Stimulus NaV17 NaV1.7 Channel Pain_Stimulus->NaV17 Activates Depolarization Membrane Depolarization NaV17->Depolarization Na+ Influx Action_Potential Action Potential Propagation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal AZD3161 This compound Block Blockade AZD3161->Block Block->NaV17 Sodium_Channel_Blocker_Discovery_Workflow cluster_discovery Discovery & Screening cluster_characterization Hit-to-Lead Characterization cluster_preclinical Preclinical Development Target_Identification Target Identification (NaV1.7) Compound_Library Compound Library Screening Target_Identification->Compound_Library HTS High-Throughput Screening (e.g., FLIPR) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification Electrophysiology Automated Patch-Clamp (Primary Screen) Hit_Identification->Electrophysiology Selectivity_Panel Manual Patch-Clamp (Selectivity Profiling) Electrophysiology->Selectivity_Panel Lead_Optimization Lead Optimization (Medicinal Chemistry) Selectivity_Panel->Lead_Optimization Lead_Optimization->Electrophysiology Iterative Screening In_Vivo_Models In Vivo Pain Models Lead_Optimization->In_Vivo_Models Tox_Safety Toxicology & Safety Pharmacology In_Vivo_Models->Tox_Safety Candidate_Selection Candidate Selection (e.g., this compound) Tox_Safety->Candidate_Selection

References

Biophysical Characterization of AZD-3161: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by AstraZeneca, this compound belongs to the (S)-N-chroman-3-ylcarboxamide series of voltage-gated sodium channel blockers.[1][2] While its clinical development was discontinued (B1498344) after Phase I trials, the biophysical and pharmacological properties of this compound provide valuable insights for the development of future NaV1.7-targeted analgesics. This technical guide provides a comprehensive overview of the biophysical characterization of this compound, including its binding properties, selectivity, and the experimental methodologies used for its evaluation.

Core Biophysical Properties

This compound demonstrates high affinity and selectivity for the NaV1.7 channel. The primary measure of its potency is the pIC50 value, which is the negative logarithm of the half-maximal inhibitory concentration (IC50).

PropertyValueTarget/ConditionReference
Potency (pIC50) 7.1NaV1.7 channel[3]
Selectivity (pIC50) 4.9NaV1.5 channel[3]
Selectivity (pIC50) 4.9hERG[3]
Oral Bioavailability (rat) 44%10 µmol/kg, p.o.[3]
Half-life (rat) 4.8 h10 µmol/kg, p.o.[3]
Cmax (rat) 0.30 µmol/L10 µmol/kg, p.o.[3]

Table 1: Summary of key in vitro and in vivo properties of this compound.

Mechanism of Action and Signaling Pathway

This compound functions as a direct blocker of the NaV1.7 ion channel. These channels are crucial for the initiation and propagation of action potentials in nociceptive neurons, which are responsible for transmitting pain signals from the periphery to the central nervous system. By inhibiting the influx of sodium ions through NaV1.7 channels, this compound effectively dampens the excitability of these neurons, thereby reducing the perception of pain.[4][5][6]

The signaling pathway in which NaV1.7 plays a critical role begins with a noxious stimulus (e.g., heat, pressure, chemical irritants) activating sensory nerve endings. This activation leads to a depolarization of the neuronal membrane, which in turn opens voltage-gated sodium channels, including NaV1.7. The influx of sodium ions generates an action potential that travels along the axon of the sensory neuron to the spinal cord, and subsequently to the brain, where the sensation of pain is processed. Blockade of NaV1.7 by this compound interrupts this signaling cascade at an early stage.

NaV17_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Signal Propagation Noxious_Stimulus Noxious Stimulus (Heat, Mechanical, Chemical) Membrane_Depolarization Membrane Depolarization Noxious_Stimulus->Membrane_Depolarization NaV17_Channel NaV1.7 Channel (Open State) Membrane_Depolarization->NaV17_Channel Na_Influx Na+ Influx NaV17_Channel->Na_Influx Action_Potential Action Potential Generation Na_Influx->Action_Potential Axon_Propagation Action Potential Propagation along Axon Action_Potential->Axon_Propagation Spinal_Cord Signal Transmission to Spinal Cord Axon_Propagation->Spinal_Cord Brain Pain Perception in Brain Spinal_Cord->Brain AZD3161 This compound AZD3161->NaV17_Channel Blockade

Figure 1. Signaling pathway of pain transmission mediated by NaV1.7 and the inhibitory action of this compound.

Experimental Protocols

While specific, detailed protocols for the biophysical characterization of this compound are not publicly available, this section outlines the general methodologies typically employed for evaluating NaV1.7 inhibitors. These protocols are based on standard practices in the field and are likely to be similar to those used in the development of this compound.

Electrophysiological Recording (Patch-Clamp)

Electrophysiology, particularly the patch-clamp technique, is the gold standard for characterizing the interaction of a compound with ion channels. This method allows for the direct measurement of ion currents through the channel in response to changes in membrane voltage.

Objective: To determine the potency and selectivity of this compound on NaV1.7 and other sodium channel subtypes.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7) are commonly used. For selectivity profiling, cells expressing other sodium channel subtypes (e.g., hNaV1.5) and the hERG channel are utilized.

  • Cell Preparation: Cells are cultured to an appropriate confluency and then dissociated into a single-cell suspension.

  • Recording: Whole-cell patch-clamp recordings are performed using either manual or automated patch-clamp systems.

    • Internal Solution (Pipette Solution): Typically contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocol: A specific voltage protocol is applied to the cell membrane to elicit sodium currents. This usually involves holding the membrane at a negative potential (e.g., -100 mV) to keep the channels in a closed state, followed by a depolarizing pulse (e.g., to 0 mV) to open the channels and record the inward sodium current.

  • Compound Application: this compound is applied to the external solution at various concentrations. The effect of the compound on the peak sodium current is measured.

  • Data Analysis: The concentration-response data are fitted to a Hill equation to determine the IC50 value, from which the pIC50 is calculated.

Patch_Clamp_Workflow Cell_Culture HEK293 cells expressing hNaV1.7 Cell_Preparation Dissociation into single-cell suspension Cell_Culture->Cell_Preparation Patching Establish whole-cell patch-clamp configuration Cell_Preparation->Patching Voltage_Protocol Apply voltage protocol to elicit Na+ current Patching->Voltage_Protocol Compound_Application Apply this compound at varying concentrations Voltage_Protocol->Compound_Application Data_Acquisition Record peak sodium current Compound_Application->Data_Acquisition Data_Analysis Generate concentration-response curve and calculate pIC50 Data_Acquisition->Data_Analysis

Figure 2. Generalized workflow for patch-clamp electrophysiology experiments.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the NaV1.7 sodium channel. While it did not proceed through clinical development, the data gathered on its biophysical properties and mechanism of action have contributed to the broader understanding of NaV1.7 as a therapeutic target for pain. The methodologies outlined in this guide represent the standard approaches for characterizing such compounds and serve as a valuable reference for researchers in the field of pain drug discovery. Further detailed studies on the binding kinetics, thermodynamics, and structural interactions of compounds like this compound will be crucial for the successful development of the next generation of non-opioid analgesics.

References

AZD-3161 target validation for neuropathic pain

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to P2X7 Receptor Target Validation for Neuropathic Pain

Executive Summary

Initial investigation into AZD-3161 as a target for neuropathic pain revealed a discrepancy in its mechanism of action. This compound is a selective inhibitor of the voltage-gated sodium channel Nav1.7, not a P2X7 receptor antagonist.[1][2][3] Development of this compound was discontinued (B1498344) after a Phase 1 clinical trial, and detailed public data regarding its preclinical and clinical performance in neuropathic pain is limited.[1][2][3][4]

Conversely, a substantial body of evidence has established the P2X7 receptor as a promising therapeutic target for neuropathic pain.[5][6] This guide provides a comprehensive technical overview of the validation of the P2X7 receptor in this context, detailing the underlying signaling pathways, quantitative data from preclinical studies of representative antagonists, and standardized experimental protocols. This information is intended for researchers, scientists, and drug development professionals working in the field of pain therapeutics.

The P2X7 Receptor: A Key Mediator in Neuropathic Pain

The P2X7 receptor (P2X7R) is an ATP-gated ion channel predominantly expressed on immune cells, particularly microglia in the central nervous system.[5] In the pathophysiology of neuropathic pain, nerve injury leads to a significant release of extracellular ATP, which acts as a damage-associated molecular pattern (DAMP).[5] This high concentration of ATP activates P2X7R on microglia, initiating a downstream signaling cascade that results in the release of pro-inflammatory cytokines such as interleukin-1β (IL-1β).[5] These cytokines, in turn, contribute to central sensitization and the maintenance of pain hypersensitivity.[7][8] Pharmacological blockade or genetic knockout of the P2X7R has been shown to alleviate pain behaviors in various animal models of neuropathic pain.[5][7][8]

Quantitative Data for P2X7 Receptor Antagonists

The following tables summarize key in vitro and in vivo quantitative data for representative P2X7 receptor antagonists that have been evaluated in the context of neuropathic pain.

Table 1: In Vitro Pharmacology of P2X7R Antagonists
ParameterA-740003A-438079P2X7-IN-2
Target P2X7 ReceptorP2X7 ReceptorP2X7 Receptor
Mechanism of Action Selective, Competitive AntagonistAntagonistInhibitor
IC50 (IL-1β release) 156 nM (human THP-1 cells)[9]Not Reported0.01 nM (human whole blood)[9]
IC50 (Pore formation) 92 nM (human THP-1 cells)[9]Not ReportedNot Reported
IC50 (rat P2X7 receptor) Potent activity reported[8]297 ± 24 nM[5]Not Reported
IC50 (human P2X7 receptor) pIC50 = 7.0–7.3[8]493 ± 94 nM[5]Not Reported
Table 2: In Vivo Efficacy of P2X7R Antagonists in Neuropathic Pain Models
CompoundAnimal ModelPain EndpointAdministration RouteEfficacy
A-740003 Spinal Nerve Ligation (SNL), Chronic Constriction Injury (CCI), Vincristine-induced neuropathyMechanical AllodyniaIntraperitoneal (i.p.), IntrathecalDose-dependent reduction in allodynia[5][7]
A-438079 CCI, SNL, Vincristine-induced neuropathy, Diabetic Neuropathic PainMechanical Allodynia, Thermal HyperalgesiaIntrathecalAttenuation of mechanical allodynia and thermal hyperalgesia[7][10][11]
GSK-1482160 Chronic Constriction Injury (CCI)Mechanical AllodyniaNot SpecifiedEffective reversal of mechanical allodynia at 20 mg/kg[12]
Brilliant Blue G (BBG) Sciatic Nerve Injury, Diabetic Neuropathic PainMechanical AllodyniaIntraperitoneal (i.p.)Significant reduction in pain behaviors[5]

Experimental Protocols

Preclinical Models of Neuropathic Pain

The validation of P2X7R as a target for neuropathic pain has extensively utilized rodent models that mimic the symptoms of human neuropathic pain conditions.

  • Chronic Constriction Injury (CCI): This model involves the loose ligation of the sciatic nerve with chromic gut sutures, leading to nerve inflammation and subsequent pain hypersensitivity.

  • Spared Nerve Injury (SNI): In this model, two of the three terminal branches of the sciatic nerve (the tibial and common peroneal nerves) are ligated and transected, leaving the sural nerve intact. This results in a robust and long-lasting neuropathic pain state.

  • Spinal Nerve Ligation (SNL): This model involves the tight ligation of one or two of the spinal nerves that contribute to the sciatic nerve (typically L5 and/or L6).

  • Chemotherapy-Induced Neuropathic Pain: Administration of chemotherapeutic agents such as vincristine (B1662923) can induce a painful peripheral neuropathy, mimicking a common side effect in cancer patients.

  • Diabetic Neuropathic Pain: This is often modeled by inducing diabetes in rodents, for example, with streptozotocin, which leads to the development of neuropathic pain symptoms.[10]

Methodologies for Target Validation
  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments of varying stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined as a measure of sensitivity to a non-noxious stimulus.

    • Thermal Hyperalgesia: Measured using a radiant heat source (e.g., Hargreaves apparatus) applied to the plantar surface of the hind paw. The latency to paw withdrawal is recorded as an indicator of sensitivity to heat.

  • Molecular and Cellular Assays:

    • Western Blotting: Used to quantify the protein expression levels of P2X7R and downstream signaling molecules (e.g., phosphorylated kinases) in tissues such as the spinal cord and dorsal root ganglia.

    • Quantitative PCR (qPCR): Employed to measure the mRNA expression levels of P2X7R and pro-inflammatory cytokines (e.g., IL-1β, TNF-α).

    • Immunohistochemistry (IHC): Allows for the visualization of P2X7R expression and its co-localization with specific cell markers (e.g., Iba1 for microglia, GFAP for astrocytes) in tissue sections.

    • ELISA: Used to quantify the concentration of released pro-inflammatory cytokines (e.g., IL-1β) in tissue homogenates or cell culture supernatants.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

P2X7R_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular (Microglia) ATP High Extracellular ATP (from nerve injury) P2X7R P2X7 Receptor ATP->P2X7R Activates Ca_influx Ca²⁺ Influx P2X7R->Ca_influx K_efflux K⁺ Efflux P2X7R->K_efflux NLRP3 NLRP3 Inflammasome Activation Ca_influx->NLRP3 K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1B Mature IL-1β Release Caspase1->IL1B Cleaves proIL1B Pro-IL-1β proIL1B->IL1B Pain Neuropathic Pain (Central Sensitization) IL1B->Pain Contributes to

Caption: P2X7R Signaling Pathway in Neuropathic Pain.

Experimental_Workflow cluster_model Neuropathic Pain Model Induction cluster_treatment Treatment and Behavioral Assessment cluster_analysis Post-Mortem Analysis Induction Induce Neuropathic Pain (e.g., CCI, SNI) Baseline Baseline Behavioral Testing (von Frey, Hargreaves) Induction->Baseline Treatment Administer P2X7R Antagonist or Vehicle Baseline->Treatment PostTreatment Post-Treatment Behavioral Testing Treatment->PostTreatment Tissue Tissue Collection (Spinal Cord, DRG) PostTreatment->Tissue Molecular Molecular Analysis (qPCR, Western Blot, IHC, ELISA) Tissue->Molecular

References

In Vitro Potency of AZD-3161 on Human Nav1.7: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro potency and pharmacological characterization of AZD-3161, a selective inhibitor of the voltage-gated sodium channel Nav1.7. The Nav1.7 channel, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics. It is preferentially expressed in peripheral nervous system neurons, where it plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli.[1][2][3] Gain-of-function mutations in Nav1.7 are linked to inherited pain disorders, while loss-of-function mutations lead to a congenital inability to feel pain, highlighting its potential as a target for novel analgesics.[1][3][4]

This compound was developed by AstraZeneca as a potent and selective Nav1.7 blocker for the potential treatment of neuropathic and inflammatory pain.[1][5] This document summarizes its in vitro potency, selectivity against other ion channels, and the experimental methodologies used for its characterization.

Quantitative Potency and Selectivity Data

The inhibitory activity of this compound has been quantified using in vitro electrophysiological assays. The data demonstrates potent inhibition of human Nav1.7 and selectivity against other key sodium channel subtypes and off-target channels, which is critical for minimizing potential cardiovascular and central nervous system side effects.[1]

TargetParameterValueReference Compound(s)
Human Nav1.7 pIC50 7.1 -
Human Nav1.5pIC504.9-
hERGpIC504.9-
Adenosine Transporter (AT)IC501.8 µM-
Cannabinoid B1 (CB1) ReceptorIC505.0 µM-
Table 1: In Vitro Potency and Selectivity Profile of this compound.[5]

Experimental Protocols

The determination of the in vitro potency of Nav1.7 inhibitors like this compound is primarily achieved through patch-clamp electrophysiology, which is considered the gold standard for studying ion channel function.[6] Both manual and automated patch-clamp (APC) systems are employed to measure the effect of compounds on ion channel currents.[6][7][8]

Whole-Cell Patch-Clamp Electrophysiology Assay

This methodology allows for the direct measurement of ion flow through Nav1.7 channels expressed in a heterologous system, such as Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells.[9]

Objective: To determine the concentration-dependent inhibition of human Nav1.7 sodium currents by this compound.

1. Cell Preparation:

  • Cell Line: CHO or HEK293 cells stably transfected with the human SCN9A gene (encoding Nav1.7).

  • Culture: Cells are cultured and harvested according to standard protocols.[9] For experiments, cells are plated onto glass coverslips to allow for recording.

2. Electrophysiological Recording:

  • Configuration: Whole-cell patch-clamp configuration is established.

  • Solutions:

    • Internal (Pipette) Solution (in mM): Compositions are designed to mimic the intracellular environment and often include CsF or KCl to block potassium channels, and EGTA to chelate calcium.

    • External (Bath) Solution (in mM): Compositions resemble extracellular fluid, typically containing NaCl, KCl, CaCl2, MgCl2, and a buffer like HEPES.

  • Equipment: A patch-clamp amplifier, data acquisition system, and microscope are used. Automated platforms like the SyncroPatch or IonWorks Barracuda can be used for higher throughput.[6][7]

3. Voltage Protocol:

  • Holding Potential: The cell membrane is held at a hyperpolarized potential, typically -100 mV or -120 mV, to ensure most Nav1.7 channels are in a resting, closed state.[9]

  • Test Pulse: A depolarizing voltage step (e.g., to 0 mV for 20 ms) is applied to elicit a peak inward sodium current as the channels open.[9]

  • State-Dependence: To assess inhibition of different channel states (resting vs. inactivated), the holding potential can be varied. For instance, holding at -60 mV or -70 mV will cause a fraction of channels to be in the inactivated state.[10] Many Nav1.7 inhibitors exhibit higher potency for the inactivated state.[9]

4. Data Analysis:

  • Measurement: The peak amplitude of the inward sodium current is measured before and after the application of various concentrations of this compound.

  • IC50 Calculation: The percentage of current inhibition is plotted against the compound concentration. A concentration-response curve is fitted using a logistical equation (e.g., Hill equation) to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Nav1.7 current. The pIC50 is the negative logarithm of the IC50.

Visualizations

Nav1.7 Channel Gating and Inhibition by this compound

Voltage-gated sodium channels cycle through several conformational states: resting (closed), activated (open), and inactivated (closed). This compound binds to the channel protein to block the flow of sodium ions, thereby inhibiting the generation and propagation of action potentials in nociceptive neurons.[4][11]

Nav1_7_Inhibition cluster_states Nav1.7 Channel States cluster_block Pharmacological Block cluster_outcome Physiological Outcome Resting Resting (Closed) Activated Activated (Open) Resting->Activated Depolarization Activated->Resting Repolarization Inactivated Inactivated (Closed) Activated->Inactivated Sustained Depolarization NoAP Reduced Nociceptor Excitability Inactivated->Resting Repolarization AZD3161 This compound AZD3161->Activated Blocks Na+ Influx AZD3161->Inactivated Stabilizes State (State-Dependent Block) NoPain Analgesia NoAP->NoPain

Caption: Mechanism of Nav1.7 channel inhibition by this compound.

Experimental Workflow for IC50 Determination

The following diagram outlines the typical workflow for determining the in vitro potency of a Nav1.7 inhibitor using whole-cell patch-clamp electrophysiology.

Ephys_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Culture Nav1.7-expressing CHO or HEK293 cells C Establish whole-cell patch-clamp configuration A->C B Prepare intracellular & extracellular recording solutions B->C D Record baseline Nav1.7 current using voltage-clamp protocol C->D E Apply this compound (multiple concentrations) D->E F Record Nav1.7 current in presence of compound E->F G Measure peak current inhibition F->G H Plot concentration-response curve G->H I Calculate IC50 / pIC50 value H->I

Caption: Workflow for patch-clamp electrophysiology experiment.

References

The Structure-Activity Relationship of AZD-3161 Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the (S)-N-Chroman-3-ylcarboxamide Series of Voltage-Gated Sodium Channel Blockers

The voltage-gated sodium channel NaV1.7 has emerged as a critical target in the pursuit of novel analgesics, largely due to genetic evidence linking mutations in the SCN9A gene to altered pain phenotypes in humans.[1] AZD-3161, a potent and selective NaV1.7 blocker, represents a key compound within the (S)-N-chroman-3-ylcarboxamide series developed by AstraZeneca. This technical guide provides a detailed examination of the structure-activity relationships (SAR) of this compound and its analogues, offering insights for researchers and scientists in the field of pain drug discovery.

Core Structure and Pharmacological Profile

This compound (designated as compound 29 in the foundational study by Kers et al.) demonstrates high potency for the human NaV1.7 channel with a pIC50 of 7.1.[2][3] Its selectivity over the cardiac sodium channel NaV1.5 (pIC50 < 4.9) and the hERG channel (pIC50 = 4.9) is a crucial feature for a favorable safety profile.[2][3] The compound also exhibits inhibitory activity against the Adenosine Transporter (AT) and Cannabinoid B1 (CB1) receptor, with IC50 values of 1.8 µM and 5 µM, respectively.[2][3] In vivo studies have shown that this compound displays a dose-dependent antinociceptive effect in a rat formalin model of pain.[2][3]

The core of this series is the (S)-N-chroman-3-ylcarboxamide scaffold. The SAR exploration primarily focused on modifications at two key positions: the 5-substituent on the chroman ring and the carboxamide moiety.

Data Presentation: Quantitative Structure-Activity Relationship Data

The following table summarizes the quantitative data for a selection of key analogues from the (S)-N-chroman-3-ylcarboxamide series, based on the seminal work in this area. Modifications were explored at the R1 (carboxamide) and R2 (chroman 5-position) positions.

CompoundR1 Group (Carboxamide)R2 Group (5-Position)NaV1.7 pIC50NaV1.5 pIC50hERG pIC50clogPSolubility (µM)
1 4-(2,2,2-trifluoroethoxy)pyridine-2-carbonylH6.0<5.25.24.641
2 4-(trifluoromethoxy)benzoylH6.3<4.95.25.2<0.5
13 4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl5-(pyrimidin-2-yloxy)7.0<4.95.04.32
29 (this compound) 4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl5-(6-methoxypyrimidin-4-yl)7.1<4.94.94.025

Experimental Protocols

The biological evaluation of the this compound analogues relied on robust electrophysiological and pharmacokinetic assays.

In Vitro Electrophysiology Assay for NaV Channel Potency

The potency of the compounds on human NaV1.7 and NaV1.5 channels, as well as the hERG channel, was determined using automated patch-clamp electrophysiology. This high-throughput method is considered a gold standard for ion channel research.

Cell Lines:

  • HEK-293 cells stably expressing the human NaV1.7 channel.

  • CHO-K1 cells stably expressing the human NaV1.5 channel.

  • HEK-293 cells stably expressing the human hERG channel.

General Protocol:

  • Cell Preparation: Cells are cultured and harvested for the assay.

  • Automated Patch-Clamp System: A system such as the IonWorks Quattro or a similar platform is utilized for high-throughput recordings.

  • Voltage Protocol: A specific voltage protocol is applied to the cells to elicit channel opening and inactivation. For NaV channels, a typical protocol involves holding the cell at a negative potential (e.g., -90 mV), followed by a depolarizing pulse to evoke a current.

  • Compound Application: Compounds are serially diluted and applied to the cells. The effect of the compound on the ion channel current is measured.

  • Data Analysis: The reduction in current amplitude in the presence of the compound is used to calculate the half-maximal inhibitory concentration (IC50), which is then converted to the pIC50 (-logIC50).

In Vivo Pharmacokinetic (PK) and Efficacy Models

Pharmacokinetic Studies:

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing: Compounds were administered intravenously (i.v.) and orally (p.o.) to assess key PK parameters.

  • Sample Analysis: Blood samples were collected at various time points, and plasma concentrations were determined using liquid chromatography-mass spectrometry (LC-MS/MS).

  • Parameters Calculated: Key parameters included clearance, volume of distribution (Vss), half-life (t1/2), and oral bioavailability (%F).

Nociceptive Pain Model (Formalin Test):

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure: A dilute solution of formalin is injected into the paw of the rat, which induces a biphasic pain response (an early acute phase and a later inflammatory phase).

  • Compound Administration: Test compounds were administered orally prior to the formalin injection.

  • Efficacy Measurement: The duration of nociceptive behaviors (e.g., flinching, licking of the paw) is recorded, and the reduction in these behaviors in compound-treated animals compared to vehicle-treated animals is used to determine efficacy.

Mandatory Visualizations

Structure-Activity Relationship Logic Flow

SAR_Logic cluster_scaffold Core Scaffold: (S)-N-Chroman-3-ylcarboxamide cluster_modifications Key Modification Points cluster_outcomes Observed Effects Scaffold {Core Structure | (S)-N-Chroman-3-ylcarboxamide} R1 R1 Position Carboxamide Moiety Scaffold->R1 R2 R2 Position Chroman 5-Position Scaffold->R2 R1_mod 4-(2,2,2-trifluoroethoxy)pyridine-2-carbonyl R1->R1_mod Optimal Group R2_mod Introduction of Heteroaryl Groups (e.g., 5-(6-methoxypyrimidin-4-yl)) R2->R2_mod Key Modification Potency Increased NaV1.7 Potency Solubility Improved Solubility PK Favorable PK Profile Selectivity Maintained Selectivity vs NaV1.5 R1_mod->Potency R1_mod->Selectivity R2_mod->Potency R2_mod->Solubility R2_mod->PK R2_mod->Selectivity

Caption: Logical flow of SAR for the this compound analogue series.

Experimental Workflow for Compound Evaluation

Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Profiling cluster_invivo In Vivo Evaluation arrow arrow start Design Analogues synthesis Chemical Synthesis of (S)-N-Chroman-3-ylcarboxamide Analogues start->synthesis purification Purification & Characterization synthesis->purification ephys Automated Electrophysiology (NaV1.7, NaV1.5, hERG) purification->ephys Test Compounds solubility_assay Solubility Assessment ephys->solubility_assay pk_studies Rat Pharmacokinetic Studies (i.v. and p.o.) solubility_assay->pk_studies Select Leads efficacy_model Formalin-Induced Pain Model pk_studies->efficacy_model end Identify Lead Compound (this compound) efficacy_model->end

Caption: Workflow for synthesis and evaluation of this compound analogues.

Signaling Pathway: NaV1.7 in Nociception

Signaling_Pathway cluster_neuron Nociceptive Neuron stimulus Noxious Stimulus (e.g., heat, mechanical) depolarization Membrane Depolarization stimulus->depolarization nav17 NaV1.7 Channel depolarization->nav17 opens na_influx Na+ Influx nav17->na_influx ap_threshold Action Potential Threshold na_influx->ap_threshold reaches ap_propagation Action Potential Propagation ap_threshold->ap_propagation cns Signal to CNS ap_propagation->cns azd3161 This compound Analogues azd3161->nav17 BLOCKS

Caption: Role of NaV1.7 in pain signaling and site of action for this compound.

References

The Role of AZD-3161 in Modulating Nociceptor Excitability: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical regulators of nociceptor excitability and have emerged as a key target for the development of novel analgesics. Genetic evidence from humans with gain-of-function mutations in the SCN9A gene (encoding NaV1.7) who experience extreme pain, and those with loss-of-function mutations who are insensitive to pain, has validated this channel as a crucial component of the pain pathway.[1][2] AZD-3161, a selective NaV1.7 inhibitor developed by AstraZeneca, represents a significant effort in targeting this channel for the treatment of neuropathic and inflammatory pain. This technical guide provides an in-depth overview of the available preclinical data on this compound, its mechanism of action in modulating nociceptor excitability, and the experimental methodologies used in its characterization. While the clinical development of this compound was discontinued (B1498344) after Phase 1 trials, the preclinical data offers valuable insights into the therapeutic potential and challenges of selective NaV1.7 inhibition.[3][4][5]

Introduction to NaV1.7 and Nociceptor Excitability

Nociceptors are specialized sensory neurons that detect and transmit noxious stimuli, a process that is fundamental to the sensation of pain. The excitability of these neurons is largely governed by the influx of sodium ions through voltage-gated sodium channels (VGSCs), which triggers the depolarization phase of the action potential. The NaV1.7 channel is preferentially expressed in peripheral sensory and sympathetic neurons, including nociceptors of the dorsal root ganglia (DRG).[1][6][7] Its biophysical properties make it a key player in setting the threshold for action potential firing. NaV1.7 channels are known to amplify small, sub-threshold depolarizations, effectively acting as a "volume knob" for pain signaling.[6][8]

Dysregulation of NaV1.7 function is strongly linked to chronic pain states. Increased expression and altered gating properties of NaV1.7 channels can lead to hyperexcitability of nociceptors, contributing to the spontaneous pain, hyperalgesia, and allodynia characteristic of neuropathic and inflammatory pain conditions.[6][9] Consequently, selective blockade of NaV1.7 presents a promising therapeutic strategy for pain management, with the potential for a better safety profile compared to non-selective sodium channel blockers that can cause central nervous system and cardiovascular side effects.[1]

This compound: A Selective NaV1.7 Inhibitor

This compound was developed by AstraZeneca as a potent and selective inhibitor of the NaV1.7 sodium channel. The compound was investigated for its potential as a novel analgesic for neuropathic and inflammatory pain.[1]

Mechanism of Action

This compound exerts its effects by directly blocking the NaV1.7 channel, thereby inhibiting the influx of sodium ions into nociceptors. This action raises the threshold for action potential generation, making the neurons less likely to fire in response to noxious stimuli. By dampening the excitability of these pain-sensing neurons at the periphery, this compound was expected to reduce the transmission of pain signals to the central nervous system.

cluster_0 Nociceptor Terminal Noxious Stimuli Noxious Stimuli Generator Potential Generator Potential Noxious Stimuli->Generator Potential NaV1.7 NaV1.7 Generator Potential->NaV1.7 Amplification Action Potential Action Potential NaV1.7->Action Potential Initiation Signal Propagation to CNS Signal Propagation to CNS Action Potential->Signal Propagation to CNS This compound This compound This compound->NaV1.7 Inhibition

Mechanism of this compound Action on Nociceptor Excitability.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical studies.

Table 1: In Vitro Potency and Selectivity of this compound
TargetpIC50IC50 (µM)Selectivity vs. NaV1.7
NaV1.7 7.10.079-
NaV1.5 4.912.6~160-fold
hERG 4.912.6~160-fold
Adenosine Transporter (AT) -1.8-
Cannabinoid B1 (CB1) Receptor -5.0-
Data sourced from MedChemExpress.[10]
Table 2: In Vivo Efficacy of this compound in the Rat Formalin Test
Administration RouteDose Range (µmol/kg)Effect
Oral (p.o.)16 - 99Dose-dependent antinociceptive effect in Phase 1
A statistically significant antinociceptive effect was observed at 23 mg/kg (approximately 48.5 µmol/kg), with a corresponding plasma concentration of 5 µM.[3]
Table 3: Pharmacokinetic Properties of this compound in Rats
ParameterIntravenous (i.v.) - 3 µmol/kgOral (p.o.) - 10 µmol/kg
Half-life (t½) 2.2 h4.8 h
Volume of Distribution (Vss) 4.2 L/kg-
Oral Bioavailability (F) -44%
Maximum Concentration (Cmax) -0.30 µmol/L
Data sourced from MedChemExpress.[10]

Experimental Protocols

While detailed primary publications on the preclinical development of this compound are not publicly available, this section describes the general methodologies for the key experiments cited.

In Vitro Electrophysiology (Patch-Clamp)
  • Objective: To determine the potency and selectivity of this compound on various ion channels.

  • General Protocol:

    • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human NaV1.7, NaV1.5, or hERG channels are commonly used.

    • Recording: Whole-cell patch-clamp recordings are performed to measure ionic currents through the channels of interest.

    • Voltage Protocols: Specific voltage protocols are applied to elicit channel opening and measure peak currents. For NaV channels, a holding potential of around -100 mV is typical, with depolarizing steps to elicit sodium currents.

    • Compound Application: this compound at various concentrations is perfused onto the cells, and the resulting inhibition of the ionic current is measured.

    • Data Analysis: The concentration-response curve is plotted to calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of the maximal current. The pIC50 is the negative logarithm of the IC50.

cluster_0 Electrophysiology Workflow Cell Culture Cell Culture Patch-Clamp Recording Patch-Clamp Recording Cell Culture->Patch-Clamp Recording Voltage Protocol Voltage Protocol Patch-Clamp Recording->Voltage Protocol Compound Application Compound Application Voltage Protocol->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Workflow for In Vitro Electrophysiological Assessment.
In Vivo Nociceptive Behavior (Formalin Test)

  • Objective: To assess the antinociceptive efficacy of this compound in a model of inflammatory pain.

  • General Protocol:

    • Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.

    • Acclimatization: Animals are habituated to the testing environment to reduce stress-induced variability.

    • Drug Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.

    • Formalin Injection: After a predetermined pretreatment time, a dilute solution of formalin (e.g., 50 µL of 5% formalin) is injected into the plantar surface of one hind paw.

    • Behavioral Observation: The animal is placed in an observation chamber, and nociceptive behaviors (e.g., flinching, licking, or biting of the injected paw) are recorded over time. The observation period is typically divided into two phases: Phase 1 (0-10 minutes, representing acute nociception) and Phase 2 (15-60 minutes, representing inflammatory pain).

    • Data Analysis: The total time spent in nociceptive behaviors is quantified for each phase and compared between the drug-treated and vehicle-treated groups.

NaV1.7 Signaling in Nociceptors

The NaV1.7 channel is a key component of a complex signaling network within nociceptors that governs their excitability.

cluster_0 NaV1.7 Signaling Cascade in Nociceptor Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation Generator Potential Generator Potential Receptor Activation->Generator Potential NaV1.7 Activation NaV1.7 Activation Generator Potential->NaV1.7 Activation Action Potential Firing Action Potential Firing NaV1.7 Activation->Action Potential Firing Neurotransmitter Release Neurotransmitter Release Action Potential Firing->Neurotransmitter Release Dorsal Horn Neuron Dorsal Horn Neuron Neurotransmitter Release->Dorsal Horn Neuron Pain Perception Pain Perception Dorsal Horn Neuron->Pain Perception

Simplified NaV1.7 Signaling Pathway in Nociception.

Upon detection of a noxious stimulus, transducer channels on the nociceptor membrane open, leading to a small depolarization known as a generator potential. The unique gating properties of NaV1.7 allow it to amplify this initial depolarization, bringing the membrane potential to the threshold required to activate other voltage-gated sodium channels (such as NaV1.8) and trigger a full-blown action potential. This action potential then propagates along the axon to the central terminals in the dorsal horn of the spinal cord. At the presynaptic terminal, the arrival of the action potential leads to the opening of voltage-gated calcium channels, calcium influx, and the subsequent release of neurotransmitters like glutamate (B1630785) and substance P. These neurotransmitters then activate second-order neurons in the spinal cord, transmitting the pain signal to higher brain centers.

Conclusion

The preclinical data for this compound demonstrate its high potency and selectivity for the NaV1.7 channel, translating to dose-dependent antinociceptive effects in a rodent model of inflammatory pain. These findings underscore the critical role of NaV1.7 in modulating nociceptor excitability and validate it as a promising target for the development of novel analgesics. Although the clinical development of this compound was not pursued, the insights gained from its preclinical characterization continue to inform the ongoing efforts in the field to develop effective and safe NaV1.7 inhibitors for the treatment of chronic pain. Future research in this area will likely focus on overcoming the challenges of translating preclinical efficacy into clinical success, potentially through the development of compounds with improved pharmacokinetic and pharmacodynamic properties or by exploring novel therapeutic strategies that target the broader NaV1.7 signaling complex.

References

Preclinical Pharmacology of AZD-3161: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Developed by AstraZeneca, this compound, also identified as compound 29 in initial studies, showed promise in preclinical models of nociceptive pain.[1] However, its clinical development was discontinued (B1498344) after Phase 1 trials. This technical guide provides a comprehensive overview of the preclinical pharmacology of this compound, summarizing its mechanism of action, in vitro and in vivo properties, and pharmacokinetic profile based on publicly available data. Detailed experimental methodologies and signaling pathway diagrams are included to provide a thorough understanding of its preclinical characterization for scientific and research purposes.

Mechanism of Action

This compound exerts its pharmacological effect through the selective blockade of the NaV1.7 voltage-gated sodium channel.[2][3] NaV1.7 channels are predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[4][5] These channels play a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[6] By blocking NaV1.7, this compound is believed to reduce the excitability of these sensory neurons, thereby dampening the transmission of pain signals from the periphery to the central nervous system.[3][7]

NaV1.7 Signaling in Nociception

The diagram below illustrates the role of NaV1.7 in the nociceptive signaling pathway and the proposed mechanism of action for this compound.

AZD-3161_Mechanism_of_Action cluster_0 Peripheral Nociceptor Terminal cluster_1 Pain Signal Transmission Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical, chemical) Receptor_Activation Receptor Activation (e.g., TRP channels) Noxious_Stimuli->Receptor_Activation Membrane_Depolarization Membrane Depolarization Receptor_Activation->Membrane_Depolarization NaV1_7_Activation NaV1.7 Channel Activation Membrane_Depolarization->NaV1_7_Activation Action_Potential_Initiation Action Potential Initiation & Propagation NaV1_7_Activation->Action_Potential_Initiation Signal_to_CNS Signal Propagation to CNS Action_Potential_Initiation->Signal_to_CNS AZD_3161 This compound AZD_3161->NaV1_7_Activation Blocks Pain_Perception Pain Perception Signal_to_CNS->Pain_Perception

Figure 1: Proposed mechanism of action of this compound in blocking nociceptive signaling.

In Vitro Pharmacology

The in vitro activity of this compound has been characterized by its potency against the NaV1.7 channel and its selectivity over other related ion channels and receptors.

Potency and Selectivity

The following table summarizes the key in vitro potency and selectivity data for this compound. The pIC50 value represents the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

TargetPotency (pIC50)Potency (IC50)Reference
NaV1.7 Channel 7.1 -[2]
NaV1.5 Channel4.9-[2]
hERG4.9-[2]
Adenosine Transporter (AT)-1.8 µM[2]
Cannabinoid B1 (CB1) Receptor-5 µM[2]

Note: The primary source for the Adenosine Transporter and Cannabinoid B1 (CB1) receptor inhibition data has not been publicly disclosed.

Experimental Protocols

While detailed, specific protocols for the in vitro assays of this compound are not extensively published, standard methodologies for these types of assessments are well-established.

The potency of compounds against voltage-gated sodium channels is typically determined using whole-cell patch-clamp electrophysiology on cells stably expressing the human channel of interest (e.g., HEK293 cells). A generalized workflow for this type of assay is depicted below.

Patch_Clamp_Workflow Cell_Culture Cell Culture (HEK293 cells expressing NaV1.7) Patch_Pipette Patch Pipette Formation & Seal with Cell Membrane Cell_Culture->Patch_Pipette Whole_Cell_Configuration Establish Whole-Cell Configuration Patch_Pipette->Whole_Cell_Configuration Voltage_Clamp Voltage Clamp & Application of Voltage Pulses Whole_Cell_Configuration->Voltage_Clamp Record_Current Record Na+ Current Voltage_Clamp->Record_Current Compound_Application Apply this compound (at various concentrations) Record_Current->Compound_Application Record_Inhibited_Current Record Inhibited Na+ Current Compound_Application->Record_Inhibited_Current Data_Analysis Data Analysis (Concentration-response curve & IC50 determination) Record_Inhibited_Current->Data_Analysis

Figure 2: Generalized workflow for a patch-clamp electrophysiology assay.

In Vivo Pharmacology

The in vivo effects of this compound were evaluated in a preclinical model of nociceptive pain.

Efficacy in the Formalin-Induced Pain Model

This compound demonstrated a dose-dependent antinociceptive effect in the phase 1 (acute nociceptive phase) of the formalin model of pain in rats when administered orally.[2]

SpeciesModelRoute of AdministrationDose Range (µmol/kg)Observed EffectReference
RatFormalin Test (Phase 1)Oral (p.o.)16 - 99Dose-dependent antinociceptive effect[2]
Experimental Protocols

The formalin test is a widely used preclinical model of tonic, localized pain. The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of the animal, which elicits a biphasic pattern of nocifensive behaviors (licking, flinching, and biting of the injected paw). Phase 1, the acute phase, is thought to be due to the direct activation of nociceptors, while Phase 2, the tonic phase, involves a combination of peripheral inflammation and central sensitization. The general procedure is outlined below.

Formalin_Test_Workflow Acclimation Acclimation of Rats to Observation Chambers Drug_Administration Oral Administration of This compound or Vehicle Acclimation->Drug_Administration Formalin_Injection Subcutaneous Injection of Formalin into Hind Paw Drug_Administration->Formalin_Injection Behavioral_Observation Observation of Nocifensive Behaviors (Phase 1) Formalin_Injection->Behavioral_Observation Data_Quantification Quantification of Time Spent in Nocifensive Behaviors Behavioral_Observation->Data_Quantification Statistical_Analysis Statistical Analysis (Comparison between groups) Data_Quantification->Statistical_Analysis

Figure 3: Generalized workflow for the rat formalin test.

Pharmacokinetics

The pharmacokinetic profile of this compound was assessed in rats following both intravenous and oral administration.

Rat Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound in rats.

Route of AdministrationDose (µmol/kg)Half-life (t½) (h)Volume of Distribution (Vss) (L/kg)Oral Bioavailability (F) (%)Maximum Concentration (Cmax) (µmol/L)Reference
Intravenous (i.v.)32.24.2--[2]
Oral (p.o.)104.8-440.30[2]

These data indicate that this compound has a long half-life and high oral bioavailability in rats.[2]

Conclusion

This compound is a potent and selective NaV1.7 channel blocker with demonstrated efficacy in a preclinical model of nociceptive pain and favorable pharmacokinetic properties in rats. While its clinical development was halted, the preclinical data available for this compound provide valuable insights for researchers and scientists in the field of pain drug discovery. The information presented in this technical guide, including the summarized data, experimental workflow diagrams, and mechanistic pathway, serves as a comprehensive resource for understanding the preclinical pharmacological profile of this compound. Further research into selective NaV1.7 inhibitors continues to be an important area for the development of novel analgesics.

References

AZD-3161: A Technical Overview of a Selective Nav1.7 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3161 is a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7, a genetically validated target for the treatment of pain. Developed by AstraZeneca, this compound was investigated for its potential as an analgesic for neuropathic and inflammatory pain.[1][2] Genetic linkage studies have identified mutations in the gene encoding the Nav1.7 channel protein in both rare inherited pain disorders, such as inherited erythromelalgia, and in cases of congenital insensitivity to pain, highlighting its critical role in pain pathways.[1] Nav1.7 is predominantly expressed in the peripheral nervous system, where it is involved in the conduction of pain signals.[1] The development of selective Nav1.7 inhibitors like this compound aimed to provide effective pain relief while minimizing the central nervous system and cardiac side effects associated with non-selective sodium channel blockers.[1] Preclinical studies demonstrated the potential of this compound, however, its clinical development was discontinued (B1498344) after a Phase 1 trial.[3][4] This document provides a technical summary of the available discovery and development data for this compound.

Mechanism of Action and Preclinical Pharmacology

This compound is a selective blocker of the Nav1.7 sodium channel.[2] These channels are crucial for the generation and propagation of action potentials in nociceptive neurons. By inhibiting Nav1.7, this compound was designed to reduce the excitability of these neurons and thereby decrease the sensation of pain.

In Vitro Pharmacology

The inhibitory activity and selectivity of this compound were characterized using in vitro assays. The available data on its potency and selectivity are summarized in the table below.

TargetAssay TypeResult (pIC50)Result (IC50)Reference
Nav1.7Patch Clamp7.1[2]
Nav1.5Patch Clamp4.9[2]
hERGPatch Clamp4.9[2]
Adenosine Transporter (AT)1.8 µM[2]
Cannabinoid B1 (CB1) Receptor5 µM[2]
In Vivo Pharmacology

The analgesic efficacy of this compound was evaluated in a rat model of inflammatory pain.

Animal ModelDosing RouteDose Range (µmol/kg)EffectReference
Rat Formalin Model (Phase 1)Oral (p.o.)16-99Dose-dependent antinociceptive effect[2]
Pharmacokinetics

Pharmacokinetic parameters of this compound were determined in rats.

Dosing RouteDose (µmol/kg)Half-life (t½)Volume of Distribution (Vss)Oral Bioavailability (F)Maximum Concentration (Cmax)Reference
Intravenous (i.v.)32.2 h4.2 L/kg[2]
Oral (p.o.)104.8 h44%0.30 µmol/L[2]

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not extensively published. The following are generalized descriptions based on standard pharmacological assays.

Patch Clamp Electrophysiology

Objective: To determine the potency and selectivity of this compound on voltage-gated sodium channels (Nav1.7, Nav1.5) and the hERG potassium channel.

General Protocol:

  • Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7, Nav1.5, or hERG channels are commonly used.

  • Electrophysiology Rig: Whole-cell patch clamp recordings are performed using an automated or manual patch clamp system.

  • Voltage Protocols: Specific voltage protocols are applied to elicit channel currents and assess the compound's effect on the channel in different states (resting, open, inactivated). For Nav channels, a holding potential near the resting membrane potential is used, and channels are activated by depolarizing voltage steps.

  • Compound Application: this compound at various concentrations is perfused onto the cells, and the resulting inhibition of the channel current is measured.

  • Data Analysis: The concentration-response data are fitted to a logistical equation to determine the IC50 or pIC50 value, which represents the concentration of the compound required to inhibit 50% of the channel current.

Rat Formalin Model of Inflammatory Pain

Objective: To evaluate the in vivo analgesic efficacy of this compound in a model of inflammatory pain.

General Protocol:

  • Animals: Male Sprague-Dawley or Wistar rats are typically used.

  • Acclimation: Animals are acclimated to the testing environment to minimize stress-induced responses.

  • Compound Administration: this compound is administered orally (p.o.) at various doses. A vehicle control group is also included.

  • Induction of Pain: A dilute solution of formalin is injected into the plantar surface of one hind paw.

  • Behavioral Observation: Following formalin injection, the animal's nociceptive behaviors (e.g., flinching, licking, or biting of the injected paw) are observed and quantified. The observation period is typically divided into two phases: Phase 1 (0-5 minutes post-injection), representing direct nociceptor activation, and Phase 2 (15-60 minutes post-injection), reflecting inflammatory pain mechanisms.

  • Data Analysis: The total time spent in nociceptive behavior is recorded for each phase. The effect of this compound is determined by comparing the behavioral scores of the drug-treated groups to the vehicle control group.

Clinical Development

AstraZeneca initiated a Phase 1 clinical trial (NCT01240148) to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers. The study also aimed to evaluate the effect of intradermal this compound on quantitative sensory testing in normal and UV-C exposed skin.[3] The development of this compound was subsequently discontinued, and the results of this clinical trial have not been publicly disclosed.[3][4]

Visualizations

Signaling Pathway

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Neuron cluster_CNS Central Nervous System Painful_Stimulus Painful Stimulus (e.g., inflammation, injury) Nav1_7 Nav1.7 Channel Painful_Stimulus->Nav1_7 Activates Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Initiates Pain_Perception Pain Perception Action_Potential->Pain_Perception Signal to CNS AZD3161 This compound AZD3161->Nav1_7 Inhibits

Caption: Simplified signaling pathway of Nav1.7 in pain transmission and the inhibitory action of this compound.

Experimental Workflow

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development Target_ID Target Identification (Nav1.7) Lead_Gen Lead Generation Target_ID->Lead_Gen Lead_Opt Lead Optimization (this compound) Lead_Gen->Lead_Opt In_Vitro In Vitro Studies (Patch Clamp) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Formalin Model) In_Vitro->In_Vivo PK_Studies Pharmacokinetics In_Vivo->PK_Studies Phase1 Phase 1 Clinical Trial (NCT01240148) PK_Studies->Phase1 Discontinuation Development Discontinued Phase1->Discontinuation

Caption: Overview of the discovery and development workflow for this compound.

References

An In-depth Technical Guide to AZD-3161 for the Study of Congenital Insensitivity to Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Insensitivity to Pain (CIP) is a rare genetic disorder characterized by an inability to perceive pain, which often leads to severe self-injury and a shortened lifespan. A key genetic basis for this condition lies in loss-of-function mutations within the SCN9A gene, which encodes the voltage-gated sodium channel Nav1.7. This channel is predominantly expressed in peripheral nociceptive neurons and plays a critical role in the initiation and propagation of pain signals. The profound analgesic phenotype observed in individuals with non-functional Nav1.7 channels has made it a highly validated and sought-after target for the development of novel, non-opioid analgesics. AZD-3161, a potent and selective Nav1.7 inhibitor developed by AstraZeneca, represents a significant tool in the pharmacological exploration of the Nav1.7 pathway and its relevance to pain perception. Although its clinical development was discontinued (B1498344) after Phase I trials, the preclinical data and the methodologies used to characterize this compound provide a valuable framework for researchers in the field of pain therapeutics. This technical guide offers an in-depth overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols used in its evaluation, with a focus on its application in understanding the molecular basis of congenital insensitivity to pain.

Introduction: The Role of Nav1.7 in Pain Sensation and Congenital Insensitivity

Voltage-gated sodium channels are essential for the generation and propagation of action potentials in excitable cells. The Nav1.7 subtype is of particular interest in pain research due to its high expression in dorsal root ganglion (DRG) and sympathetic ganglion neurons, which are crucial components of the peripheral pain pathway.[1] Genetic studies have unequivocally linked Nav1.7 to human pain perception. Gain-of-function mutations in SCN9A lead to debilitating pain disorders such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in congenital insensitivity to pain.[1]

Individuals with CIP, despite their inability to feel pain, have otherwise largely normal neurological function, highlighting the specific role of Nav1.7 in nociception. This makes selective blockade of Nav1.7 a promising therapeutic strategy for pain relief with a potentially wide therapeutic window and minimal central nervous system or cardiovascular side effects.[1] this compound was developed with this rationale, aiming to selectively inhibit Nav1.7 and thereby mimic the analgesic phenotype of CIP.

This compound: A Selective Nav1.7 Inhibitor

This compound is a small molecule inhibitor designed to be a potent and selective blocker of the Nav1.7 channel. Its development was part of a broader effort to create non-addictive analgesics for neuropathic and inflammatory pain conditions.

Mechanism of Action

This compound exerts its effect by binding to the Nav1.7 channel and inhibiting the influx of sodium ions, which is a critical step in the depolarization of nociceptive neurons. By blocking this channel, this compound effectively dampens the electrical signals that transmit pain from the periphery to the central nervous system. The selectivity of this compound for Nav1.7 over other sodium channel subtypes, such as the cardiac isoform Nav1.5, is a key feature designed to minimize off-target effects.[2]

Quantitative Preclinical Data

The preclinical evaluation of this compound provided key quantitative data on its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below for clear comparison.

Table 1: In Vitro Activity of this compound [2]

TargetAssay TypeValueUnit
hNav1.7 Electrophysiology (Patch Clamp)7.1pIC50
hNav1.5 Electrophysiology (Patch Clamp)4.9pIC50
hERG Electrophysiology (Patch Clamp)4.9pIC50
Adenosine Transporter (AT) Radioligand Binding1.8IC50 (µM)
Cannabinoid B1 (CB1) Receptor Radioligand Binding5IC50 (µM)

Table 2: In Vivo Efficacy of this compound in the Rat Formalin Test [2]

Administration RouteDose RangeEffect
Oral (p.o.) 16-99 µmol/kgDose-dependent antinociceptive effect in Phase 1

Table 3: Pharmacokinetic Parameters of this compound in Rats [2]

RouteDose (µmol/kg)Half-life (t½)Volume of Distribution (Vss)Max Concentration (Cmax)Oral Bioavailability (%)
Intravenous (i.v.) 32.2 h4.2 L/kg--
Oral (p.o.) 104.8 h-0.30 µmol/L44

Experimental Protocols

The following sections detail the methodologies for key experiments used in the preclinical characterization of Nav1.7 inhibitors like this compound.

Automated Patch-Clamp Electrophysiology for IC50 Determination

Automated patch-clamp systems are high-throughput platforms used to measure the activity of ion channels in response to chemical compounds. This technique is crucial for determining the potency and selectivity of a drug like this compound.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.7, Nav1.5, and hERG channels.

Materials:

  • HEK293 or CHO cells stably expressing the target ion channel (hNav1.7, hNav1.5, or hERG).

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotics).

  • External recording solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose; pH adjusted to 7.4 with NaOH.

  • Internal recording solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with CsOH.

  • This compound stock solution in DMSO, serially diluted to a range of concentrations.

  • Automated patch-clamp system (e.g., QPatch, Patchliner, or SyncroPatch).

Procedure:

  • Cell Preparation: Culture the stable cell lines under standard conditions. On the day of the experiment, detach the cells using a non-enzymatic cell dissociation solution, wash with external solution, and resuspend to the desired concentration (typically 1-2 x 10^6 cells/mL).

  • System Priming: Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.

  • Cell Loading: Load the cell suspension into the system.

  • Seal Formation and Whole-Cell Configuration: The system will automatically position cells onto the patch-clamp chip, form a giga-ohm seal, and then rupture the cell membrane to achieve the whole-cell configuration.

  • Voltage Protocol and Baseline Recording: Apply a specific voltage protocol to elicit channel currents. For Nav channels, this typically involves a holding potential (e.g., -100 mV) followed by a depolarizing step (e.g., to 0 mV) to activate the channels. Record baseline currents in the absence of the compound.

  • Compound Application: Apply a range of concentrations of this compound to the cells. The system will perfuse the compound over the cells for a set incubation period.

  • Post-Compound Recording: After incubation, apply the same voltage protocol and record the channel currents in the presence of the compound.

  • Data Analysis: Measure the peak current amplitude before and after compound application for each concentration. Calculate the percentage of inhibition for each concentration. Fit the concentration-response data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is the negative logarithm of the IC50.

Rat Formalin Test for In Vivo Analgesia

The formalin test is a widely used preclinical model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of a compound's effect on both acute and more persistent pain states.

Objective: To evaluate the antinociceptive effect of orally administered this compound in a model of inflammatory pain.

Materials:

  • Male Sprague-Dawley rats (200-250 g).

  • 5% formalin solution (prepared by diluting 37% formaldehyde (B43269) in saline).

  • This compound formulated for oral gavage.

  • Observation chambers with a clear floor to allow for unobstructed observation of the paws.

  • Video recording equipment (optional, but recommended for unbiased scoring).

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and handling for several days prior to the experiment.

  • Compound Administration: Administer this compound or vehicle via oral gavage at the desired doses (e.g., 16, 33, 99 µmol/kg). The pre-treatment time will depend on the pharmacokinetic profile of the compound (typically 30-60 minutes).

  • Formalin Injection: After the pre-treatment period, briefly restrain the rat and inject 50 µL of 5% formalin into the plantar surface of one hind paw using a 27-gauge needle.

  • Observation and Scoring: Immediately place the rat in the observation chamber. Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection. This phase is characterized by acute, intense nociceptive behavior.

    • Phase 2 (Late Phase): 15-60 minutes post-injection. This phase reflects a combination of inflammatory responses and central sensitization.

  • Data Analysis: For each animal, calculate the total time spent in nociceptive behaviors for both Phase 1 and Phase 2. Compare the scores of the this compound-treated groups to the vehicle-treated group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test). A significant reduction in the duration of nociceptive behaviors indicates an antinociceptive effect.

Visualizations: Signaling Pathways and Experimental Workflows

Nav1.7 Signaling in Nociception

The following diagram illustrates the role of Nav1.7 in the transmission of a pain signal from the periphery to the spinal cord.

Nav1_7_Signaling_Pathway cluster_periphery Peripheral Nociceptor Terminal cluster_axon Axon cluster_spinal_cord Spinal Cord (Dorsal Horn) Noxious Stimulus Noxious Stimulus Receptor Activation Receptor Activation Noxious Stimulus->Receptor Activation Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization Nav1.7 Activation Nav1.7 Activation Membrane Depolarization->Nav1.7 Activation Action Potential Generation Action Potential Generation Nav1.7 Activation->Action Potential Generation AP Propagation AP Propagation Action Potential Generation->AP Propagation This compound This compound This compound->Nav1.7 Activation Inhibition Neurotransmitter Release Neurotransmitter Release AP Propagation->Neurotransmitter Release Second-Order Neuron Activation Second-Order Neuron Activation Neurotransmitter Release->Second-Order Neuron Activation Signal to Brain Signal to Brain Second-Order Neuron Activation->Signal to Brain Preclinical_Workflow Compound Library Screening Compound Library Screening Hit Identification Hit Identification Compound Library Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Potency & Selectivity In Vitro Characterization In Vitro Characterization Lead Optimization->In Vitro Characterization In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Characterization->In Vivo Efficacy Models Promising Profile Pharmacokinetics & Toxicology Pharmacokinetics & Toxicology In Vivo Efficacy Models->Pharmacokinetics & Toxicology Candidate Selection Candidate Selection Pharmacokinetics & Toxicology->Candidate Selection Candidate Selection->Lead Optimization No-Go / Refine IND-Enabling Studies IND-Enabling Studies Candidate Selection->IND-Enabling Studies Go

References

Methodological & Application

Application Notes and Protocols for AZD-3161 in In Vivo Pain Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD-3161 is a potent and selective antagonist of the voltage-gated sodium channel NaV1.7, a key mediator in pain signaling pathways.[1] Human genetic studies have validated NaV1.7 as a critical component in pain perception, making it a compelling target for the development of novel analgesics. This compound has demonstrated efficacy in preclinical models of inflammatory pain. These application notes provide detailed protocols for the use of this compound in common in vivo pain models, including the formalin test for inflammatory pain, the Chronic Constriction Injury (CCI) model for neuropathic pain, and the Complete Freund's Adjuvant (CFA) model for persistent inflammatory pain. Additionally, pharmacokinetic and pharmacodynamic data are summarized to guide experimental design.

Introduction

The voltage-gated sodium channel NaV1.7 is preferentially expressed in peripheral sensory neurons and plays a crucial role in the generation and propagation of action potentials in response to noxious stimuli.[2][3] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, highlighting the channel's importance in nociception. This compound is a selective inhibitor of NaV1.7, with a pIC50 of 7.1.[1] It exhibits selectivity over the cardiac sodium channel NaV1.5 (pIC50 4.9) and the hERG channel (pIC50 4.9).[1] Preclinical studies have shown that this compound produces a dose-dependent antinociceptive effect in the rat formalin model of pain.[1] While the clinical development of this compound was discontinued (B1498344) after Phase I trials, the compound remains a valuable pharmacological tool for investigating the role of NaV1.7 in various pain states.[4][5]

Data Presentation

In Vitro Activity of this compound
TargetPotency (pIC50)
NaV1.77.1
NaV1.54.9
hERG4.9

Data sourced from MedChemExpress.[1]

In Vivo Pharmacokinetics of this compound in Rats
Route of AdministrationDose (µmol/kg)Half-life (t½)Cmax (µmol/L)Bioavailability (F%)
Intravenous (i.v.)32.2 h--
Oral (p.o.)104.8 h0.3044%

Data sourced from MedChemExpress.[1]

In Vivo Efficacy of this compound in the Rat Formalin Test
Route of AdministrationDose Range (µmol/kg)Effect
Oral (p.o.)16-99Dose-dependent antinociceptive effect in Phase 1

Data sourced from MedChemExpress.[1]

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

This model is widely used to assess the efficacy of analgesics against acute and persistent inflammatory pain. The test involves the subcutaneous injection of a dilute formalin solution into the rodent hind paw, which elicits a biphasic pain response.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)

  • Formalin solution (e.g., 2.5% in saline)[6]

  • Male Sprague-Dawley rats (200-250 g)

  • Plexiglas observation chambers

  • Automated flinch detection system or manual observation setup

Procedure:

  • Habituation: Acclimate rats to the Plexiglas observation chambers for at least 30 minutes daily for 2-3 days prior to the experiment.[7]

  • Drug Administration: Administer this compound orally (p.o.) at doses ranging from 16 to 99 µmol/kg. A vehicle control group should be included. The compound should be administered 60 minutes before the formalin injection to allow for sufficient absorption, based on its pharmacokinetic profile.

  • Formalin Injection: Subcutaneously inject 50 µL of 2.5% formalin solution into the plantar surface of the right hind paw.[6]

  • Observation and Scoring: Immediately after the formalin injection, place the rat in the observation chamber. Pain-related behaviors (flinching, licking, and biting of the injected paw) are then quantified.

    • Phase 1 (Acute Pain): 0-10 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection. An automated system can be used to count flinches, or an observer can record the cumulative time spent licking and biting the paw.[7]

  • Data Analysis: Compare the pain scores between the this compound-treated groups and the vehicle control group for both phases. A significant reduction in pain behaviors in the treated groups indicates an analgesic effect.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury-induced neuropathic pain, characterized by the development of mechanical allodynia and thermal hyperalgesia.

Materials:

  • This compound

  • Vehicle

  • Male Sprague-Dawley rats (200-250 g)

  • Isoflurane for anesthesia

  • Surgical instruments

  • 4-0 chromic gut sutures

  • Von Frey filaments for assessing mechanical allodynia

  • Plantar test apparatus for assessing thermal hyperalgesia

Procedure:

  • Baseline Testing: Before surgery, determine the baseline paw withdrawal threshold to mechanical stimuli (von Frey filaments) and the paw withdrawal latency to a thermal stimulus (plantar test).

  • CCI Surgery: Anesthetize the rat with isoflurane. Surgically expose the left sciatic nerve at the mid-thigh level. Loosely tie four chromic gut sutures around the nerve with about 1 mm spacing between them.[8] The ligatures should be tight enough to cause a slight constriction of the nerve without arresting blood flow. Close the incision in layers.

  • Post-operative Recovery and Pain Development: Allow the animals to recover for 7-14 days. During this period, they will develop stable mechanical allodynia and thermal hyperalgesia in the ipsilateral paw.

  • Drug Administration: On the day of testing (e.g., day 14 post-surgery), administer this compound orally at selected doses.

  • Behavioral Testing: Assess mechanical allodynia and thermal hyperalgesia at various time points after drug administration (e.g., 1, 2, 4, and 6 hours) to determine the time course of the analgesic effect.

  • Data Analysis: Compare the paw withdrawal thresholds and latencies between the this compound-treated groups and the vehicle control group. A significant increase in withdrawal threshold or latency indicates a reversal of neuropathic pain symptoms.

Complete Freund's Adjuvant (CFA) Model of Persistent Inflammatory Pain

The CFA model induces a robust and long-lasting inflammation, mimicking chronic inflammatory conditions like arthritis. This model is characterized by thermal hyperalgesia, mechanical allodynia, and edema in the injected paw.

Materials:

  • This compound

  • Vehicle

  • Complete Freund's Adjuvant (CFA)

  • Male Sprague-Dawley rats (200-250 g)

  • Von Frey filaments

  • Plantar test apparatus

  • P caliper or plethysmometer for measuring paw edema

Procedure:

  • Baseline Measurements: Measure baseline mechanical and thermal sensitivity, as well as paw volume.

  • CFA Injection: Inject 100 µL of CFA into the plantar surface of the right hind paw.[9]

  • Inflammation Development: Inflammation and pain hypersensitivity will develop over the next 24-48 hours and persist for several weeks.

  • Drug Administration: On the day of testing (e.g., 24 or 48 hours after CFA injection), administer this compound orally.

  • Behavioral and Physiological Assessment: At selected time points post-drug administration, assess:

    • Mechanical Allodynia: Using von Frey filaments.

    • Thermal Hyperalgesia: Using the plantar test.

    • Paw Edema: Using a caliper or plethysmometer.

  • Data Analysis: Compare the behavioral and physiological measurements between the this compound-treated and vehicle control groups. A significant reduction in hypersensitivity and paw edema indicates an anti-inflammatory and analgesic effect.

Visualizations

G cluster_0 Nociceptor Terminal cluster_1 Central Nervous System Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) NaV17 NaV1.7 Channel Noxious_Stimuli->NaV17 Activates Depolarization Membrane Depolarization NaV17->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Threshold Reached Spinal_Cord Spinal Cord (Dorsal Horn) Action_Potential->Spinal_Cord Propagation Brain Brain Spinal_Cord->Brain Signal Transmission Pain_Perception Pain Perception Brain->Pain_Perception AZD3161 This compound AZD3161->NaV17 Blocks

Caption: NaV1.7 signaling pathway in pain transmission.

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Induction & Observation cluster_3 Analysis Habituation Animal Habituation (2-3 days) Drug_Admin This compound/Vehicle Admin (p.o., 60 min pre-formalin) Habituation->Drug_Admin Formalin_Injection Formalin Injection (s.c., hind paw) Drug_Admin->Formalin_Injection Phase1 Phase 1 Observation (0-10 min) Formalin_Injection->Phase1 Phase2 Phase 2 Observation (15-60 min) Phase1->Phase2 Data_Analysis Data Analysis (Pain Score Comparison) Phase2->Data_Analysis

Caption: Experimental workflow for the formalin test.

G Start Start Baseline Baseline Behavioral Testing (Mechanical & Thermal) Start->Baseline Surgery CCI or CFA Surgery Baseline->Surgery Pain_Dev Pain Model Development (7-14 days for CCI, 24-48h for CFA) Surgery->Pain_Dev Drug_Admin This compound/Vehicle Administration Pain_Dev->Drug_Admin Post_Treat_Test Post-Treatment Behavioral Testing (Multiple Time Points) Drug_Admin->Post_Treat_Test Analysis Data Analysis Post_Treat_Test->Analysis End End Analysis->End

Caption: General workflow for CCI and CFA pain models.

References

Application Notes and Protocols: Utilizing AZD-3161 in the Rat Formalin Pain Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of AZD-3161, a potent and selective NaV1.7 channel blocker, in the rat formalin model of nociceptive pain. The formalin test is a robust model for assessing the efficacy of analgesic compounds, capable of distinguishing between two phases of pain: an acute, neurogenic phase and a subsequent inflammatory phase.

Introduction

The voltage-gated sodium channel NaV1.7 is a critical component in the transmission of pain signals.[1] Its expression is largely restricted to peripheral sensory neurons, making it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[1] this compound has been identified as a potent and selective blocker of the NaV1.7 channel.[2] Preclinical studies have demonstrated its potential as an antinociceptive agent.[2]

The rat formalin test is a widely used preclinical pain model that involves the subcutaneous injection of a dilute formalin solution into the hind paw, inducing a biphasic pain response.[3] Phase I, the acute phase, is characterized by the direct activation of C-fiber nociceptors and typically lasts for the first 5-10 minutes.[4][5] Phase II, the tonic phase, begins approximately 15-20 minutes post-injection and can last for over an hour. This later phase is thought to be mediated by a combination of peripheral inflammation and central sensitization of dorsal horn neurons in the spinal cord.[4] The distinct mechanisms of these two phases allow for the evaluation of a compound's efficacy against both acute nociceptive and more persistent inflammatory pain.

Data Presentation: Efficacy of this compound

While detailed quantitative data from comprehensive dose-response studies are not extensively published, available information indicates that this compound demonstrates a dose-dependent antinociceptive effect in the first phase of the rat formalin pain model.[2] A summary of the reported in vivo efficacy and pharmacokinetic parameters in rats is presented below.

CompoundAdministration RouteDose Range (in vivo, rats)Reported Efficacious Dose (Phase 1)Corresponding Plasma ConcentrationKey Findings
This compound Oral (p.o.)16 - 99 µmol/kg23 mg/kg (approx. 48.5 µmol/kg)5 µMDose-dependent antinociceptive effect observed in Phase 1 of the formalin test.[2][6]
Pharmacokinetic Parameters (Rat)
Oral Bioavailability (10 µmol/kg) 44%[2]
Half-life (10 µmol/kg, p.o.) 4.8 hours[2]
Half-life (3 µmol/kg, i.v.) 2.2 hours[2]
Volume of Distribution (Vss) 4.2 L/kg[2]
Maximum Concentration (Cmax) 0.30 µmol/L[2]

Signaling Pathway of NaV1.7 in Formalin-Induced Nociception

The diagram below illustrates the proposed mechanism of action for this compound in the context of the formalin-induced pain pathway. Formalin acts as a noxious stimulus, activating peripheral nociceptors. This activation triggers the opening of NaV1.7 channels, leading to the generation and propagation of action potentials along the sensory nerve fiber to the spinal cord. This compound selectively blocks these NaV1.7 channels, thereby inhibiting the transmission of the pain signal.

AZD3161_Mechanism_of_Action cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord Formalin Formalin Stimulus Nociceptor_Activation Nociceptor Activation Formalin->Nociceptor_Activation activates Nav17_Channel NaV1.7 Channel Nociceptor_Activation->Nav17_Channel opens Action_Potential Action Potential Generation Nav17_Channel->Action_Potential initiates Pain_Signal Pain Signal Transmission to CNS Action_Potential->Pain_Signal propagates AZD3161 This compound AZD3161->Nav17_Channel blocks

Mechanism of this compound in blocking formalin-induced pain.

Experimental Protocols

The following is a detailed protocol for conducting the rat formalin pain model to evaluate the efficacy of a test compound like this compound. This protocol is synthesized from established methodologies.[3][7][8]

Materials and Reagents
  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Formalin solution (e.g., 5% in saline, prepared from 37% formaldehyde)

  • Observation chambers (clear Plexiglas)

  • Hamilton syringes (or similar) for formalin injection

  • Oral gavage needles

Experimental Workflow

Formalin_Test_Workflow Acclimatization 1. Animal Acclimatization (≥ 3 days) Habituation 2. Habituation to Chamber (30-60 min) Acclimatization->Habituation Drug_Admin 3. This compound or Vehicle Admin. (p.o.) Habituation->Drug_Admin Pre_Treatment_Period 4. Pre-Treatment Period (e.g., 60 min) Drug_Admin->Pre_Treatment_Period Formalin_Injection 5. Formalin Injection (50 µL, 5% s.c. into hind paw) Pre_Treatment_Period->Formalin_Injection Observation 6. Behavioral Observation (Phase I: 0-10 min, Phase II: 15-60 min) Formalin_Injection->Observation Data_Analysis 7. Data Analysis Observation->Data_Analysis

Workflow for the rat formalin pain model experiment.
Detailed Methodology

  • Animal Acclimatization and Handling:

    • House rats in a temperature- and light-controlled environment (12:12 hour light/dark cycle) with ad libitum access to food and water.

    • Allow animals to acclimate to the housing facility for at least 3-5 days before the experiment.

    • Handle the rats for several days prior to testing to minimize stress-induced analgesia.

  • Drug Preparation and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water).

    • Administer this compound or vehicle via oral gavage (p.o.) at the desired doses (e.g., 16-99 µmol/kg).

    • The pre-treatment time (time between drug administration and formalin injection) should be determined based on the pharmacokinetic profile of the compound. For this compound, a pre-treatment time of 60 minutes is a reasonable starting point based on its oral half-life.[2]

  • Experimental Procedure:

    • On the day of the experiment, place individual rats in the clear observation chambers and allow them to habituate for at least 30-60 minutes.

    • Following habituation, administer the test compound or vehicle.

    • After the pre-treatment period, briefly restrain the rat and inject 50 µL of 5% formalin solution subcutaneously into the dorsal surface of the right hind paw using a fine-gauge needle.

    • Immediately return the animal to the observation chamber.

  • Behavioral Observation and Scoring:

    • Begin observation and scoring immediately after the formalin injection. A mirror placed behind the chambers can aid in unobstructed observation of the injected paw.

    • The primary behavioral endpoint is the amount of time the animal spends licking, biting, or flinching the injected paw.

    • Record the cumulative time spent in these nociceptive behaviors in discrete time blocks (e.g., 5-minute intervals) for a total of 60-90 minutes.

    • Phase I (Acute Phase): Typically quantified as the total time of nociceptive behavior from 0 to 10 minutes post-injection.

    • Phase II (Tonic Phase): Typically quantified as the total time of nociceptive behavior from 15 to 60 minutes post-injection.

  • Data Analysis:

    • Calculate the total duration of nociceptive behaviors for both Phase I and Phase II for each animal.

    • Data can be expressed as the mean ± SEM for each treatment group.

    • Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the drug-treated groups to the vehicle control group.

    • A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The rat formalin model is a valuable tool for assessing the antinociceptive potential of NaV1.7 inhibitors like this compound. The available data suggests that this compound is effective in mitigating the acute, neurogenic pain component (Phase I) of this model in a dose-dependent manner. The protocols outlined here provide a framework for researchers to further investigate the analgesic properties of this and similar compounds. Careful adherence to the experimental methodology is crucial for obtaining reliable and reproducible results.

References

Application Notes and Protocols for Electrophysiology Studies of AZD-3161 on HEK293 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the electrophysiological characterization of AZD-3161, a selective blocker of the voltage-gated sodium channel NaV1.7, using human embryonic kidney (HEK293) cells stably expressing the human NaV1.7 channel. The provided methodologies are intended to guide researchers in assessing the inhibitory effects of this compound on NaV1.7 currents.

Introduction

Voltage-gated sodium channels (NaVs) are crucial for the initiation and propagation of action potentials in excitable cells. The NaV1.7 isoform, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a key mediator of pain perception.[1][2][3] Gain-of-function mutations in NaV1.7 are associated with inherited pain syndromes, while loss-of-function mutations lead to a congenital inability to perceive pain.[3][4] This makes NaV1.7 a prime therapeutic target for the development of novel analgesics.

This compound is a potent and selective inhibitor of the NaV1.7 channel developed for the potential treatment of neuropathic and inflammatory pain.[5][6][7][8] Understanding its mechanism of action and potency requires robust electrophysiological assays. This application note details a whole-cell patch-clamp protocol to investigate the effects of this compound on NaV1.7 channels heterologously expressed in HEK293 cells.

Signaling Pathway of NaV1.7 in Pain Transmission

NaV17_Pain_Pathway cluster_PNS Peripheral Nervous System (PNS) cluster_CNS Central Nervous System (CNS) Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical) Nociceptor Nociceptor (Sensory Neuron) Noxious_Stimuli->Nociceptor Activates NaV17 NaV1.7 Channel Nociceptor->NaV17 Depolarization AP_Initiation Action Potential Initiation & Propagation NaV17->AP_Initiation Amplifies Generator Potential DRG Dorsal Root Ganglion (DRG) AP_Initiation->DRG Signal Conduction Spinal_Cord_Terminal Presynaptic Terminal in Spinal Cord DRG->Spinal_Cord_Terminal Second_Order_Neuron Second-Order Neuron (Dorsal Horn) Spinal_Cord_Terminal->Second_Order_Neuron Neurotransmitter Release Brain Brain (Pain Perception) Second_Order_Neuron->Brain Ascending Pathway AZD3161 This compound AZD3161->NaV17 Blocks

Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the in vitro potencies of this compound against NaV1.7 and other relevant ion channels.

TargetAssay TypepIC50IC50 (µM)Reference
hNaV1.7 Electrophysiology7.10.079[6]
hNaV1.5 Electrophysiology4.912.6[6]
hERG Electrophysiology4.912.6[6]
Adenosine Transporter (AT) Radioligand Binding-1.8[6]
Cannabinoid B1 (CB1) Receptor Radioligand Binding-5.0[6]

Experimental Protocols

Cell Culture and Maintenance
  • Cell Line: HEK293 cells stably expressing the human NaV1.7 α-subunit. It is important to note that native HEK293 cells can express endogenous NaV1.7 channels, which should be considered in data interpretation.[9][10][11]

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418 at 400 µg/mL) to maintain stable expression.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. For electrophysiology, plate cells onto glass coverslips in 35 mm dishes 24-48 hours prior to recording.

Solutions and Reagents

Intracellular Solution (in mM):

ComponentConcentration (mM)
CsF120
CsCl10
NaCl5
EGTA10
HEPES10
MgCl₂2
CaCl₂0.1
Mg-ATP4
Na-GTP0.4

Adjust pH to 7.2 with CsOH and osmolarity to approximately 300 mOsm with sucrose.

Extracellular Solution (in mM):

ComponentConcentration (mM)
NaCl140
KCl5
CaCl₂2
MgCl₂1
HEPES10
Glucose10

Adjust pH to 7.4 with NaOH and osmolarity to approximately 310 mOsm with sucrose.

This compound Stock Solution:

Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Store at -20°C. Further dilute in the extracellular solution to the desired final concentrations on the day of the experiment. The final DMSO concentration should not exceed 0.1% to avoid solvent effects.

Whole-Cell Patch-Clamp Electrophysiology

This protocol can be adapted for both manual and automated patch-clamp systems.[12][13][14]

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Recording Setup: Place a coverslip with adherent cells in the recording chamber on the stage of an inverted microscope. Perfuse the chamber with the extracellular solution.

  • Cell Selection: Select a healthy, isolated cell for recording.

  • Giga-seal Formation and Whole-Cell Configuration: Approach the selected cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ). Apply a brief, strong suction pulse to rupture the cell membrane and achieve the whole-cell configuration.

  • Data Acquisition: Record whole-cell currents using a patch-clamp amplifier and appropriate data acquisition software. Compensate for pipette and whole-cell capacitance. Monitor and compensate for series resistance throughout the experiment.

Voltage-Clamp Protocols

1. Voltage-Dependence of Activation:

  • Holding Potential: -120 mV

  • Test Pulses: Apply a series of depolarizing voltage steps from -80 mV to +60 mV in 5 or 10 mV increments for 50 ms (B15284909).[15][16]

  • Purpose: To determine the voltage at which NaV1.7 channels begin to open and to construct a conductance-voltage (G-V) curve.

2. Steady-State Inactivation (Availability):

  • Holding Potential: -120 mV

  • Conditioning Pulses: Apply a series of 500 ms pre-pulses ranging from -140 mV to +10 mV in 5 or 10 mV increments.[17][18]

  • Test Pulse: Following each conditioning pulse, apply a test pulse to 0 mV for 20 ms to measure the fraction of available channels.

  • Purpose: To determine the voltage-dependence of channel inactivation and to assess the effect of this compound on the inactivated state.

3. Tonic and Use-Dependent Block:

  • Tonic Block: Apply test pulses from a holding potential of -120 mV to 0 mV at a low frequency (e.g., 0.1 Hz) before and after application of this compound.

  • Use-Dependent Block: Apply a train of depolarizing pulses (e.g., to 0 mV for 20 ms) at a higher frequency (e.g., 10 or 20 Hz) from a more depolarized holding potential (e.g., -70 mV) to assess the block of channels that are frequently opening and inactivating.[12]

Experimental Workflow Diagram

Electrophysiology_Workflow cluster_Preparation Preparation cluster_Recording Electrophysiological Recording cluster_Analysis Data Analysis Cell_Culture Culture HEK293-NaV1.7 Cells Plating Plate Cells on Coverslips Cell_Culture->Plating Setup Mount Coverslip & Perfuse with Extracellular Solution Plating->Setup Solution_Prep Prepare Intra- & Extracellular Solutions Solution_Prep->Setup Drug_Prep Prepare this compound Dilutions Drug_Application Perfuse with this compound Drug_Prep->Drug_Application Patching Obtain Whole-Cell Configuration Setup->Patching Baseline Record Baseline NaV1.7 Currents Patching->Baseline Baseline->Drug_Application Measure_Currents Measure Peak Current Amplitudes Baseline->Measure_Currents Recording_Drug Record NaV1.7 Currents in Presence of this compound Drug_Application->Recording_Drug Washout Washout with Extracellular Solution Recording_Drug->Washout Recording_Drug->Measure_Currents Analyze_Kinetics Analyze Activation & Inactivation Kinetics Measure_Currents->Analyze_Kinetics IC50_Curve Generate Concentration-Response Curve & Calculate IC50 Measure_Currents->IC50_Curve Analyze_Shifts Analyze Voltage-Dependence Shifts Analyze_Kinetics->Analyze_Shifts

Figure 2: Experimental workflow for the electrophysiological evaluation of this compound on HEK293-NaV1.7 cells.
Data Analysis

  • Current-Voltage (I-V) Relationship: Plot the peak inward current as a function of the test potential.

  • Conductance-Voltage (G-V) Relationship: Calculate the sodium conductance (G) at each voltage (V) using the equation: G = I / (V - Vrev), where I is the peak current and Vrev is the reversal potential for sodium. Normalize the conductance values and fit them with a Boltzmann function to determine the half-maximal activation voltage (V₁/₂).

  • Steady-State Inactivation Curve: Plot the normalized peak current during the test pulse as a function of the conditioning pre-pulse potential. Fit the data with a Boltzmann function to determine the half-maximal inactivation voltage (V₁/₂).[19]

  • Concentration-Response Curve: To determine the IC₅₀ value, measure the percentage inhibition of the peak NaV1.7 current at various concentrations of this compound. Plot the percentage inhibition against the logarithm of the drug concentration and fit the data with a Hill equation.

Expected Results

Application of this compound is expected to cause a concentration-dependent block of NaV1.7 currents. This may be accompanied by a hyperpolarizing shift in the voltage-dependence of steady-state inactivation, indicating a preferential binding of the drug to the inactivated state of the channel. A more pronounced block at higher stimulation frequencies would suggest use-dependent inhibition.

Troubleshooting

  • Low Seal Resistance: Ensure clean solutions and pipettes. Use healthy, well-adhered cells.

  • Small Currents: Confirm the expression of NaV1.7. Optimize cell culture conditions.

  • Unstable Recordings: Monitor and compensate for series resistance. Ensure a stable recording environment with minimal electrical noise and vibration.

  • Variability in Drug Effect: Ensure complete solution exchange during drug application and washout. Prepare fresh drug dilutions for each experiment.

References

Application Notes and Protocols for Whole-Cell Patch Clamp Analysis of AZD-3161

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

AZD-3161 is recognized primarily as a potent and selective blocker of the voltage-gated sodium channel NaV1.7, with a pIC50 of 7.1.[1] It has been investigated for its potential analgesic effects in neuropathic and inflammatory pain.[1][2] While the principal mechanism of action for this compound is the inhibition of NaV1.7, this document outlines a comprehensive whole-cell patch clamp protocol to investigate its potential effects on the P2X7 receptor, an ATP-gated ion channel involved in inflammation and apoptosis.[3][4] The following protocols are based on established methodologies for characterizing P2X7 receptor antagonists and provide a framework for evaluating the pharmacological profile of this compound on this target.

Quantitative Data Summary

The following tables summarize hypothetical data from whole-cell patch clamp experiments designed to assess the inhibitory potential of this compound on P2X7 receptors.

Table 1: Inhibitory Potency of this compound on hP2X7R-Mediated Currents

CompoundAgonistAgonist Concentration (µM)IC50 (µM)Hill Slopen
This compoundBzATP1005.8 ± 0.71.2 ± 0.28
AZD9056 (Control)BzATP1000.03 ± 0.0051.0 ± 0.16

Data are presented as mean ± SEM. IC50 values were determined by fitting the concentration-response data with a standard Hill equation.

Table 2: Effects of this compound on P2X7 Receptor Activation and Desensitization Kinetics

ParameterControl (BzATP 100 µM)This compound (10 µM) + BzATP (100 µM)
Peak Current Amplitude (pA/pF)-85.4 ± 9.2-15.7 ± 3.1
Activation Time (10-90% rise time, ms)150 ± 25145 ± 30
Desensitization (τ, s)> 60> 60

Data represent mean ± SEM. These hypothetical results suggest that this compound reduces the peak current amplitude without significantly altering the activation or desensitization kinetics of the P2X7 receptor.

Experimental Protocols

Cell Culture and Preparation

HEK293 cells stably expressing the human P2X7 receptor (hP2X7R) are used for all experiments.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 400 µg/mL Geneticin (G418) for selection.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Passaging: Cells are passaged every 2-3 days when they reach 80-90% confluency.

  • Preparation for Electrophysiology: For recording, cells are plated onto 12 mm glass coverslips at a low density and allowed to adhere for 24-48 hours.

Whole-Cell Patch Clamp Electrophysiology

Whole-cell patch clamp recordings are performed to measure P2X7R-mediated currents.[5][6][7]

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH, and the osmolarity is adjusted to 310-320 mOsm.

    • Internal (Pipette) Solution (in mM): 145 NaCl, 10 EGTA, 10 HEPES. The pH is adjusted to 7.2 with NaOH, and the osmolarity is adjusted to 290-300 mOsm.

  • Recording Setup:

    • An EPC10 USB amplifier and PatchMaster software are used for data acquisition and analysis.

    • Borosilicate glass pipettes are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording Procedure:

    • A coverslip with adherent cells is placed in the recording chamber and continuously perfused with the external solution at a rate of 1-2 mL/min.

    • A giga-ohm seal is formed between the patch pipette and the cell membrane.

    • The cell membrane is ruptured to achieve the whole-cell configuration.

    • The cell is held at a holding potential of -60 mV.

    • Currents are elicited by the application of the P2X7 receptor agonist, 2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate (BzATP).

    • This compound is pre-applied for 2-5 minutes before co-application with the agonist to assess its inhibitory effect.

Data Analysis
  • Current amplitudes are measured at their peak.

  • Concentration-response curves are generated by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

  • The IC50 and Hill slope are calculated by fitting the concentration-response data to the Hill equation: Y = 100 / (1 + (IC50/[Drug])^HillSlope).

  • Statistical analysis is performed using appropriate tests (e.g., Student's t-test or ANOVA) with a significance level of p < 0.05.

Visualizations

Signaling Pathway of P2X7 Receptor and Potential Inhibition

P2X7_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space ATP ATP / BzATP P2X7R P2X7 Receptor ATP->P2X7R Activates AZD3161 This compound AZD3161->P2X7R Potential Inhibition Ion_Flux Ion Flux (Na+, Ca2+) P2X7R->Ion_Flux Opens Channel Downstream Downstream Signaling (e.g., Inflammation, Apoptosis) Ion_Flux->Downstream

Caption: P2X7 receptor activation and potential inhibition by this compound.

Experimental Workflow for Whole-Cell Patch Clamp

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Cell_Culture Culture HEK293-hP2X7R Cells Plating Plate Cells on Coverslips Cell_Culture->Plating Giga_Seal Form Giga-ohm Seal Plating->Giga_Seal Whole_Cell Achieve Whole-Cell Configuration Giga_Seal->Whole_Cell Agonist_App Apply Agonist (BzATP) Whole_Cell->Agonist_App Drug_App Apply this compound + Agonist Agonist_App->Drug_App Data_Acq Data Acquisition Drug_App->Data_Acq Analysis Analyze Current (IC50, Kinetics) Data_Acq->Analysis

Caption: Workflow for whole-cell patch clamp analysis of this compound.

References

Application Notes and Protocols: Assessing the State-Dependence of AZD-3161 on NaV1.7 Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain.[1][2] The state-dependent inhibition of NaV1.7 is a critical aspect of its mechanism of action, allowing for preferential targeting of neurons in pathological states, such as those found in chronic pain conditions. These neurons often exhibit prolonged depolarizations and high-frequency firing, which favor the inactivated and open states of NaV channels. This document provides detailed application notes and protocols for assessing the state-dependence of this compound using voltage-clamp electrophysiology.

Understanding the interaction of this compound with different conformational states of the NaV1.7 channel—resting, open, and inactivated—is crucial for elucidating its therapeutic potential and predicting its clinical efficacy and side-effect profile. The following protocols are designed to quantify the tonic and use-dependent block of NaV1.7 channels by this compound.

Quantitative Data Summary

While specific quantitative data for the state-dependent block of this compound is not extensively available in the public domain, the following table summarizes its known potency and selectivity. This data is essential for designing and interpreting the voltage-clamp experiments described below.

TargetParameterValueReference
NaV1.7 pIC507.1[1]
NaV1.5 pIC504.9[1]
hERG pIC504.9[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the role of NaV1.7 in pain signaling and the general workflow for assessing the state-dependence of a NaV1.7 inhibitor like this compound.

Pain_Signaling_Pathway cluster_0 Peripheral Nociceptor cluster_1 Central Nervous System Noxious Stimuli Noxious Stimuli NaV1.7 Activation NaV1.7 Activation Noxious Stimuli->NaV1.7 Activation depolarizes membrane Action Potential Generation Action Potential Generation NaV1.7 Activation->Action Potential Generation Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation Spinal Cord Spinal Cord Signal Propagation->Spinal Cord to DRG terminal Brain Brain Spinal Cord->Brain Pain Perception Pain Perception Brain->Pain Perception This compound This compound This compound->NaV1.7 Activation blocks channel

Figure 1: Role of NaV1.7 in the pain signaling pathway.

Experimental_Workflow cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Analysis Cell Culture Cell Culture (e.g., HEK293 expressing hNaV1.7) Patch Clamp Whole-Cell Patch Clamp Cell Culture->Patch Clamp Solution Preparation Prepare Extracellular and Intracellular Solutions Solution Preparation->Patch Clamp Voltage Protocols Apply Voltage-Clamp Protocols (Tonic and Use-Dependent) Patch Clamp->Voltage Protocols Data Acquisition Record Na+ Currents Voltage Protocols->Data Acquisition Data Analysis Analyze Current Traces Data Acquisition->Data Analysis IC50 Calculation Calculate IC50 for different states Data Analysis->IC50 Calculation State Dependence Determine State-Dependence IC50 Calculation->State Dependence

Figure 2: Experimental workflow for assessing state-dependence.

Experimental Protocols

The following are detailed, representative protocols for assessing the tonic and use-dependent block of NaV1.7 channels by this compound using whole-cell patch-clamp electrophysiology. These protocols are based on standard methodologies for characterizing NaV channel inhibitors.

Cell Culture and Solutions
  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7).

  • Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Intracellular Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.

  • This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO) and dilute to the final desired concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid effects on channel gating.

Protocol for Assessing Tonic Block (Resting State Inhibition)

This protocol is designed to measure the inhibition of NaV1.7 channels from a hyperpolarized holding potential, which favors the resting state of the channel.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at -120 mV.

  • Apply a brief depolarizing pulse to 0 mV for 20 ms (B15284909) every 10 seconds (0.1 Hz) to elicit NaV1.7 currents.

  • Record baseline currents in the vehicle control solution until a stable peak current amplitude is achieved.

  • Perfuse the cell with increasing concentrations of this compound, allowing for equilibration at each concentration (typically 3-5 minutes).

  • Record the peak inward current at each concentration.

  • Calculate the percentage of inhibition at each concentration relative to the baseline current.

  • Construct a concentration-response curve and fit with the Hill equation to determine the IC50 for tonic block.

Protocol for Assessing Inactivated State Inhibition

This protocol assesses the affinity of this compound for the inactivated state of the NaV1.7 channel by using a more depolarized holding potential.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at a depolarized potential where a significant fraction of channels are in the steady-state inactivated state (e.g., -70 mV, which is typically near the V½ of inactivation for NaV1.7).

  • Apply a brief test pulse to 0 mV for 20 ms every 10 seconds (0.1 Hz).

  • Follow the same procedure as for the tonic block protocol (steps 4-8) to determine the IC50 for the inactivated state. A significantly lower IC50 value compared to the resting state indicates preferential binding to the inactivated state.

Protocol for Assessing Use-Dependent (Frequency-Dependent) Block

This protocol evaluates the cumulative block of NaV1.7 channels during high-frequency stimulation, mimicking the firing patterns of hyperexcitable neurons.

  • Establish a whole-cell patch-clamp configuration.

  • Hold the cell membrane potential at -100 mV.

  • Apply a train of depolarizing pulses to 0 mV for 10 ms at a high frequency (e.g., 10 Hz or 20 Hz) for a duration of 5-10 seconds.

  • Record the peak current elicited by each pulse in the train.

  • Record a baseline train in the vehicle control solution.

  • Perfuse the cell with a fixed concentration of this compound (e.g., at or near the tonic IC50) and allow for equilibration.

  • Apply the same high-frequency pulse train.

  • Measure the reduction in peak current amplitude from the first to the last pulse in the train in the presence of this compound. A greater reduction in current during the pulse train in the presence of the compound compared to the control indicates use-dependent block.

  • The degree of use-dependent block can be quantified by comparing the inhibition of the first pulse to the inhibition of the last pulse in the train.

Data Presentation

The quantitative data obtained from these protocols should be summarized in a clear and structured format for easy comparison.

ParameterConditionHolding PotentialPulse FrequencyIC50 (or % Block)
Tonic Block Resting State-120 mV0.1 HzExperimental Value
Tonic Block Inactivated State-70 mV0.1 HzExperimental Value
Use-Dependent Block High Frequency-100 mV10 Hz% Block at last pulse
Use-Dependent Block High Frequency-100 mV20 Hz% Block at last pulse

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for characterizing the state- and use-dependent inhibition of NaV1.7 by this compound. By systematically evaluating the interaction of the compound with the different conformational states of the channel, researchers can gain valuable insights into its mechanism of action and its potential as a novel analgesic. The data generated from these experiments are critical for the preclinical and clinical development of this compound and other state-dependent NaV1.7 inhibitors.

References

Application Notes and Protocols for AZD-3161 in Chronic Constriction Injury (CCI) Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7.[1] NaV1.7 is a key channel in pain transmission, expressed predominantly in peripheral sensory neurons and their presynaptic terminals in the dorsal horn of the spinal cord.[2][3] Gain-of-function mutations in the gene encoding NaV1.7 (SCN9A) are linked to inherited pain disorders, while loss-of-function mutations result in a congenital inability to experience pain, validating NaV1.7 as a significant target for analgesic drug development.[4] The chronic constriction injury (CCI) of the sciatic nerve is a widely utilized preclinical model of neuropathic pain that mimics many of the sensory disturbances observed in human neuropathic pain conditions, including mechanical allodynia and thermal hyperalgesia.[5][6][7] These notes provide a detailed protocol for evaluating the efficacy of this compound in the rat CCI model of neuropathic pain.

Signaling Pathway of NaV1.7 in Nociception

The diagram below illustrates the role of the NaV1.7 channel in the transmission of pain signals from the periphery to the central nervous system and the proposed mechanism of action for this compound.

NaV17_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious_Stimulus Noxious Stimulus (e.g., Nerve Injury) Nociceptor Nociceptor Terminal Noxious_Stimulus->Nociceptor activates NaV17_Channel NaV1.7 Channel Nociceptor->NaV17_Channel depolarizes Action_Potential Action Potential Generation & Propagation NaV17_Channel->Action_Potential initiates DRG Dorsal Root Ganglion (DRG) Action_Potential->DRG Spinal_Cord Spinal Cord (Dorsal Horn) DRG->Spinal_Cord transmits signal Brain Brain (Pain Perception) Spinal_Cord->Brain AZD3161 This compound AZD3161->NaV17_Channel blocks

Caption: Role of NaV1.7 in pain signaling and inhibition by this compound.

Experimental Protocols

Chronic Constriction Injury (CCI) Surgical Protocol

This protocol is adapted from standard procedures for inducing neuropathic pain in rats.[5][6]

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps)

  • 4-0 chromic gut sutures

  • Antiseptic solution (e.g., povidone-iodine) and 70% ethanol

  • Heating pad to maintain body temperature

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) (5% for induction, 2-2.5% for maintenance).

  • Shave the lateral surface of the left thigh and sterilize the area with antiseptic solution and ethanol.

  • Make a small incision in the skin and bluntly dissect through the biceps femoris muscle to expose the sciatic nerve.

  • Carefully isolate the sciatic nerve proximal to its trifurcation.

  • Loosely tie four chromic gut sutures around the sciatic nerve with approximately 1 mm spacing between each ligature. The ligatures should be tight enough to cause a slight constriction but not arrest epineural blood flow.

  • Close the muscle layer and suture the skin incision.

  • Administer post-operative analgesics as per institutional guidelines, ensuring they do not interfere with the study endpoints (e.g., a short-acting opioid).

  • Allow the animals to recover on a heating pad before returning them to their home cages.

  • Sham-operated animals should undergo the same surgical procedure, including nerve exposure, but without nerve ligation.

  • Monitor animals daily for signs of distress or infection. Behavioral testing should commence after a post-operative recovery period of 7-14 days, allowing for the development of neuropathic pain behaviors.

This compound Administration Protocol

The following is a representative protocol for the administration of this compound. Doses and routes should be optimized in pilot studies.

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 10% Tween-80 in saline)[5]

  • Gavage needles (for oral administration) or syringes and needles (for intravenous or intraperitoneal injection)

Procedure:

  • Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired dose and the average weight of the animals.

  • On the day of the experiment (e.g., 14 days post-CCI surgery), weigh each animal to determine the precise volume of the drug or vehicle to be administered.

  • Administer this compound or vehicle via the chosen route (e.g., oral gavage [p.o.] or intravenous [i.v.] injection). Dosing information from a related compound suggests a starting point for dose-ranging studies could be in the range of 3-100 µmol/kg.[1]

  • Behavioral testing should be conducted at time points corresponding to the peak plasma concentration (Cmax) and half-life (t1/2) of the compound. For oral administration of a similar compound, Cmax was observed at around 1-2 hours, with a half-life of approximately 4.8 hours.[1]

Behavioral Testing Protocols

a. Mechanical Allodynia (von Frey Test):

  • Place animals in individual transparent plastic cages with a wire mesh floor and allow them to acclimate for at least 30 minutes.

  • Apply a series of calibrated von Frey filaments with increasing bending forces to the mid-plantar surface of the ipsilateral (operated) hind paw.

  • A positive response is defined as a brisk withdrawal or flinching of the paw upon application of the filament.

  • Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Thermal Hyperalgesia (Plantar Test):

  • Place animals in individual transparent plastic boxes on a glass plate and allow them to acclimate.

  • A radiant heat source is focused onto the mid-plantar surface of the ipsilateral hind paw.

  • Record the time taken for the animal to withdraw its paw (paw withdrawal latency, PWL).

  • A cut-off time (e.g., 20-30 seconds) should be set to prevent tissue damage.

Experimental Workflow

The following diagram outlines the typical workflow for a preclinical study evaluating this compound in the CCI model.

CCI_Workflow Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Behavioral Testing (von Frey, Plantar Test) Animal_Acclimation->Baseline_Testing CCI_Surgery CCI or Sham Surgery Baseline_Testing->CCI_Surgery Recovery Post-operative Recovery (7-14 days) CCI_Surgery->Recovery Pain_Development Confirmation of Neuropathic Pain (Behavioral Testing) Recovery->Pain_Development Drug_Administration This compound or Vehicle Administration Pain_Development->Drug_Administration Post_Dose_Testing Post-Dose Behavioral Testing (at various time points) Drug_Administration->Post_Dose_Testing Data_Analysis Data Analysis and Interpretation Post_Dose_Testing->Data_Analysis

Caption: Experimental workflow for testing this compound in the CCI model.

Data Presentation

Quantitative data from these experiments should be summarized in a clear and structured format. Below are template tables for recording and presenting the results.

Table 1: Effect of this compound on Mechanical Allodynia in CCI Rats (Hypothetical Data)

Treatment GroupNBaseline PWT (g)Post-CCI PWT (g)Post-Dosing PWT (g) at 1h
Sham + Vehicle1015.2 ± 0.814.9 ± 0.715.1 ± 0.9
CCI + Vehicle1015.5 ± 0.93.8 ± 0.54.1 ± 0.6
CCI + this compound (10 µmol/kg)1015.3 ± 0.74.0 ± 0.48.5 ± 1.1*
CCI + this compound (30 µmol/kg)1015.6 ± 0.83.9 ± 0.612.7 ± 1.3**

*Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05, *p<0.01 compared to CCI + Vehicle group.

Table 2: Effect of this compound on Thermal Hyperalgesia in CCI Rats (Hypothetical Data)

Treatment GroupNBaseline PWL (s)Post-CCI PWL (s)Post-Dosing PWL (s) at 1h
Sham + Vehicle1012.1 ± 0.511.9 ± 0.612.0 ± 0.5
CCI + Vehicle1012.3 ± 0.46.2 ± 0.46.5 ± 0.5
CCI + this compound (10 µmol/kg)1012.0 ± 0.66.4 ± 0.38.9 ± 0.7*
CCI + this compound (30 µmol/kg)1012.2 ± 0.56.1 ± 0.410.8 ± 0.8**

*Data are presented as mean ± SEM. PWL = Paw Withdrawal Latency. *p<0.05, *p<0.01 compared to CCI + Vehicle group.

Conclusion

The protocols outlined provide a comprehensive framework for investigating the therapeutic potential of the selective NaV1.7 blocker, this compound, in a preclinical model of neuropathic pain. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to assess the analgesic efficacy of this compound. Given the critical role of NaV1.7 in pain pathways, it is hypothesized that this compound will dose-dependently attenuate mechanical allodynia and thermal hyperalgesia in the CCI model. The provided templates for data presentation will facilitate clear and concise reporting of findings.

References

Application Notes and Protocols: Behavioral Endpoints for AZD-3161 in Rodent Pain Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel NaV1.7.[1][2] This ion channel is a key mediator in pain signaling, and its genetic link to human pain disorders has made it a significant target for the development of novel analgesics.[1] Preclinical studies in rodent models are crucial for evaluating the analgesic potential of compounds like this compound. These application notes provide a summary of the available data on the behavioral endpoints of this compound in rodent pain studies, along with a generalized experimental protocol for the formalin test, a common model of nociceptive pain in which this compound has shown efficacy.

Mechanism of Action: NaV1.7 Blockade in Pain Signaling

Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical for the initiation and propagation of action potentials in nociceptive (pain-sensing) neurons. In response to a noxious stimulus, NaV1.7 channels open, leading to an influx of sodium ions and depolarization of the neuronal membrane. This initiates an electrical signal that travels to the spinal cord and then to the brain, where it is perceived as pain. This compound selectively blocks these NaV1.7 channels, thereby inhibiting the generation and transmission of pain signals from the periphery.

AZD-3161_Mechanism_of_Action cluster_0 Nociceptive Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, chemical) NaV1.7_Channel NaV1.7 Channel Noxious_Stimulus->NaV1.7_Channel activates Action_Potential Action Potential (Pain Signal) NaV1.7_Channel->Action_Potential initiates Pain_Perception Pain Perception (Brain) Action_Potential->Pain_Perception propagates to This compound This compound This compound->NaV1.7_Channel blocks

Caption: Mechanism of action of this compound in blocking pain signaling.

Behavioral Endpoint: Formalin-Induced Nociception in Rats

This compound has demonstrated a dose-dependent antinociceptive effect in the early phase of the formalin-induced pain model in rats.[2] The formalin test is a widely used model of tonic, localized inflammatory pain that involves two distinct phases of nociceptive behavior. The first phase (Phase 1), occurring within the first 5-10 minutes after formalin injection, is characterized by acute, direct activation of nociceptors. The second phase (Phase 2), which begins approximately 15-20 minutes post-injection, is associated with inflammatory responses and central sensitization.

Quantitative Data

The following table summarizes the reported in vivo efficacy of orally administered this compound in the rat formalin test.

CompoundAnimal ModelPain ModelRoute of AdministrationDose Range (μmol/kg)Observed Effect
This compoundRatFormalin TestOral (p.o.)16-99Dose-dependent antinociceptive effect in Phase 1

Data sourced from MedchemExpress, citing Kers I, et al. Bioorg Med Chem Lett. 2012 Sep 1;22(17):5618-24.[2]

Experimental Protocol: Rat Formalin Test

The following is a generalized protocol for the formalin test in rats, based on standard laboratory procedures. The specific parameters used in the study evaluating this compound may have varied.

Materials
  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • This compound (or vehicle control)

  • Formalin solution (e.g., 5% in saline)

  • Plexiglas observation chambers

  • Syringes and needles for oral gavage and subcutaneous injection

  • Timer

Experimental Workflow

Formalin_Test_Workflow cluster_workflow Experimental Workflow Acclimatization 1. Acclimatization (30-60 min in observation chamber) Drug_Administration 2. Drug Administration (Oral gavage of this compound or vehicle) Acclimatization->Drug_Administration Pre-treatment_Period 3. Pre-treatment Period (e.g., 60 min) Drug_Administration->Pre-treatment_Period Formalin_Injection 4. Formalin Injection (Subcutaneous injection into hind paw) Pre-treatment_Period->Formalin_Injection Behavioral_Observation 5. Behavioral Observation (Record nociceptive behaviors) Formalin_Injection->Behavioral_Observation Data_Analysis 6. Data Analysis (Quantify behaviors in Phase 1 and Phase 2) Behavioral_Observation->Data_Analysis

Caption: Generalized workflow for the rat formalin test.

Procedure
  • Acclimatization: Place individual rats in separate Plexiglas observation chambers and allow them to acclimate for at least 30-60 minutes before any procedures.

  • Drug Administration: Administer this compound or the vehicle control orally (p.o.) via gavage at the desired doses (e.g., within the 16-99 μmol/kg range).

  • Pre-treatment Period: Allow for a pre-treatment period (typically 30-60 minutes) for the compound to be absorbed and reach effective concentrations.

  • Formalin Injection: Gently restrain the rat and inject a standard volume (e.g., 50 µL) of 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after the formalin injection, return the rat to the observation chamber and start a timer. Observe and record the cumulative time spent in nociceptive behaviors, such as licking, biting, and flinching of the injected paw, for a total of 60 minutes. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-10 minutes post-injection.

    • Phase 2 (Late Phase): 15-60 minutes post-injection.

  • Data Analysis: Quantify the duration or frequency of nociceptive behaviors for each phase. Compare the behavioral scores of the this compound-treated groups with the vehicle-treated control group to determine the antinociceptive effect. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be performed to assess the significance of the observed effects.

Other Potential Rodent Pain Models

While the primary reported behavioral endpoint for this compound is in the formalin test, other rodent pain models are commonly used to evaluate NaV1.7 inhibitors and could be relevant for further investigation of this compound or similar compounds. These include:

  • Neuropathic Pain Models:

    • Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve.

    • Spared Nerve Injury (SNI): Involves ligation and transection of two of the three terminal branches of the sciatic nerve.

    • Spinal Nerve Ligation (SNL): Involves ligation of the L5 and/or L6 spinal nerves.

    • Chemotherapy-Induced Neuropathic Pain (CINP): Induced by the administration of chemotherapeutic agents like paclitaxel (B517696) or vincristine.

  • Inflammatory Pain Models:

    • Complete Freund's Adjuvant (CFA)-induced inflammation: Induces a persistent inflammatory state.

    • Carrageenan-induced paw edema: An acute model of inflammation.

Behavioral assessments in these models typically include measuring mechanical allodynia (response to a non-noxious mechanical stimulus) using von Frey filaments and thermal hyperalgesia (increased sensitivity to heat) using the Hargreaves test or a hot plate test.

Conclusion

The available data indicates that this compound is effective in a rodent model of nociceptive pain, specifically targeting the acute phase of the formalin test, which is consistent with its mechanism as a NaV1.7 channel blocker. The provided protocol offers a framework for researchers to conduct similar studies to evaluate the analgesic properties of NaV1.7 inhibitors. Further investigations in models of neuropathic and other inflammatory pain states would be necessary to fully characterize the analgesic profile of this compound and similar compounds.

References

Application Notes and Protocols for Screening AZD-3161 Activity Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3161 is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[1] The Nav1.7 channel, encoded by the SCN9A gene, is a critical component in pain signaling pathways, primarily expressed in peripheral sensory neurons.[2] Genetic studies have demonstrated that gain-of-function mutations in Nav1.7 lead to inherited pain syndromes, while loss-of-function mutations result in a congenital inability to experience pain. This makes Nav1.7 a highly attractive therapeutic target for the development of novel analgesics. This compound has been investigated for its potential in treating nociceptive and neuropathic pain.[3]

These application notes provide detailed protocols for three common cell-based assays to screen and characterize the activity of this compound and other Nav1.7 inhibitors: Automated Patch-Clamp Electrophysiology, Thallium Flux Assay, and Fluorescence-Based Membrane Potential Assay.

Nav1.7 Signaling Pathway in Nociception

Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells. In sensory neurons, Nav1.7 acts as a threshold channel, amplifying small, subthreshold depolarizations at nerve endings to initiate an action potential. This signal then propagates along the sensory neuron to the spinal cord, leading to the perception of pain. Blocking Nav1.7 with inhibitors like this compound is expected to dampen the excitability of these neurons, thereby reducing pain signaling.

Nav1_7_Signaling_Pathway cluster_0 Peripheral Nerve Terminal cluster_1 Sensory Neuron Axon cluster_2 Spinal Cord (Dorsal Horn) Noxious Stimuli Noxious Stimuli Receptor Activation Receptor Activation Noxious Stimuli->Receptor Activation e.g., heat, pressure Membrane Depolarization Membrane Depolarization Receptor Activation->Membrane Depolarization Nav1.7 Opening Nav1.7 Opening Membrane Depolarization->Nav1.7 Opening Amplifies signal Na+ Influx Na+ Influx Nav1.7 Opening->Na+ Influx Action Potential Generation Action Potential Generation Na+ Influx->Action Potential Generation AP Propagation AP Propagation Action Potential Generation->AP Propagation Neurotransmitter Release Neurotransmitter Release AP Propagation->Neurotransmitter Release Synaptic Transmission Synaptic Transmission Neurotransmitter Release->Synaptic Transmission Pain Perception Pain Perception Synaptic Transmission->Pain Perception This compound This compound This compound->Nav1.7 Opening Blocks

Nav1.7 signaling pathway in pain transmission and the inhibitory action of this compound.

Data Presentation: In Vitro Activity of Nav1.7 Inhibitors

The following tables summarize the in vitro potency of this compound and other representative Nav1.7 inhibitors determined by various cell-based assays.

Table 1: Activity of this compound against Nav Channels

CompoundTargetAssay TypepIC50Selectivity vs. Nav1.5Reference
This compoundNav1.7Electrophysiology7.1~158-fold[1]
This compoundNav1.5Electrophysiology4.9-[1]
This compoundhERGElectrophysiology4.9-[1]

Table 2: Comparative IC50 Values of Nav1.7 Inhibitors Across Different Assay Platforms

CompoundAssay TypeCell LineIC50 (nM)Reference
PF-05089771 Automated Patch ClampHEK29311[4]
Mexiletine (B70256) Automated Patch Clamp (tonic)TE671 / HEK29396,000 / 114,000[5]
Mexiletine Automated Patch Clamp (use-dependent)TE671 / HEK29322,000 / 18,000[5]
Tetrodotoxin (TTX) Thallium Flux AssayHEK29321
Tetracaine Thallium Flux AssayHEK2933,600[6]
PF-05089771 Membrane Potential (FLIPR)HEK293Marginal effect[6]
Tetrodotoxin (TTX) Membrane Potential (FLIPR)HEK29334[6]
Tetracaine Membrane Potential (FLIPR)HEK2933,600[6]
ProTx-II Manual Patch ClampHEK2930.3 - 1.6[7]
PTx2-3127 Manual Patch ClampHEK2937[8]
PTx2-3258 Manual Patch ClampHEK2934[8]

Experimental Protocols

Automated Patch-Clamp Electrophysiology

Automated patch-clamp systems provide a high-throughput method for directly measuring ion channel activity with high fidelity, considered the "gold standard" for ion channel drug discovery.

Automated_Patch_Clamp_Workflow Cell Culture Cell Culture Cell Harvest Cell Harvest Cell Culture->Cell Harvest Prepare Cell Suspension Prepare Cell Suspension Cell Harvest->Prepare Cell Suspension Load APC Instrument Load APC Instrument Prepare Cell Suspension->Load APC Instrument Automated Cell Sealing Automated Cell Sealing Load APC Instrument->Automated Cell Sealing Whole-Cell Configuration Whole-Cell Configuration Automated Cell Sealing->Whole-Cell Configuration Voltage Protocol & Recording Voltage Protocol & Recording Whole-Cell Configuration->Voltage Protocol & Recording Compound Application Compound Application Voltage Protocol & Recording->Compound Application Data Acquisition Data Acquisition Compound Application->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Workflow for automated patch-clamp electrophysiology.

Materials:

  • HEK293 or CHO cells stably expressing human Nav1.7.

  • Cell culture medium (e.g., DMEM/F-12) with appropriate supplements and selection antibiotics.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4).

  • Internal solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH 7.2).

  • This compound and other test compounds.

  • Automated patch-clamp system (e.g., Qube, SyncroPatch, or Patchliner).

Protocol:

  • Cell Culture: Culture Nav1.7-expressing cells in T-75 flasks until they reach 70-90% confluency.

  • Cell Preparation:

    • Wash cells with PBS and detach using a non-enzymatic cell dissociation solution.

    • Resuspend cells in the external solution at a density of 0.5-1 x 10⁶ cells/mL.

    • Allow cells to recover for at least 30 minutes at room temperature.

  • Instrument Setup:

    • Prime the automated patch-clamp system with external and internal solutions according to the manufacturer's instructions.

    • Load the cell suspension and compound plates into the instrument.

  • Data Acquisition:

    • The instrument will automatically capture and seal cells, and establish a whole-cell configuration.

    • Apply a voltage protocol to elicit Nav1.7 currents. A typical protocol involves holding the membrane potential at -120 mV and applying a depolarizing step to 0 mV for 20 ms.

    • Record baseline currents, then apply a range of concentrations of this compound or other test compounds.

    • Record currents in the presence of the compound until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak inward current before and after compound application.

    • Calculate the percentage of inhibition for each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

Thallium Flux Assay

This is a fluorescence-based assay that uses thallium (Tl⁺) as a surrogate for Na⁺. The influx of Tl⁺ through open Nav1.7 channels is detected by a Tl⁺-sensitive fluorescent dye. This method is suitable for high-throughput screening.[9][10][11]

Thallium_Flux_Assay_Workflow Plate Cells Plate Cells Load with Dye Load with Dye Plate Cells->Load with Dye Add Compound Add Compound Load with Dye->Add Compound Incubate Incubate Add Compound->Incubate Measure Baseline Fluorescence Measure Baseline Fluorescence Incubate->Measure Baseline Fluorescence Add Activator & Tl+ Add Activator & Tl+ Measure Baseline Fluorescence->Add Activator & Tl+ Measure Fluorescence Change Measure Fluorescence Change Add Activator & Tl+->Measure Fluorescence Change Data Analysis Data Analysis Measure Fluorescence Change->Data Analysis

Workflow for the thallium flux assay.

Materials:

  • HEK293 cells stably expressing human Nav1.7.

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

  • Thallium-sensitive fluorescent dye (e.g., FluxOR™).

  • Nav1.7 channel activator (e.g., veratridine).

  • Thallium sulfate (B86663) (Tl₂SO₄) solution.

  • This compound and other test compounds.

  • Fluorescence microplate reader with automated liquid handling.

Protocol:

  • Cell Plating: Seed Nav1.7-HEK293 cells into 384-well black-walled, clear-bottom plates and incubate overnight.

  • Dye Loading:

    • Remove the culture medium and add the thallium-sensitive dye loading solution to each well.

    • Incubate for 60-90 minutes at room temperature in the dark.

  • Compound Addition:

    • Add various concentrations of this compound or other test compounds to the wells.

    • Incubate for 10-20 minutes at room temperature.

  • Signal Detection:

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Add a solution containing the Nav1.7 activator (e.g., veratridine) and thallium sulfate.

    • Immediately begin kinetic fluorescence measurements for 2-5 minutes.

  • Data Analysis:

    • Determine the rate of fluorescence increase or the peak fluorescence intensity for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the positive (activator only) and negative (no activator) controls.

    • Generate concentration-response curves and calculate IC50 values.

Fluorescence-Based Membrane Potential Assay (FLIPR)

This high-throughput assay uses a voltage-sensitive fluorescent dye (e.g., a FRET-based dye) to measure changes in membrane potential upon channel activation.[12][13][14]

FLIPR_Assay_Workflow Plate Cells Plate Cells Load with Voltage-Sensitive Dye Load with Voltage-Sensitive Dye Plate Cells->Load with Voltage-Sensitive Dye Add Compound Add Compound Load with Voltage-Sensitive Dye->Add Compound Incubate Incubate Add Compound->Incubate Measure Baseline Fluorescence Measure Baseline Fluorescence Incubate->Measure Baseline Fluorescence Add Activator Add Activator Measure Baseline Fluorescence->Add Activator Measure Fluorescence Change Measure Fluorescence Change Add Activator->Measure Fluorescence Change Data Analysis Data Analysis Measure Fluorescence Change->Data Analysis

References

Application Notes and Protocols for AZD-3161 Stock Solution Preparation in In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD-3161 is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a key player in pain signaling pathways, making this compound a valuable tool for research in neuropathic and inflammatory pain.[1] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reliable and reproducible results in in vitro experiments. This document provides a detailed protocol for the preparation of stock and working solutions of this compound, along with its physicochemical properties and relevant biological context.

Physicochemical Properties of this compound

A summary of the key properties of this compound is presented in the table below for easy reference.

PropertyValue
Molecular Formula C₂₃H₂₁F₃N₄O₄
Molecular Weight 474.44 g/mol
Appearance Powder
Mechanism of Action Selective blocker of NaV1.7 channel
Primary Solvent DMSO (Dimethyl Sulfoxide)

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution of this compound in DMSO

This protocol describes the preparation of a 10 mM primary stock solution of this compound in DMSO. It is crucial to use high-quality, anhydrous DMSO to ensure the stability of the compound.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Equilibrate this compound: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.

  • Weigh the Compound: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.744 mg of this compound.

  • Calculate the Required Volume of DMSO: The volume of DMSO required can be calculated using the following formula:

    Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) x Concentration (mol/L))

    For 4.744 mg of this compound to make a 10 mM solution:

    Volume (L) = 0.004744 g / (474.44 g/mol x 0.010 mol/L) = 0.001 L = 1 mL

  • Dissolve the Compound: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Ensure Complete Dissolution: Vortex the solution for 1-2 minutes to ensure the compound is completely dissolved. Gentle warming in a water bath (37°C) for a few minutes can aid dissolution if necessary. Visually inspect the solution to confirm there are no undissolved particles.

  • Aliquot and Store: Aliquot the 10 mM primary stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (1-2 months) or at -80°C for long-term storage (up to 6 months).

Note: The solubility of this compound in DMSO is not publicly specified in detail. A 10 mM stock solution is a common starting point for many compounds. Researchers should perform a small-scale solubility test if a higher concentration is required.

Protocol 2: Preparation of Working Solutions by Serial Dilution

This protocol outlines the preparation of working solutions from the 10 mM primary stock solution for use in in vitro assays.

Materials:

  • 10 mM this compound primary stock solution in DMSO

  • Appropriate cell culture medium or assay buffer

  • Sterile microcentrifuge tubes or plates

  • Calibrated micropipettes and sterile tips

Procedure:

  • Determine the Final Desired Concentration: Identify the final concentration of this compound required for your experiment. Note that the final concentration of DMSO in the assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

  • Perform Serial Dilutions: Prepare intermediate dilutions of the 10 mM primary stock in cell culture medium or assay buffer. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Example Calculation for a 10 µM Working Solution:

    • To prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM primary stock solution to 999 µL of cell culture medium or assay buffer.

    • Mix thoroughly by gentle pipetting or vortexing.

  • Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the this compound working solutions.

Summary of Example Working Concentrations:

Final ConcentrationVolume of 10 mM StockFinal Volume of Medium/BufferDilution Factor
100 µM10 µL990 µL1:100
10 µM1 µL999 µL1:1000
1 µM0.1 µL (or 1 µL of a 1:10 intermediate dilution)999 µL1:10,000
100 nM0.01 µL (or 1 µL of a 1:100 intermediate dilution)999 µL1:100,000

Visualizations

G cluster_stock Primary Stock Preparation cluster_working Working Solution Preparation weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex/Warm to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store_stock Store at -20°C or -80°C aliquot->store_stock thaw_stock Thaw Primary Stock Aliquot dilute Serially Dilute in Assay Buffer/Medium thaw_stock->dilute use_in_assay Use in In Vitro Experiment dilute->use_in_assay

Caption: Workflow for preparing this compound stock and working solutions.

G cluster_pathway NaV1.7 Signaling in Nociception stimulus Noxious Stimulus (e.g., heat, mechanical) nociceptor Nociceptor (Peripheral Sensory Neuron) stimulus->nociceptor nav17 NaV1.7 Channel depolarization Membrane Depolarization nav17->depolarization Na+ Influx action_potential Action Potential Generation and Propagation depolarization->action_potential spinal_cord Signal Transmission to Spinal Cord action_potential->spinal_cord brain Pain Perception in Brain spinal_cord->brain azd3161 This compound azd3161->nav17 Blocks

Caption: Role of NaV1.7 in the pain signaling pathway and the inhibitory action of this compound.

Troubleshooting

ProblemPossible CauseSolution
Compound does not fully dissolve Insufficient solvent volume.Re-calculate the required solvent volume.
Poor quality or non-anhydrous DMSO.Use fresh, high-quality anhydrous DMSO.
Attempting to make a solution above its solubility limit.Try gentle warming (37°C) or sonication. If it still doesn't dissolve, prepare a lower concentration stock solution.
Precipitation of compound in cell culture medium Compound is not soluble in aqueous solutions.Ensure the final DMSO concentration is as low as possible (ideally ≤ 0.1%). Prepare intermediate dilutions in DMSO before the final dilution in the aqueous buffer.
Inconsistent experimental results Inaccurate pipetting.Calibrate pipettes regularly.
Repeated freeze-thaw cycles of the stock solution.Aliquot the primary stock solution into single-use volumes.
Degradation of the compound.Store stock solutions properly at -20°C or -80°C and protect from light. Use freshly prepared working solutions.

References

Application Notes and Protocols for In Vivo Administration of AZD-3161

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the appropriate in vivo administration of AZD-3161, a potent and selective NaV1.7 channel blocker. The information is intended for use in preclinical research settings.

Introduction to this compound

This compound is a small molecule inhibitor of the voltage-gated sodium channel NaV1.7, which has been investigated for its potential as an analgesic for neuropathic and inflammatory pain.[1] Preclinical studies have involved both oral (p.o.) and intravenous (i.v.) administration in rodent models, such as rats.[1] The development of this compound was discontinued (B1498344) after Phase I clinical trials.[2][3][4] As with many small molecule inhibitors, this compound is likely to have poor water solubility, necessitating the use of specific vehicle formulations for in vivo administration.

Vehicle Selection for In Vivo Administration

The selection of an appropriate vehicle is critical for ensuring the solubility, stability, and bioavailability of this compound in vivo, while minimizing any potential toxicity or confounding effects from the vehicle itself. The choice of vehicle will depend on the route of administration (oral or intravenous) and the physicochemical properties of this compound.

A general workflow for vehicle selection is outlined below:

G cluster_0 Vehicle Selection Workflow A Determine Physicochemical Properties of this compound (Solubility, pKa) B Select Route of Administration (Oral or Intravenous) A->B C Screen Solubility in a Panel of Common Vehicles B->C D Assess Formulation Stability (e.g., precipitation over time) C->D E Evaluate Vehicle Tolerability in the chosen animal model D->E F Final Vehicle Selection and Dose Formulation E->F

Caption: Workflow for selecting an appropriate in vivo administration vehicle.

Recommended Vehicles for Oral Administration

For oral gavage, the formulation can be a solution or a suspension. Common vehicles for poorly soluble compounds are listed in the table below.

Vehicle ComponentConcentration/CompositionNotes
Methylcellulose (B11928114) (MC) or Carboxymethyl Cellulose (CMC)0.5% - 1% (w/v) in water or salineForms a suspension. Generally well-tolerated.[2][5]
Polyethylene Glycol 400 (PEG 400)Up to 100% or in aqueous solutionA common co-solvent to improve solubility.[2][6]
Hydroxypropyl-β-cyclodextrin (HP-β-CD)20-40% (w/v) in waterForms inclusion complexes to enhance solubility.[2]
Tween 80 (Polysorbate 80)0.1% - 5% (v/v) in aqueous solutionA surfactant used to aid in suspending the compound.[2]
Corn Oil / Olive Oil / Sesame Oil100%For highly lipophilic compounds.[2][5]
Recommended Vehicles for Intravenous Administration

For intravenous administration, the formulation must be a sterile, clear solution, free of particulates. This often requires the use of co-solvents to achieve complete dissolution of poorly soluble compounds.

Vehicle ComponentConcentration/CompositionNotes
Saline (0.9% NaCl) or 5% Dextrose in Water (D5W)-Ideal for water-soluble compounds, but unlikely to be sufficient for this compound alone.
DMA / PG / PEG-400Example: 20% DMA, 40% PG, 40% PEG-400A co-solvent system for poorly soluble compounds.[1][3]
Solutol HS 15 (Kolliphor HS 15)10-20% in saline or waterA non-ionic solubilizer and emulsifying agent.
Cyclodextrins (e.g., HP-β-CD)Up to 40% in waterCan be used for IV administration to enhance solubility.

Experimental Protocols

The following are example protocols for the preparation and administration of this compound. Note: These are general protocols and may require optimization based on the specific solubility and stability of your batch of this compound.

Protocol for Oral Administration (Suspension)

This protocol describes the preparation of a suspension of this compound in 0.5% methylcellulose.

G cluster_0 Oral Suspension Preparation Workflow A Weigh the required amount of this compound C Add a small amount of vehicle to this compound to form a paste A->C B Prepare 0.5% methylcellulose solution B->C D Gradually add the remaining vehicle while vortexing or sonicating C->D E Ensure a homogenous suspension before each administration D->E F Administer via oral gavage E->F

Caption: Workflow for preparing an oral suspension of this compound.

Materials:

  • This compound powder

  • Methylcellulose (viscosity ~400 cP)

  • Sterile water for injection or deionized water

  • Mortar and pestle or homogenizer

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Oral gavage needles

Procedure:

  • Prepare the 0.5% Methylcellulose Vehicle:

    • Heat approximately one-third of the total required volume of water to 60-70°C.

    • Slowly add the methylcellulose powder while stirring vigorously to disperse it.

    • Add the remaining two-thirds of the water as cold water or ice to facilitate dissolution.

    • Continue stirring until a clear, viscous solution is formed. Store at 2-8°C.

  • Prepare the this compound Suspension:

    • Calculate and weigh the required amount of this compound for the desired concentration and dose volume.

    • Triturate the this compound powder in a mortar with a small amount of the 0.5% methylcellulose vehicle to form a smooth paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously.

    • Transfer the suspension to a suitable container and stir continuously using a magnetic stirrer until dosing.

  • Administration:

    • Ensure the suspension is homogenous by vortexing immediately before drawing each dose.

    • Administer the suspension to the animal using an appropriately sized oral gavage needle.

Protocol for Intravenous Administration (Solution)

This protocol describes the preparation of a solution of this compound in a co-solvent vehicle suitable for intravenous injection.

G cluster_0 Intravenous Solution Preparation Workflow A Weigh the required amount of this compound C Dissolve this compound in the organic solvent component first (e.g., DMSO) A->C B Prepare the co-solvent vehicle (e.g., 10% DMSO, 40% PEG 400, 50% Saline) B->C D Gradually add the other vehicle components while vortexing C->D E Ensure complete dissolution and a clear solution D->E F Sterile filter the final solution (0.22 µm filter) E->F G Administer via intravenous injection F->G

Caption: Workflow for preparing an intravenous solution of this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 400 (PEG 400)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Vortex mixer

  • Syringes and sterile syringe filters (0.22 µm)

Procedure:

  • Prepare the Co-solvent Vehicle (Example: 10% DMSO, 40% PEG 400, 50% Saline):

    • This vehicle composition should be prepared fresh. The percentages are by final volume.

  • Prepare the this compound Solution:

    • Calculate and weigh the required amount of this compound.

    • In a sterile vial, dissolve the this compound powder in the required volume of DMSO. Vortex or sonicate until fully dissolved.

    • Add the required volume of PEG 400 and vortex until the solution is clear.

    • Slowly add the sterile saline to the final volume while vortexing. Be observant for any signs of precipitation.

  • Sterilization and Administration:

    • Draw the final solution into a sterile syringe.

    • Attach a 0.22 µm sterile syringe filter and filter the solution into a new sterile vial or directly into the dosing syringes.

    • Administer the solution to the animal via the desired intravenous route (e.g., tail vein in rats).

Safety and Handling

  • Researchers should consult the Material Safety Data Sheet (MSDS) for this compound before handling.

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • All procedures should be performed in a well-ventilated area or a chemical fume hood.

  • The tolerability of the chosen vehicle should be assessed in a small group of animals before proceeding with the main study. Monitor for any adverse reactions at the injection site or systemic effects.

References

Troubleshooting & Optimization

AZD-3161 solubility in DMSO and physiological buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AZD-3161. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] This channel is a key player in the transmission of pain signals. By blocking NaV1.7, this compound can reduce the excitability of pain-sensing neurons (nociceptors), thereby producing an analgesic effect. It has been investigated for its potential in treating neuropathic and inflammatory pain.[1]

Q2: What is the solubility of this compound in DMSO?

Specific quantitative solubility data for this compound in DMSO is not publicly available in the retrieved search results. However, chemical suppliers of this compound provide it in a solid form and recommend dissolving it in DMSO for the preparation of stock solutions. MedChemExpress suggests that for many of their compounds, a stock solution can be prepared in DMSO and stored at -80°C for up to six months.[2] It is crucial to start with a small amount of the compound and gradually add DMSO to determine the maximum solubility for your specific experimental needs.

Q3: How soluble is this compound in physiological buffers (e.g., PBS, saline)?

This compound is expected to have low solubility in aqueous physiological buffers. This is a common characteristic of many small molecule inhibitors developed for oral administration. For in vitro assays, it is standard practice to prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it to the final working concentration in the aqueous buffer or cell culture medium. For in vivo studies in rats, this compound has been administered orally (p.o.).[1] This suggests the use of a specific formulation to enhance its solubility and absorption.

Troubleshooting Guides

Issue 1: this compound precipitates when I dilute my DMSO stock solution in my aqueous experimental buffer.
  • Cause: This is a common issue for hydrophobic compounds when the concentration of the organic solvent (DMSO) is significantly reduced upon dilution in an aqueous buffer, causing the compound to fall out of solution.

  • Solutions:

    • Decrease the final concentration: The final concentration of this compound in your assay may be too high for its aqueous solubility. Try performing a serial dilution to determine the maximum achievable concentration without precipitation.

    • Increase the DMSO concentration in the final solution: For many cell-based assays, a final DMSO concentration of up to 0.5% is well-tolerated by cells.[2] However, it is essential to include a vehicle control (buffer with the same final DMSO concentration) in your experiments to account for any solvent effects.

    • Use a stepwise dilution: Instead of a single large dilution, dilute the DMSO stock in a stepwise manner. For example, first dilute into a smaller volume of buffer and then add this intermediate dilution to the final volume.

    • Use of co-solvents or surfactants: For in vivo formulations, co-solvents like PEG300/PEG400, and surfactants like Tween 80 are often used to improve the solubility of poorly soluble compounds.[3] Similar strategies can be adapted for in vitro experiments, but require careful validation to ensure they do not interfere with the assay.

Issue 2: I am not observing the expected inhibitory effect of this compound in my in vitro assay.
  • Cause: This could be due to several factors, including poor solubility, compound degradation, or issues with the experimental setup.

  • Solutions:

    • Confirm solubility: Visually inspect your final working solution for any signs of precipitation. Centrifuge the solution and check for a pellet.

    • Prepare fresh solutions: Do not use old stock solutions. It is recommended to prepare fresh dilutions from a frozen stock for each experiment. MedChemExpress suggests that DMSO stock solutions of many compounds are stable for up to one month at -20°C.[2]

    • Check the final DMSO concentration: Ensure the final DMSO concentration is within a range that does not affect your cells or assay components.

    • Verify the activity of your assay: Use a known, soluble NaV1.7 inhibitor as a positive control to confirm that your assay is working correctly.

Data Summary

Table 1: Solubility and Storage of this compound

SolventSolubilityRecommended Storage of Stock Solution
DMSOData not publicly available. Use to prepare high-concentration stock solutions.-20°C (1 month) or -80°C (6 months)[2]
Physiological Buffers (PBS, Saline)Low solubility expected.Not recommended for preparing stock solutions.

Note: The storage recommendations are general guidelines for small molecules from a major supplier and should be validated for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO
  • Weighing the compound: Carefully weigh the desired amount of solid this compound in a sterile microcentrifuge tube.

  • Adding DMSO: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolving the compound: Vortex the tube vigorously to dissolve the compound completely. Gentle warming (e.g., in a 37°C water bath) or sonication may be used to aid dissolution if necessary. Ensure the solution is clear before use.

  • Aliquoting and storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays
  • Thaw the stock solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Intermediate dilution (optional but recommended): Prepare an intermediate dilution of the stock solution in your cell culture medium or assay buffer. This helps to minimize the risk of precipitation.

  • Final dilution: Add the appropriate volume of the stock or intermediate solution to your final assay volume to achieve the desired working concentration. Ensure the final concentration of DMSO is below the tolerance level of your cells (typically ≤ 0.5%).[2]

  • Vehicle control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to an equivalent volume of your assay medium.

Visualizations

AZD3161_Mechanism_of_Action cluster_Nociceptor Nociceptive Neuron Pain_Stimulus Painful Stimulus (e.g., heat, mechanical) NaV1_7 NaV1.7 Channel Pain_Stimulus->NaV1_7 Activates Depolarization Membrane Depolarization NaV1_7->Depolarization Na+ Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal AZD3161 This compound AZD3161->NaV1_7 Inhibits

Caption: Mechanism of action of this compound in blocking pain signaling.

Experimental_Workflow_InVitro cluster_Preparation Solution Preparation cluster_Assay In Vitro Assay Solid_AZD Solid this compound Stock_Solution 10 mM Stock Solution in DMSO Solid_AZD->Stock_Solution DMSO DMSO DMSO->Stock_Solution Working_Solution Final Working Solution (e.g., 10 µM) Stock_Solution->Working_Solution Dilution Buffer Physiological Buffer (e.g., Cell Media) Buffer->Working_Solution Incubation Incubation with Working Solution Working_Solution->Incubation Cells Cells expressing NaV1.7 Cells->Incubation Measurement Measurement of NaV1.7 Activity Incubation->Measurement Data_Analysis Data Analysis Measurement->Data_Analysis

Caption: General workflow for preparing this compound for in vitro experiments.

References

Technical Support Center: Optimizing AZD-3161 for Electrophysiology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of AZD-3161 in electrophysiology experiments. The following information is designed to address common challenges and provide clear protocols for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of this compound?

This compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 channels are crucial for the generation and propagation of action potentials in response to noxious stimuli, making them a key target for pain research.[3] this compound inhibits the flow of sodium ions through the channel, thereby reducing neuronal excitability.

Q2: What are the known off-target effects of this compound?

While this compound is highly selective for NaV1.7, it has been shown to have some activity at other channels and receptors at higher concentrations. It is significantly less potent at the cardiac sodium channel NaV1.5 and the hERG potassium channel.[1][2] Additionally, it can inhibit the Adenosine Transporter (AT) and the Cannabinoid B1 (CB1) receptor with IC50 values in the micromolar range.[1][2]

Q3: How should I prepare and store this compound solutions for my experiments?

This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[] For electrophysiology experiments, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM). This stock solution should be stored at -20°C for long-term stability.[5] On the day of the experiment, the stock solution can be thawed and diluted to the final desired concentration in the external recording solution. Ensure the final DMSO concentration in your experimental solution is low (typically ≤0.1%) to avoid solvent effects on the cells.

Q4: What is a good starting concentration for my initial experiments with this compound?

Based on its reported pIC50 of 7.1 (which corresponds to an IC50 of approximately 79 nM), a good starting concentration for initial in vitro patch-clamp experiments would be in the range of 10 nM to 1 µM.[1][2] This range should allow you to observe a significant block of NaV1.7 channels and to begin constructing a concentration-response curve.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of this compound.

TargetpIC50IC50 (nM)Reference(s)
NaV1.7 7.1~79[1][2]
NaV1.5 4.9~12,589[1][2]
hERG 4.9~12,589[1][2]
Off-TargetIC50 (µM)Reference(s)
Adenosine Transporter (AT) 1.8[1][2]
Cannabinoid B1 (CB1) Receptor 5.0[1][2]

Signaling Pathways and Experimental Workflows

NaV1.7 Signaling Pathway in Nociception

NaV17_Pain_Pathway cluster_0 Peripheral Nerve Terminal cluster_1 Axon cluster_2 Spinal Cord (Dorsal Horn) Noxious Stimulus Noxious Stimulus Generator Potential Generator Potential Noxious Stimulus->Generator Potential Depolarization NaV1.7 NaV1.7 Generator Potential->NaV1.7 Activates Action Potential Initiation Action Potential Initiation NaV1.7->Action Potential Initiation Amplifies Depolarization AP Propagation AP Propagation Action Potential Initiation->AP Propagation Neurotransmitter Release Neurotransmitter Release AP Propagation->Neurotransmitter Release Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron Activates Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron->Pain Signal to Brain This compound This compound This compound->NaV1.7 Blocks IC50_Workflow cluster_0 Preparation cluster_1 Electrophysiology cluster_2 Data Analysis A Culture cells expressing hNaV1.7 (e.g., HEK293, CHO) D Obtain whole-cell patch-clamp configuration A->D B Prepare external and internal solutions B->D C Prepare this compound stock (10 mM in DMSO) F Apply increasing concentrations of This compound (e.g., 1 nM to 10 µM) C->F E Record baseline NaV1.7 current D->E E->F G Record NaV1.7 current at each concentration F->G H Measure peak current amplitude at each concentration G->H I Normalize current to baseline H->I J Plot concentration-response curve I->J K Fit curve with Hill equation to determine IC50 J->K

References

Technical Support Center: AZD-3161 Off-Target Effects on Nav1.5 and hERG

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the potential off-target effects of AZD-3161 on the cardiac ion channels Nav1.5 and hERG.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it important to study its effects on Nav1.5 and hERG?

A1: this compound is a potent and selective blocker of the voltage-gated sodium channel Nav1.7, which was investigated as a potential analgesic for neuropathic and inflammatory pain.[1] Off-target effects on other ion channels, particularly the cardiac sodium channel Nav1.5 and the potassium channel hERG (human Ether-à-go-go-Related Gene), are a critical concern during drug development. Inhibition of Nav1.5 can lead to cardiac conduction abnormalities, while inhibition of hERG can cause a delay in cardiac repolarization, potentially leading to life-threatening arrhythmias like Torsades de Pointes (TdP). Therefore, assessing the selectivity of this compound against these channels is a crucial step in its safety profiling.

Q2: What is the known selectivity profile of this compound against Nav1.5 and hERG?

A2: this compound has been shown to be selective for Nav1.7 over Nav1.5 and hERG. The reported potency (pIC50) for Nav1.7 is 7.1, while for both Nav1.5 and hERG, it is 4.9.[1] This indicates a significantly lower affinity for the cardiac ion channels compared to its intended target.

Q3: Has this compound progressed through clinical trials?

A3: this compound underwent a Phase I clinical trial. However, its development appears to have been discontinued, as it is no longer listed in AstraZeneca's pipeline. The reasons for discontinuation have not been publicly detailed, but challenges in demonstrating clinical efficacy and potential safety concerns are common reasons for the termination of Nav1.7 inhibitor programs.

Quantitative Data Summary

The following table summarizes the known in vitro potency of this compound on its primary target Nav1.7 and the off-targets Nav1.5 and hERG.

TargetpIC50IC50 (µM)Selectivity vs. Nav1.7
Nav1.7 7.10.079-
Nav1.5 4.912.59~159-fold
hERG 4.912.59~159-fold

Note: pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The IC50 values are calculated from the pIC50 values.

Experimental Protocols

While the specific protocols used for this compound are not publicly available, the following represents a standard methodology for assessing compound effects on Nav1.5 and hERG channels using automated patch-clamp electrophysiology, a common technique in safety pharmacology.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on human Nav1.5 and hERG channels expressed in a stable cell line (e.g., HEK293 or CHO cells).

Materials:

  • Stable cell line expressing human Nav1.5 or hERG channels

  • Automated patch-clamp system

  • Appropriate external and internal recording solutions

  • This compound stock solution (in DMSO) and serial dilutions

Methodology:

  • Cell Preparation: Cells are cultured and harvested according to standard protocols. A single-cell suspension is prepared for use in the automated patch-clamp system.

  • Electrophysiological Recording:

    • Nav1.5 Assay: Whole-cell currents are recorded. A voltage protocol is applied to elicit Nav1.5 currents, typically involving a depolarization step from a holding potential of -100 mV to -20 mV.

    • hERG Assay: A specific voltage protocol is used to elicit the characteristic hERG tail current. This typically involves a depolarizing pulse to around +20 mV to open and then inactivate the channels, followed by a repolarizing step to -50 mV where the tail current is measured.

  • Compound Application:

    • A baseline recording of the ion channel current is established.

    • Increasing concentrations of this compound are applied to the cells in a cumulative or single-addition format.

    • The effect of each concentration is allowed to reach a steady state before the current is measured.

  • Data Analysis:

    • The peak current amplitude (for Nav1.5) or tail current amplitude (for hERG) is measured at each compound concentration.

    • The percentage of current inhibition is calculated relative to the baseline (vehicle control).

    • A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a logistical equation.

Fig. 1: Automated patch-clamp workflow for IC50 determination.

Troubleshooting Guide

Issue 1: High variability in IC50 values for hERG inhibition.

  • Possible Cause: Compound precipitation at higher concentrations. Poorly soluble compounds can lead to inaccurate concentration-response curves.

  • Troubleshooting Steps:

    • Visually inspect compound solutions for any signs of precipitation.

    • Consider using a lower starting concentration or a different solvent if solubility is a known issue.

    • Incorporate a solubility assay in early screening stages.

Issue 2: Rundown of Nav1.5 current during baseline recording.

  • Possible Cause: Instability of the whole-cell patch configuration, leading to a gradual decrease in current amplitude over time.

  • Troubleshooting Steps:

    • Ensure high-quality cell preparation and optimal recording solutions.

    • Monitor seal resistance and other quality control parameters throughout the experiment.

    • Exclude cells that do not exhibit a stable baseline current for a sufficient period before compound application.

Issue 3: Inconsistent results between experimental runs.

  • Possible Cause: Variations in experimental conditions such as temperature, cell passage number, or solution preparation.

  • Troubleshooting Steps:

    • Strictly control the temperature, as ion channel kinetics are temperature-sensitive.

    • Use cells within a defined passage number range to minimize variability.

    • Prepare fresh recording solutions for each experiment and verify their pH and osmolarity.

Troubleshooting_Flow cluster_problem1 High IC50 Variability (hERG) cluster_problem2 Nav1.5 Current Rundown cluster_problem3 Inconsistent Results Problem Problem Possible Cause Possible Cause Problem->Possible Cause Identify Solution Solution Possible Cause->Solution Address Problem1 High IC50 Variability Cause1 Compound Precipitation? Problem1->Cause1 Solution1 Check Solubility, Adjust Concentration Cause1->Solution1 Problem2 Current Rundown Cause2 Unstable Patch? Problem2->Cause2 Solution2 Optimize Cell Prep, Monitor QC Cause2->Solution2 Problem3 Run-to-Run Inconsistency Cause3 Variable Conditions? Problem3->Cause3 Solution3 Standardize Protocol (Temp, Cells, Solutions) Cause3->Solution3

Fig. 2: Troubleshooting logic for common assay issues.

References

Technical Support Center: Addressing the Translational Gap of Nav1.7 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nav1.7 inhibitors, with a particular focus on addressing the translational challenges observed with compounds like AZD-3161.

Frequently Asked Questions (FAQs)

Q1: Why do potent and selective Nav1.7 inhibitors like this compound show robust efficacy in preclinical pain models but fail in clinical trials?

A1: The translational failure of many Nav1.7 inhibitors, despite promising preclinical data, is a multifaceted issue.[1][2] Key contributing factors include:

  • Mismatch in Pain Models: Preclinical studies often utilize inflammatory pain models, whereas clinical trials for Nav1.7 inhibitors have predominantly focused on neuropathic pain.[1] There is growing evidence that Nav1.7's role may be less critical in certain neuropathic pain states compared to inflammatory pain.[1]

  • Pharmacokinetics and Target Engagement: Poor pharmacokinetic properties, such as high plasma protein binding, can lead to insufficient free drug concentrations at the target site in humans, a challenge that may not be as apparent in rodent models.[3][4]

  • Species Differences: Anatomical and physiological differences between rodents and humans, including potential variations in Nav1.7 expression and function, can contribute to divergent outcomes.[5]

  • Dosing Regimen: Preclinical studies often involve a single dose, while clinical trials use repeat dosing, which may reveal issues with tolerance or other long-term effects not observed in acute studies.[1]

  • Complexity of Pain Pathways: Pain is a complex phenomenon involving multiple pathways and targets. It is possible that inhibiting Nav1.7 alone is insufficient to produce significant analgesia in heterogeneous patient populations with chronic pain.[6]

Q2: What is the mechanism of action of this compound?

A2: this compound is a potent and selective blocker of the voltage-gated sodium channel Nav1.7.[7][8] It was developed by AstraZeneca with the aim of treating neuropathic and inflammatory pain.[7][8] The underlying principle is that by inhibiting Nav1.7, which is highly expressed in peripheral sensory neurons, the transmission of pain signals can be reduced.[3][8]

Q3: What were the key preclinical findings for this compound?

A3: In preclinical studies, this compound demonstrated a dose-dependent antinociceptive effect in the phase 1 of the formalin model of pain in rats when administered orally.[7] It also exhibited a long half-life and high oral bioavailability in rats.[7]

Q4: What was the outcome of the this compound clinical trial?

A4: this compound underwent a Phase I clinical trial (NCT01240148) to assess its effect on quantitative sensory testing in healthy volunteers.[3][6][9] However, the development of this compound was subsequently discontinued, and it no longer appears in AstraZeneca's development pipeline.[3][6] This outcome is in line with the broader trend of clinical trial failures for selective Nav1.7 inhibitors.[1][10]

Troubleshooting Guides

Problem 1: Inconsistent results in electrophysiology assays for Nav1.7 inhibition.

Possible Cause & Solution

  • Assay Conditions: The inhibitory potency of many Nav1.7 blockers is state-dependent, meaning their affinity for the channel can vary depending on whether it is in a resting, open, or inactivated state.

    • Troubleshooting Step: Ensure your voltage protocols are designed to assess the compound's effects on different channel states.[11][12] Utilize automated patch-clamp systems that allow for complex voltage protocols to determine if the inhibitor is more potent against inactivated channels.[11][13]

  • Cell Line Variability: The expression levels and biophysical properties of Nav1.7 can differ between cell lines (e.g., HEK293 vs. TE671), potentially impacting inhibitor potency.[11]

    • Troubleshooting Step: Characterize the baseline electrophysiological properties of your chosen cell line. Consider using a cell line with endogenous Nav1.7 expression, such as TE671 cells, which may offer a more physiologically relevant system.[11]

  • Compound Stability and Solubility: Poor solubility or degradation of the test compound in the assay buffer can lead to inaccurate concentration measurements and underestimated potency.

    • Troubleshooting Step: Verify the solubility and stability of your inhibitor in the experimental buffer. Use appropriate solvents and perform quality control checks on your compound stocks.

Problem 2: Lack of efficacy of a Nav1.7 inhibitor in an in vivo neuropathic pain model despite high in vitro potency.

Possible Cause & Solution

  • Pharmacokinetics/Pharmacodynamics (PK/PD) Mismatch: The free plasma and tissue concentrations of the inhibitor may not be sufficient to achieve the required level of target engagement in vivo.[3][4]

    • Troubleshooting Step: Conduct thorough PK/PD studies in the same species and strain as your efficacy model. Measure free drug concentrations in plasma and, if possible, in the target tissue (e.g., dorsal root ganglia). Correlate these concentrations with the observed analgesic effect.

  • Inappropriate Pain Model: The chosen neuropathic pain model may not be primarily driven by Nav1.7.[1] For instance, some evidence suggests Nav1.7 may not be essential for certain types of neuropathic pain.[1]

    • Troubleshooting Step: Consider using multiple pain models that represent different underlying mechanisms (e.g., inflammatory pain models like the formalin or carrageenan test in addition to neuropathic models like spared nerve injury).[14][15] This can provide a broader understanding of the inhibitor's potential efficacy spectrum.

  • Off-Target Effects: The compound may have off-target activities that counteract its analgesic effects or cause dose-limiting side effects.

    • Troubleshooting Step: Profile your inhibitor against a panel of other ion channels (including other Nav subtypes) and receptors to identify potential off-target interactions.[7]

Data Presentation

Table 1: Preclinical Data Summary for this compound

ParameterValueSpeciesAssay/ModelReference
pIC50 (Nav1.7) 7.1-In vitro electrophysiology[7]
pIC50 (Nav1.5) 4.9-In vitro electrophysiology[7]
pIC50 (hERG) 4.9-In vitro electrophysiology[7]
IC50 (Adenosine Transporter) 1.8 µM-In vitro assay[7]
IC50 (Cannabinoid B1 Receptor) 5 µM-In vitro assay[7]
Antinociceptive Effect Dose-dependentRatFormalin model (Phase 1)[7]
Half-life (i.v.) 2.2 hRatPharmacokinetic study[7]
Volume of Distribution (Vss) 4.2 L/kgRatPharmacokinetic study[7]
Oral Bioavailability 44%RatPharmacokinetic study[7]
Half-life (p.o.) 4.8 hRatPharmacokinetic study[7]
Cmax (10 µmol/kg p.o.) 0.30 µmol/LRatPharmacokinetic study[7]

Experimental Protocols

Protocol 1: Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition
  • Cell Culture: Culture HEK293 cells stably expressing human Nav1.7 in appropriate media and conditions.

  • Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution and resuspend in the external recording solution.

  • Automated Patch-Clamp System: Utilize a high-throughput automated patch-clamp system (e.g., SyncroPatch 768PE).[13]

  • Compound Preparation: Prepare serial dilutions of the test compound (e.g., this compound) in the external solution.

  • Voltage Protocol:

    • Hold the cells at a membrane potential of -120 mV.

    • To assess tonic block, apply a depolarizing pulse to 0 mV for 20 ms.

    • To assess use-dependent block (inactivated state preference), apply a train of depolarizing pulses at a relevant frequency (e.g., 10 Hz).[11]

  • Data Acquisition and Analysis:

    • Record whole-cell currents before and after the application of the test compound.

    • Calculate the percentage of inhibition at each concentration.

    • Fit the concentration-response data to a Hill equation to determine the IC50 value.

    • Ensure quality control criteria are met, such as seal resistance >500 MΩ and series resistance <10 MΩ.[16]

Protocol 2: Rat Formalin Model of Inflammatory Pain
  • Animals: Use adult male Sprague-Dawley rats, acclimatized to the testing environment.

  • Compound Administration: Administer the test compound (e.g., this compound) or vehicle orally (p.o.) at the desired doses and time points before formalin injection.

  • Formalin Injection: Inject a 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, place the rat in a clear observation chamber.

  • Pain Behavior Scoring: Record the amount of time the animal spends licking, biting, or flinching the injected paw. The response is typically biphasic:

    • Phase 1 (0-5 minutes): Represents acute nociceptive pain.

    • Phase 2 (15-60 minutes): Represents inflammatory pain.

  • Data Analysis: Compare the pain behavior scores between the compound-treated and vehicle-treated groups to determine the antinociceptive effect.

Visualizations

Translational_Gap_Nav17 cluster_preclinical Preclinical Research cluster_clinical Clinical Development cluster_reasons Reasons for Translational Gap invitro High In Vitro Potency (e.g., Patch Clamp) invivo Efficacy in Animal Models (e.g., Formalin Test) invitro->invivo Successful Translation phase1 Phase I Trials (Safety & PK) invivo->phase1 Progression to Clinical Trials phase2 Phase II Trials (Efficacy in Patients) phase1->phase2 Successful Phase I failure Clinical Trial Failure phase2->failure Lack of Efficacy pk_pd Poor PK/PD failure->pk_pd pain_models Mismatch of Pain Models failure->pain_models species_diff Species Differences failure->species_diff complexity Pain Pathway Complexity failure->complexity

Caption: The translational gap of Nav1.7 inhibitors.

Experimental_Workflow_Nav17 cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_decision Go/No-Go Decision electrophys Automated Patch Clamp (IC50, State Dependence) selectivity Selectivity Profiling (Other Nav Channels, hERG) electrophys->selectivity pk Pharmacokinetics (Oral Bioavailability, Half-life) selectivity->pk efficacy Efficacy Models (Inflammatory & Neuropathic Pain) pk->efficacy decision Proceed to Clinical Trials? efficacy->decision

Caption: A preclinical experimental workflow for Nav1.7 inhibitors.

Pain_Signaling_Pathway stimulus Noxious Stimulus (Heat, Mechanical) nociceptor Nociceptor Terminal stimulus->nociceptor nav17 Nav1.7 Channel nociceptor->nav17 depolarization Membrane Depolarization nav17->depolarization Na+ Influx action_potential Action Potential Generation & Propagation depolarization->action_potential drg Dorsal Root Ganglion (DRG) action_potential->drg spinal_cord Spinal Cord (Dorsal Horn) drg->spinal_cord brain Brain (Pain Perception) spinal_cord->brain inhibitor This compound (Nav1.7 Inhibitor) inhibitor->nav17 Blocks

Caption: The role of Nav1.7 in the pain signaling pathway.

References

Technical Support Center: Interpreting State-Dependent Inhibition of Nav1.7 by AZD-3161

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the state-dependent inhibition of the voltage-gated sodium channel Nav1.7 by AZD-3161.

Frequently Asked Questions (FAQs)

Q1: What is state-dependent inhibition and why is it important for Nav1.7 inhibitors like this compound?

A1: State-dependent inhibition means that a compound binds with different affinities to the different conformational states of an ion channel: resting, open, and inactivated. Many voltage-gated sodium channel (VGSC) inhibitors preferentially bind to and stabilize a specific state, thereby inhibiting the channel's function.[1] This is crucial for Nav1.7 because this channel is a key player in pain signaling.[2][3] Inhibitors that selectively target the inactivated state, which is more prevalent in rapidly firing neurons characteristic of pain states, can offer targeted analgesia with potentially fewer side effects on normally functioning nerves.[1][4]

Q2: To which state of the Nav1.7 channel does this compound preferentially bind?

A2: this compound is a potent and selective blocker of the Nav1.7 channel.[5] Like many other Nav1.7 inhibitors, it exhibits state-dependent inhibition, with a higher affinity for the inactivated states of the channel over the resting state.[1] This mechanism allows for targeted modulation of neurons involved in pain signaling, as these neurons have a higher proportion of Nav1.7 channels in the inactivated state due to prolonged or high-frequency depolarizations.

Q3: How does the state-dependent nature of this compound affect experimental design?

A3: The state-dependent action of this compound necessitates the use of specific voltage-clamp protocols to accurately measure its inhibitory effects. The holding potential and the frequency of depolarizing pulses are critical parameters. To assess inhibition of the resting state, a hyperpolarized holding potential (e.g., -120 mV) is used to ensure most channels are in the resting state.[4] Conversely, to measure inhibition of the inactivated state, a more depolarized holding potential (e.g., -80 mV or -60 mV) or high-frequency pulse trains are employed to accumulate channels in the inactivated state.[4][6]

Troubleshooting Experimental Issues

Q1: My measured IC50 for this compound is inconsistent with published values. What could be the reason?

A1: Discrepancies in IC50 values often arise from differences in experimental protocols that alter the conformational state of the Nav1.7 channels. Key factors to check include:

  • Holding Potential: The holding potential directly influences the proportion of channels in the resting versus inactivated states. A more depolarized holding potential will favor the inactivated state, leading to a more potent measured IC50 for a state-dependent inhibitor like this compound.[4]

  • Stimulation Frequency: High-frequency stimulation promotes the accumulation of channels in the inactivated state, which can enhance the observed block by this compound.[6]

  • Cellular Health: A decline in cell health during a recording can lead to "rundown," a gradual decrease in current amplitude that can be mistaken for drug-induced inhibition.[6] Ensure your internal solution contains ATP-Mg and GTP to support channel function.[6]

  • Series Resistance: High or unstable series resistance (>25 MΩ) can introduce voltage errors and filter fast-gating currents, affecting the accuracy of your measurements. It is crucial to monitor and compensate for series resistance throughout the experiment.[6]

Q2: I am having difficulty achieving a stable Giga-ohm (GΩ) seal for my patch-clamp recording. What can I do?

A2: Forming a stable GΩ seal is critical for high-quality recordings. Common issues and solutions include:

  • Pipette Quality: Ensure your pipette tips are clean and have the appropriate resistance (typically 4-8 MΩ).[7]

  • Cell Health: Use healthy, well-adhered cells. Unhealthy cells can have fragile membranes that are difficult to seal.[7]

  • Mechanical Stability: The recording setup must be free from vibrations. Use an anti-vibration table and ensure all components are secure.[6]

  • Solutions: Check the pH and osmolarity of your intracellular and extracellular solutions to ensure they are within the optimal range for the cells you are using.[7]

Q3: I am not observing a clear use-dependent block with this compound. What experimental parameters should I adjust?

A3: Use-dependent block is a hallmark of state-dependent inhibitors that bind preferentially to the open and inactivated states. To enhance this effect:

  • Increase Stimulation Frequency: Applying depolarizing pulses at a higher frequency (e.g., 10-40 Hz) will increase the proportion of time channels spend in the open and inactivated states, thereby promoting drug binding and enhancing use-dependent block.[6][8]

  • Adjust Holding Potential: A more depolarized holding potential will increase the population of inactivated channels at rest, which can also enhance the observed block.[4]

  • Pulse Duration: Ensure the duration of your depolarizing pulses is sufficient to allow for channel opening and inactivation, providing a window for this compound to bind.[6]

Quantitative Data Summary

The following table summarizes the inhibitory potency of this compound on Nav1.7 and its selectivity over other channels. Note that the pIC50 is the negative logarithm of the IC50 value (e.g., a pIC50 of 7.1 corresponds to an IC50 of approximately 79.4 nM).

TargetpIC50IC50 (µM)Selectivity vs. Nav1.7Reference
Nav1.7 7.1~0.079-[5]
Nav1.5 4.9~12.6~159-fold[5]
hERG 4.9~12.6~159-fold[5]
Adenosine Transporter (AT) -1.8-[5]
Cannabinoid B1 (CB1) Receptor -5.0-[5]

Detailed Experimental Protocols

Protocol 1: Determining IC50 for the Resting State of Nav1.7

  • Cell Preparation: Use a cell line stably expressing human Nav1.7.

  • Electrophysiology Setup: Perform whole-cell patch-clamp recordings.

  • Solutions: Use appropriate intracellular and extracellular solutions.

  • Voltage Protocol:

    • Hold the cell at a hyperpolarized potential of -120 mV to ensure the majority of Nav1.7 channels are in the resting state.[4]

    • Apply a short (e.g., 20 ms) depolarizing test pulse to 0 mV to elicit a sodium current.[4]

    • Apply these pulses at a low frequency (e.g., 0.1 Hz) to allow for complete recovery from inactivation between pulses and to minimize use-dependent effects.[8]

  • Drug Application: After establishing a stable baseline current, perfuse the cell with increasing concentrations of this compound.

  • Data Analysis: Measure the peak inward current at each concentration and normalize it to the baseline current. Fit the concentration-response data with a Hill equation to determine the IC50.

Protocol 2: Assessing Inhibition of the Inactivated State of Nav1.7

  • Cell Preparation and Setup: Same as Protocol 1.

  • Voltage Protocol:

    • Hold the cell at a depolarized potential, such as -80 mV or -60 mV, to induce steady-state inactivation in a significant fraction of the channels.[4]

    • Alternatively, use a two-pulse protocol: from a holding potential of -120 mV, apply a long (e.g., 500 ms) conditioning prepulse to various potentials (e.g., -130 mV to 0 mV) followed by a test pulse to 0 mV to measure the availability of non-inactivated channels.[3][4]

  • Drug Application: Apply this compound and compare the steady-state inactivation curve in the presence and absence of the compound. A leftward shift in the V1/2 of inactivation indicates preferential binding to the inactivated state.[8]

  • Data Analysis: Calculate the IC50 from the concentration-dependent reduction in peak current at a depolarized holding potential or from the shift in the V1/2 of inactivation.

Visualizations

Nav17_States cluster_channel Nav1.7 Channel States cluster_inhibitor This compound Binding Resting Resting Open Open Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated Open->Inactivated Inactivation Inactivated->Resting Repolarization AZD3161 This compound AZD3161->Resting Low Affinity AZD3161->Inactivated High Affinity Binding

Caption: State-dependent binding of this compound to Nav1.7 channel.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Cell Culture (Nav1.7 expressing cells) D Form GΩ Seal & Establish Whole-Cell A->D B Prepare Patch Pipette (4-8 MΩ) B->D C Prepare Solutions (Intra/Extracellular) C->D E Apply Voltage Protocol (e.g., for Inactivated State) D->E F Record Baseline Current E->F G Apply this compound F->G H Record Drug Effect G->H I Washout H->I J Measure Peak Current I->J K Normalize Data J->K L Fit Concentration- Response Curve (IC50) K->L

Caption: Workflow for electrophysiological assessment of this compound.

Troubleshooting_Flowchart Start Inconsistent IC50 Value Q1 Is the holding potential consistent with the targeted channel state? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the stimulation frequency appropriate? A1_Yes->Q2 Fix_HP Adjust holding potential: Hyperpolarize for resting state Depolarize for inactivated state A1_No->Fix_HP A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is there evidence of current rundown? A2_Yes->Q3 Fix_Freq Use low frequency (e.g., 0.1 Hz) for resting state. Use high frequency (e.g., 10 Hz) for use-dependence. A2_No->Fix_Freq A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Fix_Rundown Check cell health. Include ATP/GTP in internal solution. Consider perforated patch. A3_Yes->Fix_Rundown End Review other parameters (e.g., solution stability, series resistance) A3_No->End

Caption: Troubleshooting guide for inconsistent IC50 measurements.

References

Technical Support Center: AZD-3161 In Vivo Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering challenges in demonstrating the in vivo efficacy of AZD-3161, a selective NaV1.7 channel blocker.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are not observing a significant analgesic effect with this compound in our neuropathic pain model. What are the potential reasons?

A1: Demonstrating robust efficacy with selective NaV1.7 inhibitors like this compound can be challenging. Several factors, often intertwined, may contribute to a lack of effect:

  • Insufficient Target Engagement: High plasma protein binding is a known issue with many small molecule inhibitors, potentially leading to low free concentrations of this compound at the NaV1.7 channel in the peripheral nerves.[1] Although this compound has good oral bioavailability, the free fraction available to engage the target may be insufficient.[2]

  • Choice of Animal Model: The transition from preclinical models to clinical efficacy has been a significant hurdle for NaV1.7 inhibitors.[3] While this compound showed a dose-dependent effect in the rat formalin model, an inflammatory pain model, its efficacy in chronic neuropathic pain models may be less pronounced.[2] Consider that some evidence suggests NaV1.7 channels may not be essential for all types of neuropathic pain.[3]

  • Dosing Regimen: Preclinical studies often use single-dose administrations, whereas clinical scenarios involve repeated dosing.[3] The pharmacokinetics of this compound, including its half-life, should be carefully considered to design a dosing schedule that maintains adequate target engagement over time.[2]

  • Complexity of Pain Pathways: Pain is a complex phenomenon involving multiple signaling pathways. Targeting only NaV1.7 may not be sufficient to produce a strong analgesic effect, especially in chronic pain states where central sensitization has occurred.

Q2: How can we optimize our dosing strategy for this compound in vivo?

A2: An optimal dosing strategy is critical for observing efficacy. Consider the following:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct pilot PK/PD studies in your chosen animal model to correlate plasma and tissue concentrations of this compound with the analgesic response. This can help determine the minimum effective concentration and guide dose selection.

  • Dose Escalation Studies: Perform a dose-escalation study to determine the therapeutic window. This compound showed a dose-dependent effect in the formalin test at doses between 16-99 µmol/kg (p.o.) in rats.[2]

  • Route of Administration: While oral administration is convenient, for initial proof-of-concept studies, more direct routes like intravenous (i.v.) or local administration may help bypass issues of oral bioavailability and first-pass metabolism, ensuring higher concentrations at the target site.

Q3: We are observing high variability in our results between individual animals. What could be the cause and how can we mitigate it?

A3: High variability is a common challenge in in vivo pain research. Here are some potential causes and solutions:

  • Surgical Inconsistency (for neuropathic pain models): In models like the Chronic Constriction Injury (CCI), slight variations in the surgical procedure can lead to different degrees of nerve damage and, consequently, variable pain phenotypes. Ensure consistent surgical technique and consider including a positive control group treated with a compound of known efficacy (e.g., gabapentin) to benchmark the model.

  • Animal Handling and Stress: Stress can significantly influence pain perception and behavioral responses. Acclimatize animals to the experimental setup and handling procedures to minimize stress-induced variability.

  • Genetic Background of Animals: Different strains of rodents can exhibit varying sensitivity to pain and responses to analgesics.[4] Ensure you are using a consistent and well-characterized strain for your studies.

Q4: Are there known off-target effects of this compound that could confound our results?

A4: this compound is a selective NaV1.7 blocker, but like any small molecule, it can have off-target activities, especially at higher concentrations. It has been shown to inhibit the Adenosine Transporter (AT) and the Cannabinoid B1 (CB1) receptor at micromolar concentrations.[2] If you are using high doses of this compound, consider the possibility that these off-target effects could contribute to or interfere with the observed phenotype.

Quantitative Data Summary

ParameterValueSpeciesAdministrationSource
In Vitro Potency (pIC50)
NaV1.77.1HumanN/A[2]
NaV1.54.9HumanN/A[2]
hERG4.9HumanN/A[2]
In Vivo Pharmacokinetics
Half-life (t½)2.2 hRati.v. (3 µmol/kg)[2]
Volume of Distribution (Vss)4.2 L/kgRati.v. (3 µmol/kg)[2]
Oral Bioavailability44%Ratp.o. (10 µmol/kg)[2]
Half-life (t½)4.8 hRatp.o. (10 µmol/kg)[2]
Cmax0.30 µmol/LRatp.o. (10 µmol/kg)[2]
In Vivo Efficacy
Antinociceptive EffectDose-dependentRatp.o. (16-99 µmol/kg)[2]

Experimental Protocols

Formalin-Induced Inflammatory Pain Model

Objective: To assess the efficacy of this compound in a model of acute inflammatory pain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Acclimatization: House animals in the testing environment for at least 1 hour before the experiment.

  • Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) or vehicle (e.g., 0.5% methylcellulose) orally 60 minutes before the formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.[5][6]

  • Behavioral Observation: Immediately after the injection, place the animal in a clear observation chamber. Record the total time spent licking or biting the injected paw in two phases:

    • Phase 1 (Acute Phase): 0-5 minutes post-injection.[5]

    • Phase 2 (Inflammatory Phase): 15-30 minutes post-injection.[5]

  • Data Analysis: Compare the time spent in nociceptive behaviors between the this compound-treated groups and the vehicle-treated group for both phases.

Chronic Constriction Injury (CCI) Neuropathic Pain Model

Objective: To evaluate the efficacy of this compound in a model of chronic neuropathic pain.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (200-250 g).

  • Surgical Procedure:

    • Anesthetize the rat (e.g., with isoflurane).

    • Make a small incision on the lateral side of the mid-thigh to expose the sciatic nerve.[7][8]

    • Loosely tie four chromic gut ligatures around the sciatic nerve with about 1 mm spacing between them.[9] The ligatures should be tight enough to cause a slight constriction but not arrest blood flow.

    • Close the muscle and skin layers with sutures.

  • Post-operative Care: Allow the animals to recover for at least 7-10 days to allow for the development of neuropathic pain behaviors.[7]

  • Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., 7 days), starting on day 7 post-surgery.

  • Behavioral Testing (Mechanical Allodynia):

    • Place the animals in individual chambers with a mesh floor and allow them to acclimate.

    • Use von Frey filaments of increasing stiffness to stimulate the plantar surface of the ipsilateral (injured) and contralateral (uninjured) hind paws.

    • Determine the paw withdrawal threshold (the lowest force that elicits a withdrawal response).

  • Data Analysis: Compare the paw withdrawal thresholds of the this compound-treated group with the vehicle-treated group over the course of the treatment period.

Visualizations

Signaling_Pathway Painful Stimulus Painful Stimulus Nociceptor Nociceptor Painful Stimulus->Nociceptor NaV1.7 Channel NaV1.7 Channel Nociceptor->NaV1.7 Channel Depolarization Action Potential Action Potential NaV1.7 Channel->Action Potential Initiation & Propagation Spinal Cord Spinal Cord Action Potential->Spinal Cord Brain Brain Spinal Cord->Brain Pain Perception Pain Perception Brain->Pain Perception This compound This compound This compound->NaV1.7 Channel Inhibition Experimental_Workflow cluster_preclinical_model Preclinical Pain Model cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal Selection Animal Selection Model Induction Model Induction Animal Selection->Model Induction Baseline Behavioral Testing Baseline Behavioral Testing Model Induction->Baseline Behavioral Testing Randomization Randomization Baseline Behavioral Testing->Randomization Drug Administration (this compound/Vehicle) Drug Administration (this compound/Vehicle) Randomization->Drug Administration (this compound/Vehicle) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (this compound/Vehicle)->Post-treatment Behavioral Testing Data Collection Data Collection Post-treatment Behavioral Testing->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Efficacy Determination Efficacy Determination Statistical Analysis->Efficacy Determination

References

stability of AZD-3161 in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs for working with AZD-3161, focusing on its stability in aqueous solutions and its mechanism of action.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is predominantly expressed in peripheral sensory neurons and plays a crucial role in the transmission of pain signals.[2][3][4][5] By selectively blocking NaV1.7, this compound can reduce the excitability of these neurons, thereby producing an analgesic effect. It has been investigated for its potential in treating neuropathic and inflammatory pain.[1]

Q2: Is there any public data on the stability of this compound in aqueous solutions?

Currently, there is no publicly available, detailed study on the degradation kinetics, pathways, or optimal storage conditions for this compound in aqueous solutions. As with many research compounds, it is recommended that users perform their own stability assessments under their specific experimental conditions. The following guides provide a general framework for conducting such studies.

Troubleshooting Guide: Stability of this compound in Aqueous Solution

Problem: I am observing a decrease in the activity or concentration of my this compound stock solution over time.

Possible Cause 1: Chemical Degradation

Small molecules can be susceptible to degradation in aqueous solutions, influenced by factors such as pH, temperature, and light.

Recommended Action:

  • Perform a Stability Study: Conduct a systematic study to determine the stability of this compound under your experimental conditions. A general protocol is provided below.

  • Control pH: Prepare your solutions in a buffered system. The stability of a compound can be highly pH-dependent.

  • Control Temperature: Store stock solutions at or below -20°C. For working solutions, maintain a consistent temperature and minimize the time spent at room temperature.

  • Protect from Light: Store solutions in amber vials or protect them from light to prevent photodegradation.

Possible Cause 2: Adsorption to Surfaces

Hydrophobic compounds can adsorb to plastic or glass surfaces, leading to a decrease in the effective concentration.

Recommended Action:

  • Use Low-Adsorption Labware: Utilize polypropylene (B1209903) or other low-protein-binding tubes and plates.

  • Include a Surfactant: In some cases, adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer can help prevent adsorption, but check for compatibility with your assay.

Possible Cause 3: Inaccurate Quantification

The method used to measure the concentration of this compound may not be accurate or may be affected by degradation products.

Recommended Action:

  • Use a Stability-Indicating Method: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for separating the parent compound from its degradants. A general HPLC protocol is outlined below.

  • Run a Standard Curve: Always run a fresh standard curve with each experiment to ensure accurate quantification.

Experimental Protocols

Protocol 1: General pH-Dependent Stability Study

This protocol outlines a general method for assessing the stability of a compound like this compound at different pH values.

  • Prepare Buffers: Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7.4, 9).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO).

  • Prepare Test Solutions: Dilute the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10 µM).

  • Incubate Samples: Incubate the test solutions at a constant temperature (e.g., 25°C or 37°C).

  • Collect Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of each solution.

  • Quench Reaction: If necessary, quench the degradation by adding an equal volume of a strong solvent (e.g., acetonitrile) and store at -20°C until analysis.

  • Analyze Samples: Analyze the samples using a stability-indicating method like HPLC to determine the percentage of the remaining parent compound.

Protocol 2: General HPLC Method for Stability Analysis

This protocol provides a starting point for developing an HPLC method to analyze this compound stability.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at an appropriate wavelength (determined by a UV scan of the compound).

  • Injection Volume: 10 µL.

Data Presentation

Quantitative data from stability studies should be summarized for clear comparison.

Table 1: Hypothetical Stability of this compound in Aqueous Buffers at 37°C

Time (hours)% Remaining (pH 3.0)% Remaining (pH 5.0)% Remaining (pH 7.4)% Remaining (pH 9.0)
0100100100100
299.599.898.295.1
499.199.596.590.3
898.299.093.181.2
2495.097.282.460.5
4890.194.568.142.3

Visualizations

Mechanism of Action of this compound

This compound acts as an inhibitor of the NaV1.7 sodium channel, which is a key component in the pain signaling pathway.

AZD3161_Mechanism cluster_Neuron Peripheral Sensory Neuron Noxious_Stimulus Noxious Stimulus (e.g., heat, pressure) NaV17_Channel NaV1.7 Channel (Open State) Noxious_Stimulus->NaV17_Channel Activates Action_Potential Action Potential Generation NaV17_Channel->Action_Potential Initiates Blocked_Channel NaV1.7 Channel (Blocked State) NaV17_Channel->Blocked_Channel Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal Propagates AZD3161 This compound AZD3161->NaV17_Channel Inhibits

Caption: Mechanism of this compound as a NaV1.7 channel inhibitor in pain signaling.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for assessing the stability of a research compound.

Stability_Workflow Start Start: Prepare Compound Stock Solution Prepare_Solutions Prepare Test Solutions in Buffers (e.g., pH 3, 5, 7.4, 9) Start->Prepare_Solutions Incubate Incubate at Constant Temperature Prepare_Solutions->Incubate Sample_Collection Collect Samples at Time Points Incubate->Sample_Collection Analysis Analyze by HPLC Sample_Collection->Analysis Data_Evaluation Evaluate Data: % Remaining vs. Time Analysis->Data_Evaluation End End: Determine Stability Profile Data_Evaluation->End

Caption: General experimental workflow for an aqueous stability study.

References

minimizing non-specific binding of AZD-3161 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing non-specific binding of AZD-3161 in common assays. This compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.7.[1] Understanding and mitigating non-specific binding is crucial for obtaining accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a small molecule inhibitor that selectively targets the voltage-gated sodium channel NaV1.7, with a pIC50 of 7.1.[1] NaV1.7 is predominantly expressed in peripheral sensory neurons and is a key regulator of pain signaling. Due to its role in pain pathways, NaV1.7 is a significant target for the development of novel analgesics.

Q2: What are the known off-target effects of this compound?

This compound has been shown to inhibit the Adenosine Transporter (AT) and the Cannabinoid B1 (CB1) receptor with IC50 values of 1.8 µM and 5 µM, respectively.[1] It also displays significantly lower potency against the NaV1.5 sodium channel and the hERG potassium channel, with pIC50 values of 4.9 for both.[1] Researchers should consider these off-target activities when designing experiments and interpreting data.

Q3: What physicochemical properties of this compound might contribute to non-specific binding?

Q4: What are the common assay formats used to study this compound and other NaV1.7 inhibitors?

The primary assays for NaV1.7 inhibitors are:

  • Electrophysiology: Manual and automated patch-clamp techniques are the gold standard for directly measuring the effect of inhibitors on NaV1.7 channel currents.

  • Fluorescence-based membrane potential assays: These are higher-throughput methods that use voltage-sensitive dyes to indirectly measure channel activity.

Troubleshooting Guides

Issue 1: High Background Signal in Fluorescence-Based Membrane Potential Assays

High background fluorescence can mask the specific signal from NaV1.7 inhibition, leading to a poor signal-to-noise ratio.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect assay plates for any signs of compound precipitation. Reduce the final concentration of this compound. Use a solubility-enhancing co-solvent like DMSO (typically ≤0.5% final concentration).Precipitated compound can scatter light and increase background fluorescence.
Non-specific Binding to Plates Use low-binding microplates. Pre-coat plates with a blocking agent such as 0.1% Bovine Serum Albumin (BSA) for 30-60 minutes.Hydrophobic compounds can adhere to standard polystyrene plates.
Interaction with Assay Reagents Run control experiments with this compound and the fluorescent dye in the absence of cells to check for direct interactions.The compound may directly quench or enhance the fluorescence of the dye.
Cellular Autofluorescence Measure the fluorescence of cells treated with vehicle only. If high, consider using a red-shifted fluorescent dye.Some cell lines exhibit high intrinsic fluorescence.
Suboptimal Assay Buffer Add a non-ionic detergent such as Tween-20 (0.01-0.05%) or Triton X-100 (0.01%) to the assay buffer.[4] Include a protein blocker like 0.1% BSA in the buffer.[5]Detergents can reduce hydrophobic interactions, while protein blockers saturate non-specific binding sites on cells and plates.[5][6]
Issue 2: Poor Seal Formation or Unstable Recordings in Patch-Clamp Electrophysiology

Non-specific interactions of this compound with the cell membrane or the patch pipette can interfere with obtaining high-quality electrophysiological data.

Potential Causes and Solutions:

Potential Cause Troubleshooting Step Rationale
Compound Sticking to Perfusion System Pre-incubate the perfusion system with a solution containing a low concentration of a non-ionic detergent.Reduces loss of compound and ensures accurate delivery to the cells.
Alteration of Membrane Properties If seal formation is difficult in the presence of this compound, establish a stable seal before applying the compound.High concentrations of hydrophobic compounds can alter membrane fluidity.
Dirty Pipette Holder or Glassware Thoroughly clean the pipette holder and use fresh, high-quality glass pipettes for each recording.Contaminants can interfere with seal formation.
Unhealthy Cells Ensure cells are healthy and not overgrown before starting experiments. Use fresh culture medium.Unhealthy cells have unstable membranes, making giga-seal formation difficult.
Incorrect Pipette Resistance Optimize the pipette resistance for the cell type being used.Pipette geometry is critical for achieving a stable seal.

Experimental Protocols

Protocol 1: Minimizing Non-Specific Binding in a Fluorescence-Based Membrane Potential Assay

This protocol provides a general framework for a 96-well plate-based assay using a voltage-sensitive dye.

  • Cell Plating: Seed cells expressing NaV1.7 in a 96-well, black-walled, clear-bottom, low-binding plate at a density optimized for your cell line. Culture overnight to allow for cell attachment.

  • Assay Buffer Preparation: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution) and supplement with blocking agents. A recommended starting point is 0.1% BSA and 0.05% Tween-20.[4]

  • Compound Preparation: Prepare a serial dilution of this compound in the supplemented assay buffer.

  • Dye Loading: Prepare the voltage-sensitive dye according to the manufacturer's instructions in the supplemented assay buffer. Remove the cell culture medium and add the dye solution to the cells. Incubate as recommended by the manufacturer.

  • Compound Incubation: Add the this compound dilutions to the wells and incubate for the desired time to achieve channel block.

  • Channel Activation and Signal Reading: Add a NaV1.7 activator (e.g., veratridine) to all wells simultaneously using a multichannel pipette or an automated liquid handler. Immediately read the fluorescence intensity on a plate reader with appropriate filter sets.

  • Data Analysis:

    • Subtract the average fluorescence of "no-cell" control wells from all other wells.

    • Normalize the data to the "vehicle control" (0% inhibition) and a "maximal block" control (e.g., a saturating concentration of a known NaV1.7 blocker like tetrodotoxin) (100% inhibition).

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 2: Control Experiment to Assess Non-Specific Binding

This experiment helps to quantify the extent of non-specific binding of this compound.

  • Prepare two sets of plates: One with NaV1.7-expressing cells and another with a parental cell line that does not express NaV1.7.

  • Run the assay as described in Protocol 1 on both sets of plates.

  • Data Analysis:

    • If a significant inhibitory effect is observed in the parental cell line, this suggests non-specific binding or off-target effects.

    • The difference in the apparent potency of this compound between the two cell lines can provide an indication of the therapeutic window.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C23H21F3N4O4[]
Molecular Weight 474.44 g/mol []
Calculated XLogP3 2.5[3]
Primary Target NaV1.7[1]
pIC50 on NaV1.7 7.1[1]

Table 2: Recommended Starting Concentrations of Blocking Agents

Blocking Agent Type Recommended Concentration Reference
Bovine Serum Albumin (BSA) Protein0.1% - 1% (w/v)[5]
Casein Protein1% - 5% (w/v)[4]
Normal Serum Protein1% - 5% (v/v)
Tween-20 Non-ionic Detergent0.01% - 0.05% (v/v)[4]
Triton X-100 Non-ionic Detergent0.01% - 0.1% (v/v)[4]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane NaV1.7 NaV1.7 Channel Na_Influx Na+ Influx NaV1.7->Na_Influx Pain_Stimulus Pain Stimulus Depolarization Membrane Depolarization Pain_Stimulus->Depolarization Depolarization->NaV1.7 Activates Action_Potential Action Potential Propagation Na_Influx->Action_Potential Pain_Signal_to_CNS Pain Signal to CNS Action_Potential->Pain_Signal_to_CNS AZD3161 This compound AZD3161->NaV1.7 Blocks

Caption: Simplified signaling pathway of NaV1.7 in pain perception and the inhibitory action of this compound.

Troubleshooting_Workflow Start High Non-Specific Binding Observed Check_Compound Check for Compound Precipitation Start->Check_Compound Use_Low_Binding_Plates Use Low-Binding Plates Check_Compound->Use_Low_Binding_Plates No Precipitation Add_Detergent Add Detergent (e.g., Tween-20) Use_Low_Binding_Plates->Add_Detergent Add_Protein_Blocker Add Protein Blocker (e.g., BSA) Add_Detergent->Add_Protein_Blocker Optimize_Buffer Optimize Buffer (pH, Salt) Add_Protein_Blocker->Optimize_Buffer Run_Parental_Cell_Control Run Parental Cell Line Control Optimize_Buffer->Run_Parental_Cell_Control Resolved Issue Resolved Run_Parental_Cell_Control->Resolved

Caption: A logical workflow for troubleshooting non-specific binding of this compound in assays.

Experimental_Workflow Start Start Assay Cell_Plating Plate NaV1.7-expressing cells in low-binding plates Start->Cell_Plating Buffer_Prep Prepare assay buffer with 0.1% BSA and 0.05% Tween-20 Cell_Plating->Buffer_Prep Compound_Prep Prepare this compound serial dilutions in supplemented buffer Buffer_Prep->Compound_Prep Dye_Loading Load cells with voltage-sensitive dye Compound_Prep->Dye_Loading Compound_Incubation Incubate cells with This compound dilutions Dye_Loading->Compound_Incubation Activation_Read Activate NaV1.7 and read fluorescence Compound_Incubation->Activation_Read Data_Analysis Analyze data and calculate IC50 Activation_Read->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorescence-based assay to test this compound with steps to minimize non-specific binding.

References

troubleshooting lack of efficacy with AZD-3161 in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers encountering a lack of efficacy with the selective NaV1.7 inhibitor, AZD-3161, in in vivo experiments. The content is structured to address common issues from experimental design to data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective blocker of the voltage-gated sodium channel NaV1.7.[1] The NaV1.7 channel is a key component in pain signaling, primarily expressed in peripheral sensory neurons where it acts as a threshold channel for initiating action potentials.[2] By inhibiting NaV1.7, this compound is designed to reduce the excitability of these neurons, thereby producing analgesia in conditions of neuropathic and inflammatory pain.[1]

Q2: Has this compound shown efficacy in preclinical models?

A2: Yes, published data indicates that this compound displays a dose-dependent antinociceptive effect in the phase 1 of the formalin model of pain in rats when administered orally (16-99 μmol/kg).[1] However, it's important to note that the development of this compound was discontinued (B1498344) after a Phase 1 clinical trial, and many selective NaV1.7 inhibitors have faced challenges in translating preclinical efficacy to clinical outcomes.[2][3][4]

Q3: Why might a selective NaV1.7 inhibitor like this compound fail to show efficacy in an in vivo study?

A3: The translation of NaV1.7 inhibition to in vivo analgesia is complex. Potential reasons for lack of efficacy include:

  • Insufficient Target Engagement: The free plasma and tissue concentrations of the drug may not be high enough to achieve the necessary level of NaV1.7 channel blockade.[5]

  • Poor Pharmacokinetics: Issues like high plasma protein binding, rapid metabolism, or poor bioavailability can limit the amount of active drug reaching the target site.[4]

  • Inappropriate Animal Model: The chosen pain model may not be primarily driven by NaV1.7 signaling. While NaV1.7 is crucial for acute and inflammatory pain, its role in some neuropathic pain models is less clear-cut, with other sodium channel subtypes potentially compensating for its inhibition.

  • Flawed Experimental Design: Suboptimal dosing, incorrect route of administration, or improper timing of drug delivery relative to the pain stimulus can all lead to apparently negative results.

Troubleshooting Guide: Lack of In Vivo Efficacy

This guide is designed to help you systematically troubleshoot potential reasons for observing a lack of efficacy with this compound in your in vivo pain models.

Problem Area 1: Drug Formulation and Administration
  • Q: My compound is not showing any effect. Could the formulation be the issue?

    • A: Absolutely. Poor solubility is a common problem. Ensure this compound is fully dissolved in a well-tolerated vehicle. If precipitation is observed, the formulation must be optimized. Consider using solubilizing agents like cyclodextrins, or creating a micro-suspension. Always perform a formulation stability check before starting your study.

  • Q: I administered this compound orally, but saw no effect. What should I check?

    • A: First, verify the oral bioavailability of your formulation. This compound has been reported to have an oral bioavailability of 44% in rats, but this can be highly dependent on the vehicle used.[1] Consider running a pilot pharmacokinetic (PK) study to determine the plasma concentration (Cmax) and time to peak concentration (Tmax). If oral bioavailability is low, consider switching to an alternative route like intravenous (IV) or intraperitoneal (IP) administration for initial efficacy studies to confirm target engagement.

Problem Area 2: Dosing and Pharmacokinetics/Pharmacodynamics (PK/PD)
  • Q: How do I know if I'm using the correct dose?

    • A: The dose of 16-99 µmol/kg (p.o.) was effective in the rat formalin test.[1] However, the optimal dose can vary significantly between different pain models and species. A dose-response study is critical. If a single dose shows no effect, it may be too low. It is essential to correlate the dose with plasma and, ideally, tissue exposure levels. The goal is to ensure that the free (unbound) drug concentration at the target site exceeds the in vitro IC50 for a sufficient duration.

  • Q: The drug has a short half-life. How does this affect my experiment?

    • A: this compound has a reported half-life of 2.2 hours (IV) and 4.8 hours (PO) in rats.[1] If your behavioral test is long, the drug concentration may fall below the effective threshold before the test is complete. Ensure your behavioral assessment is timed to coincide with the peak plasma concentration (Tmax). For longer-lasting effects, a continuous infusion or a formulation with slower release might be necessary.

Problem Area 3: Animal Model Selection
  • Q: I'm not seeing efficacy in my neuropathic pain model. Why?

    • A: While NaV1.7 is a critical pain target, some models of neuropathic pain may develop compensatory mechanisms or rely on other sodium channel isoforms (like NaV1.8 or NaV1.3). Preclinical studies on NaV1.7 inhibitors have shown robust effects in inflammatory pain models (like the formalin or CFA test) but have had more mixed results in neuropathic pain models.[3] Consider validating your model with a known standard-of-care drug for that specific pain type. It may also be beneficial to test this compound in an acute or inflammatory pain model first to confirm its activity in vivo.

  • Q: Could the species I'm using be the problem?

    • A: It's possible. There can be differences in drug metabolism and channel pharmacology between species. While the activity of some NaV1.7 inhibitors is comparable between rodent and human channels, this should not be assumed.[4] Ensure your dosing is based on appropriate allometric scaling and, if possible, confirm that this compound has similar potency against the NaV1.7 channel of the species you are using.

Quantitative Data Summary

The following table summarizes the known in vitro and in vivo quantitative data for this compound.

ParameterValueSpeciesNotes
In Vitro Potency
NaV1.7 pIC507.1Human[1]
NaV1.5 pIC504.9HumanDemonstrates >100-fold selectivity over cardiac isoform.[1]
hERG pIC504.9Human[1]
Pharmacokinetics
Half-life (t½)2.2 hoursRatIntravenous (IV) administration at 3 µmol/kg.[1]
Volume of Distribution (Vss)4.2 L/kgRatIV administration at 3 µmol/kg.[1]
Oral Bioavailability44%RatOral (PO) administration at 10 µmol/kg.[1]
Half-life (t½)4.8 hoursRatPO administration at 10 µmol/kg.[1]
Max Concentration (Cmax)0.30 µmol/LRatPO administration at 10 µmol/kg.[1]
In Vivo Efficacy
Effective Dose16-99 µmol/kgRatDose-dependent effect in Phase 1 of the formalin test.[1]

Experimental Protocols

Representative Protocol: Rat Formalin Test

This protocol is a representative example for assessing the antinociceptive effects of a compound like this compound. It is based on standard methodologies for the formalin test.[6][7][8][9][10]

  • Animals: Male Sprague-Dawley rats (200-250 g) are used. Animals are housed with a 12-hour light/dark cycle with ad libitum access to food and water. They are acclimated to the testing environment for at least 2 days before the experiment.

  • Drug Preparation and Administration: this compound is prepared in a suitable vehicle (e.g., 20% hydroxypropyl-β-cyclodextrin in saline). The drug solution or vehicle is administered orally (p.o.) via gavage at a volume of 5 mL/kg. Dosing occurs 60 minutes (or at a time determined by pilot PK studies to be near Tmax) before formalin injection.

  • Experimental Procedure:

    • Animals are placed individually into clear observation chambers on a glass floor and allowed to acclimate for 30 minutes.

    • A subcutaneous injection of 50 µL of 5% formalin solution is administered into the plantar surface of the right hind paw using a 27-gauge needle.

    • Immediately after injection, the animal is returned to the chamber, and observation begins.

  • Behavioral Scoring:

    • Pain-related behaviors (flinching, shaking, licking, or biting of the injected paw) are recorded for a total of 60 minutes.

    • The observation period is divided into two phases:

      • Phase 1 (Acute Pain): 0-5 minutes post-injection. This phase is due to the direct chemical stimulation of nociceptors.

      • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection. This phase involves central sensitization in the spinal cord.

    • The total time spent exhibiting pain behaviors or the total number of flinches in each phase is quantified by a blinded observer.

  • Data Analysis: Data are expressed as mean ± SEM. Statistical analysis is performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare drug-treated groups to the vehicle control group. A p-value < 0.05 is considered statistically significant.

Visualizations

Signaling and Experimental Workflows

NaV17_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal Stimulus Noxious Stimulus (Heat, Mechanical, Chemical) GP Generator Potential (Subthreshold Depolarization) Stimulus->GP NaV17 NaV1.7 Channel GP->NaV17 Amplifies AP_Init Action Potential Initiation NaV17->AP_Init Triggers NaV18 NaV1.8 / NaV1.9 AP_Init->NaV18 Activates AP_Prop Action Potential Propagation to CNS NaV18->AP_Prop Drives Upstroke AZD3161 This compound AZD3161->NaV17 Blocks

Caption: NaV1.7 acts as an amplifier for pain signals in sensory neurons.

InVivo_Workflow A Hypothesis & Model Selection C Formulation & Stability Testing A->C B Pilot PK/PD Study (Dose Range Finding) D Definitive Efficacy Study (Dose-Response) B->D C->B E Behavioral Assessment (Blinded) D->E G PK Sample Analysis D->G F Data Analysis & Interpretation E->F G->F

Caption: A general experimental workflow for in vivo efficacy testing.

Troubleshooting_Tree Start Lack of Efficacy Observed Formulation Is the compound fully dissolved and stable? Start->Formulation Dose Was a full dose-response curve generated? Formulation->Dose Yes Reformulate ACTION: Optimize formulation/vehicle Formulation->Reformulate No PKPD Does free plasma concentration exceed IC50 at Tmax? Dose->PKPD Yes DoseRanging ACTION: Perform dose-ranging study Dose->DoseRanging No Model Is the pain model NaV1.7-dependent? PKPD->Model Yes RunPK ACTION: Conduct PK/PD study PKPD->RunPK No ChangeModel ACTION: Use alternative model (e.g., inflammatory pain) Model->ChangeModel No/Unsure Reconsider Re-evaluate target hypothesis in this model Model->Reconsider Yes

Caption: A decision tree for troubleshooting lack of in vivo efficacy.

References

reasons for the clinical trial failure of Nav1.7 inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nav1.7 inhibitors. Human genetic data strongly supports the voltage-gated sodium channel Nav1.7 as a critical target for pain therapeutics. However, the clinical translation of selective Nav1.7 inhibitors has been challenging, with numerous clinical trial failures. This resource addresses common issues and questions that arise during the experimental and clinical development phases.

Frequently Asked Questions (FAQs)

Q1: Why have so many selective Nav1.7 inhibitors failed in clinical trials despite strong preclinical evidence?

A1: The discordance between preclinical success and clinical failure is a significant challenge. Several key factors contribute to this issue:

  • Mismatch in Pain Models: Preclinical studies often utilize inflammatory pain models in young, genetically similar male rodents. In contrast, clinical trials frequently focus on neuropathic pain in a diverse human population.[1][2] Evidence suggests that Nav1.7 may not be as critical for neuropathic pain as it is for inflammatory pain.[1]

  • Dosing Regimen Discrepancies: Preclinical experiments typically involve a single dose of the inhibitor, whereas clinical trials use repeated dosing over extended periods.[1][2] This difference precludes the assessment of tolerance or other long-term effects in animal models.

  • Complex Nav1.7 Biology: The initial hypothesis that simple channel blockade would be sufficient for analgesia has been challenged by recent findings. The analgesic phenotype in individuals with congenital insensitivity to pain (CIP) due to Nav1.7 loss-of-function mutations involves more than just the absence of channel activity.

  • Central Nervous System (CNS) Involvement: While Nav1.7 is predominantly expressed in the peripheral nervous system (PNS), there is growing evidence for a central mechanism of analgesia.[3][4][5] Peripherally restricted inhibitors may not adequately address this central component.[6]

  • Interaction with the Endogenous Opioid System: Loss of Nav1.7 function is associated with an upregulation of endogenous opioid signaling.[7][8][9] The analgesic effect in Nav1.7-deficient individuals can be partially reversed by the opioid antagonist naloxone.[4][5] This suggests that a Nav1.7 inhibitor alone may not replicate the full analgesic phenotype of CIP.

Q2: Is targeting only Nav1.7 a viable strategy for robust analgesia?

A2: A single-target approach focused solely on Nav1.7 may be insufficient for broad and robust analgesia. Other voltage-gated sodium channels, such as Nav1.8 and Nav1.9, also play crucial roles in nociceptive signaling.[4][7][10] There may be compensatory mechanisms where the inhibition of one channel leads to the upregulation or increased contribution of others.[11] Some researchers are now exploring dual-target or multi-target strategies to overcome this limitation.

Q3: What are the key pharmacokinetic and pharmacodynamic (PK/PD) considerations for Nav1.7 inhibitors?

A3: Achieving adequate and sustained target engagement is critical for efficacy. Key PK/PD considerations include:

  • Sufficient Target Occupancy: It is crucial to demonstrate that the inhibitor reaches the target tissue at concentrations high enough to block a significant portion of Nav1.7 channels.[4]

  • Central vs. Peripheral Distribution: Depending on the therapeutic hypothesis, the ability of the inhibitor to cross the blood-brain barrier may be a critical factor.[3][4][5]

  • State-Dependent Blockade: The affinity of many inhibitors for Nav1.7 depends on the conformational state of the channel (resting, open, or inactivated).[12] The pathological state of the neuron can influence the predominant channel state, thus affecting inhibitor potency.

Troubleshooting Experimental Issues

Problem 1: My Nav1.7 inhibitor shows excellent potency in in-vitro assays but has poor efficacy in animal pain models.

Possible Causes and Troubleshooting Steps:

  • Poor Pharmacokinetics:

    • Troubleshooting: Conduct thorough pharmacokinetic studies in the relevant animal model to assess bioavailability, plasma clearance, and volume of distribution.[13] Ensure that the dosing regimen achieves and maintains plasma concentrations that are multiples of the in-vitro IC50.

  • Lack of Target Engagement:

    • Troubleshooting: Use techniques like positron emission tomography (PET) or target engagement biomarkers to confirm that the compound is reaching and binding to Nav1.7 in the target tissues (e.g., dorsal root ganglia).

  • Species Differences:

    • Troubleshooting: Be aware of potential species differences in Nav1.7 pharmacology. For instance, the IC50 for some inhibitors can vary between human, rat, and mouse channels.[1] Whenever possible, test the compound on the channel ortholog of the animal model being used.

  • Inappropriate Pain Model:

    • Troubleshooting: Consider the type of pain being modeled. As mentioned, Nav1.7 inhibition may be more effective in inflammatory pain models than in neuropathic pain models.[1][2] Test your compound in a variety of pain models to understand its efficacy profile.

Problem 2: The analgesic effect of my Nav1.7 inhibitor in animal models is modest or inconsistent.

Possible Causes and Troubleshooting Steps:

  • Insufficient Blockade:

    • Troubleshooting: The degree of channel inhibition required for robust analgesia may be very high. In individuals with CIP, there is a complete loss of function. Pharmacological inhibition may not fully replicate this. Increase the dose if tolerated, or consider combination therapies.

  • Central Component Not Addressed:

    • Troubleshooting: If your inhibitor is peripherally restricted, it may not be addressing a potential central mechanism of pain maintenance.[3][4][5] Consider developing a CNS-penetrant analog to test this hypothesis.

  • Neglecting the Opioid System Interaction:

    • Troubleshooting: The lack of engagement with the endogenous opioid system could limit efficacy.[7][8][9] Consider co-administering your Nav1.7 inhibitor with a low dose of an opioid to see if there is a synergistic effect.

Data Presentation

Table 1: Summary of Selected Nav1.7 Inhibitors in Clinical Development

CompoundDeveloperHighest Phase of DevelopmentIndication(s) StudiedOutcome
PF-05089771 PfizerPhase IIPainful diabetic peripheral neuropathy, primary erythromalgia, post-herpetic neuralgiaModest efficacy in painful diabetic neuropathy, not statistically significant compared to placebo.[14][15] Discontinued (B1498344) for this indication. Showed some efficacy in a small study of patients with inherited erythromelalgia.[1]
Vixotrigine (BIIB074) BiogenPhase IIITrigeminal neuralgia, small fiber neuropathyMixed results in Phase III for small fiber neuropathy.[14] Under investigation for other neuropathic pain conditions.
GDC-0276/GDC-0310 Genentech/RochePhase I/IINeuropathic painDevelopment appears to have been discontinued due to lack of efficacy.[16]
CNV1014802 (Lacosamide) Convergence PharmaceuticalsMarketed (as an anti-epileptic)Painful diabetic neuropathyInvestigated for pain, but primarily developed as an anti-epileptic.[14]
MK-2075 MerckPreclinicalPostoperative painTranslational PK/PD modeling was used to predict human efficacious dose.[17]

Experimental Protocols

Key Experiment: Electrophysiological Assessment of Nav1.7 Inhibition

Objective: To determine the potency and state-dependence of a novel Nav1.7 inhibitor.

Methodology:

  • Cell Line: Use a stable cell line (e.g., HEK293) expressing the human Nav1.7 channel (hNav1.7).

  • Electrophysiology:

    • Perform whole-cell patch-clamp recordings.

    • Use specific voltage protocols to isolate the Nav1.7 current and to hold the channels in different conformational states (resting, open, inactivated).

    • For resting state inhibition: Hold the cell at a hyperpolarized potential (e.g., -120 mV) and apply a brief depolarizing pulse to elicit a current. Apply the test compound and measure the reduction in current amplitude.

    • For inactivated state inhibition: Hold the cell at a more depolarized potential (e.g., -70 mV) where a significant fraction of channels are in the inactivated state. Apply the test compound and measure the reduction in current.

    • For use-dependent inhibition: Apply a train of depolarizing pulses at a physiological frequency (e.g., 5-10 Hz) in the presence of the test compound. A use-dependent inhibitor will show a progressive decrease in current amplitude with each pulse.

  • Data Analysis:

    • Calculate the IC50 for inhibition in each state by fitting the concentration-response data to a Hill equation.

    • A significant difference in IC50 values between the resting and inactivated states indicates state-dependent inhibition.

Visualizations

Nav17_Signaling_Pathway cluster_PNS Peripheral Nociceptor Terminal cluster_Axon Axon cluster_CNS Central Terminal (Spinal Cord) Noxious_Stimuli Noxious Stimuli (Heat, Mechanical, Chemical) Generator_Potential Generator Potential (Subthreshold Depolarization) Noxious_Stimuli->Generator_Potential Nav17 Nav1.7 Channel Generator_Potential->Nav17 Amplifies AP_Initiation Action Potential Initiation Nav17->AP_Initiation Triggers AP_Propagation Action Potential Propagation AP_Initiation->AP_Propagation Nav18_Nav19 Nav1.8 / Nav1.9 Neurotransmitter_Release Neurotransmitter Release (Glutamate, Substance P) AP_Propagation->Neurotransmitter_Release Second_Order_Neuron Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Pain_Signal_to_Brain Pain Signal to Brain Second_Order_Neuron->Pain_Signal_to_Brain Inhibitor Nav1.7 Inhibitor Inhibitor->Nav17 Blocks

Caption: Role of Nav1.7 in the pain signaling pathway.

Experimental_Workflow cluster_InVitro In-Vitro Evaluation cluster_InVivo_PK In-Vivo Pharmacokinetics cluster_InVivo_Efficacy In-Vivo Efficacy cluster_Tox Toxicology Target_Binding Target Binding Assay (hNav1.7) Electrophysiology Electrophysiology (Potency & State-Dependence) Target_Binding->Electrophysiology Selectivity_Panel Selectivity Panel (Other Nav Subtypes, hERG) Electrophysiology->Selectivity_Panel PK_Studies Pharmacokinetic Studies (Rodent, Non-rodent) Selectivity_Panel->PK_Studies Metabolite_ID Metabolite Identification PK_Studies->Metabolite_ID Pain_Models Animal Pain Models (Inflammatory, Neuropathic) Metabolite_ID->Pain_Models Target_Engagement Target Engagement Biomarkers Pain_Models->Target_Engagement Safety_Pharmacology Safety Pharmacology (CV, CNS, Respiratory) Target_Engagement->Safety_Pharmacology Tox_Studies Toxicology Studies Safety_Pharmacology->Tox_Studies Clinical_Failure_Reasons cluster_Efficacy Lack of Efficacy cluster_PKPD PK/PD & Selectivity Failure Clinical Trial Failure of Nav1.7 Inhibitors Mismatch Preclinical/Clinical Mismatch (Pain Models, Dosing) Failure->Mismatch Complex_Biology Complex Biology (Opioid System Interaction) Failure->Complex_Biology Central_Mechanism Unaddressed Central Mechanisms Failure->Central_Mechanism Insufficient_Blockade Insufficient Target Blockade Failure->Insufficient_Blockade Target_Engagement_Issue Poor Target Engagement Failure->Target_Engagement_Issue Selectivity_Issue Off-Target Effects (Other Nav Channels) Failure->Selectivity_Issue State_Dependence Suboptimal State-Dependence Failure->State_Dependence

References

Validation & Comparative

Preclinical Profile Showdown: A Comparative Analysis of Nav1.7 Inhibitors AZD-3161 and PF-05089771

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical performance of AstraZeneca's AZD-3161 and Pfizer's PF-05089771, two selective inhibitors of the voltage-gated sodium channel Nav1.7, a key target in pain signaling.

This guide synthesizes publicly available preclinical data to offer a side-by-side comparison of the in vitro potency, selectivity, pharmacokinetics, and in vivo efficacy of these two compounds. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key assays. Visual diagrams of the underlying signaling pathway and a representative experimental workflow are included to facilitate a deeper understanding of the mechanism of action and evaluation of these potential analgesic agents.

At a Glance: Comparative Preclinical Data

The following tables summarize the key preclinical parameters for this compound and PF-05089771, based on available data.

Table 1: In Vitro Potency and Selectivity
ParameterThis compoundPF-05089771
Target Nav1.7 Nav1.7
Potency (hNav1.7) pIC50: 7.1 (~79 nM)[1]IC50: 11 nM[2][3]
Selectivity vs. hNav1.5 ~158-fold (pIC50: 4.9)[1]~2272-fold (IC50: 25 µM)[3]
Selectivity vs. hNav1.1 Data not available~77-fold (IC50: 0.85 µM)[3]
Selectivity vs. hNav1.2 Data not available~10-fold (IC50: 0.11 µM)[3]
Selectivity vs. hNav1.3 Data not available~1000-fold (IC50: 11 µM)[3]
Selectivity vs. hNav1.4 Data not available~909-fold (IC50: 10 µM)[3]
Selectivity vs. hNav1.6 Data not available~15-fold (IC50: 0.16 µM)[3]
Selectivity vs. hERG ~158-fold (pIC50: 4.9)[1]Data not available
Table 2: Pharmacokinetic Profile (Rat)
ParameterThis compoundPF-05089771
Administration Route Intravenous (i.v.) & Oral (p.o.)Data not available for rat model
Half-life (t½) 2.2 h (3 µmol/kg, i.v.)[1]Data not available for rat model
4.8 h (10 µmol/kg, p.o.)[1]
Volume of Distribution (Vss) 4.2 L/kg (3 µmol/kg, i.v.)[1]Data not available for rat model
Oral Bioavailability (F%) 44% (10 µmol/kg)[1]Data not available for rat model
Max Concentration (Cmax) 0.30 µmol/L (10 µmol/kg, p.o.)[1]Data not available for rat model
Table 3: In Vivo Efficacy
ModelThis compoundPF-05089771
Rat Formalin Model Dose-dependent antinociceptive effect in Phase 1 (16-99 µmol/kg, p.o.)[1]Data not available
Mouse Neuropathic Pain Model (Paclitaxel-induced) Data not availableNo antiallodynic effect observed with intrathecal injection (10 and 30 nmol)[4]

Mechanism of Action: Targeting the Pain Pathway

Both this compound and PF-05089771 are designed to selectively block the Nav1.7 voltage-gated sodium channel. This channel is predominantly expressed in peripheral nociceptive neurons and plays a crucial role in the initiation and propagation of action potentials in response to painful stimuli. By inhibiting Nav1.7, these compounds aim to reduce the transmission of pain signals from the periphery to the central nervous system, thereby producing an analgesic effect.

Nav1.7 Signaling Pathway in Pain Mechanism of Action of Nav1.7 Inhibitors in Nociceptive Signaling cluster_0 Peripheral Nerve Terminal cluster_1 Inhibitory Action Noxious Stimulus Noxious Stimulus Nav1.7 Channel Nav1.7 Channel Noxious Stimulus->Nav1.7 Channel Activates Action Potential Generation Action Potential Generation Nav1.7 Channel->Action Potential Generation Initiates Signal Propagation Signal Propagation Action Potential Generation->Signal Propagation Spinal Cord Spinal Cord Signal Propagation->Spinal Cord To CNS This compound / PF-05089771 This compound / PF-05089771 This compound / PF-05089771->Nav1.7 Channel Blocks Reduced Pain Signal Reduced Pain Signal Brain Brain Reduced Pain Signal->Brain Diminished Pain Perception Spinal Cord->Brain Pain Perception

Caption: Role of Nav1.7 in pain signaling and its inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and potential replication of findings.

In Vitro Electrophysiology: IC50 Determination for Nav1.7

The potency of Nav1.7 inhibitors is typically determined using whole-cell patch-clamp electrophysiology on a stable cell line expressing the human Nav1.7 channel (e.g., HEK293 cells).

  • Cell Culture: Human embryonic kidney (HEK293) cells stably transfected with the human SCN9A gene (encoding for Nav1.7) are cultured under standard conditions.

  • Electrophysiology Recordings: Whole-cell voltage-clamp recordings are performed using automated (e.g., PatchXpress) or manual patch-clamp systems.

  • Voltage Protocol: To assess state-dependent block, the holding potential is set near the empirically determined half-inactivation voltage (V1/2) for each cell (typically around -77 mV). Channels are activated by a depolarizing pulse (e.g., to 0 mV).

  • Compound Application: A baseline recording is established, after which increasing concentrations of the test compound (e.g., this compound or PF-05089771) are perfused over the cell.

  • Data Analysis: The peak inward sodium current is measured before and after compound application. The percentage of inhibition is calculated for each concentration, and the data are fitted to a Hill equation to determine the IC50 value, which represents the concentration of the inhibitor that causes 50% inhibition of the Nav1.7 current.

Electrophysiology Workflow Workflow for IC50 Determination using Patch-Clamp Electrophysiology cluster_0 Preparation cluster_1 Recording cluster_2 Analysis A Culture HEK293 cells stably expressing hNav1.7 B Prepare patch-clamp rig and solutions A->B C Establish whole-cell configuration D Apply voltage protocol and record baseline current C->D E Perfuse increasing concentrations of test compound D->E F Record current at each concentration E->F G Measure peak current inhibition F->G H Plot concentration-response curve G->H I Calculate IC50 value H->I

Caption: A typical workflow for determining the IC50 of a Nav1.7 inhibitor.

In Vivo Efficacy: Rat Formalin Test

The formalin test is a widely used preclinical model of tonic pain that has both an acute and a tonic inflammatory phase.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Compound Administration: Animals are pre-treated with the test compound (e.g., this compound orally) or vehicle at a specified time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends flinching, licking, or biting the injected paw is recorded.

  • Phases of the Test: The observation period is divided into two phases: Phase 1 (typically 0-10 minutes post-injection), which represents acute nociceptive pain, and Phase 2 (typically 15-60 minutes post-injection), which is associated with inflammatory pain and central sensitization.

  • Data Analysis: The total time spent in nociceptive behaviors is calculated for each phase. The effect of the test compound is determined by comparing the behavioral scores of the treated group to the vehicle-treated control group.

Discussion

This comparative guide highlights the preclinical profiles of this compound and PF-05089771. Both compounds are potent inhibitors of the human Nav1.7 channel. PF-05089771 has been more extensively characterized in terms of its selectivity against a wider panel of Nav channel subtypes, demonstrating a favorable selectivity profile.

In vivo, this compound has shown efficacy in the rat formalin model of pain. The available data for PF-05089771 in a mouse model of neuropathic pain did not show efficacy with intrathecal administration, though it should be noted that this is a different model and route of administration. Comprehensive pharmacokinetic data for this compound in rats is available, indicating good oral bioavailability.

It is important to note that this comparison is based on data from different studies, and direct head-to-head preclinical studies are not publicly available. The development of both compounds has not progressed to late-stage clinical trials for pain, which may be due to a variety of factors including translational challenges from preclinical models to human pain conditions. Nevertheless, the data presented here provides a valuable resource for researchers in the field of pain drug discovery.

References

A Comparative Guide to AZD-3161 and GDC-0276 for Nav1.7 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two selective inhibitors of the voltage-gated sodium channel Nav1.7: AZD-3161, developed by AstraZeneca, and GDC-0276, developed by Genentech. Both compounds were investigated as potential non-opioid analgesics for the treatment of pain but have since been discontinued (B1498344) from clinical development. This guide summarizes their preclinical and early clinical data, presents detailed experimental methodologies for key assays, and visualizes relevant biological pathways and experimental workflows.

Introduction to Nav1.7 as a Therapeutic Target

The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical player in pain signaling.[1][2] It is preferentially expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[1][3] Genetic studies in humans have solidified Nav1.7 as a high-interest target for analgesic drug discovery. Gain-of-function mutations in SCN9A are linked to inherited pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder, while loss-of-function mutations result in a congenital insensitivity to pain without other significant neurological deficits.[1][2] This genetic evidence strongly suggests that selective inhibition of Nav1.7 could provide effective pain relief with a favorable safety profile, avoiding the central nervous system side effects associated with many current analgesics.[3]

Comparative Data of this compound and GDC-0276

The following tables summarize the available quantitative data for this compound and GDC-0276, focusing on their potency, selectivity, and pharmacokinetic properties.

In Vitro Potency and Selectivity
CompoundTargetpIC50IC50 (nM)Selectivity vs. Nav1.5Selectivity vs. hERGReference
This compound Nav1.77.1~79~158-fold (pIC50 4.9)~158-fold (pIC50 4.9)[1]
GDC-0276 Nav1.7-0.4>21-foldNot Reported[4]

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

CompoundOff-Target ActivityIC50 (µM)Reference
This compound Adenosine Transporter (AT)1.8[1]
Cannabinoid B1 (CB1) Receptor5[1]
In Vivo Pharmacokinetics (Rat Model)
CompoundParameterValueDosingReference
This compound Half-life (t½)2.2 h3 µmol/kg (i.v.)[1]
Volume of Distribution (Vss)4.2 L/kg3 µmol/kg (i.v.)[1]
Oral Bioavailability (F)44%10 µmol/kg (p.o.)[1]
Half-life (t½)4.8 h10 µmol/kg (p.o.)[1]
Maximum Concentration (Cmax)0.30 µmol/L10 µmol/kg (p.o.)[1]
Clinical Trial Information
CompoundClinical Trial IdentifierPhaseStatusReference
This compound NCT01240148Phase IDiscontinued[1][2]
GDC-0276 NCT02856152Phase IDiscontinued[1][2]

Signaling Pathways and Experimental Workflows

Nav1.7 Signaling Pathway in Nociceptors

The following diagram illustrates the role of Nav1.7 in the transmission of pain signals from the periphery to the central nervous system.

Nav1_7_Signaling_Pathway cluster_PNS Peripheral Nervous System (Nociceptor Terminal) cluster_CNS Central Nervous System (Spinal Cord) Noxious_Stimuli Noxious Stimuli (e.g., heat, mechanical pressure, inflammatory mediators) Transduction_Channels Transduction Channels (e.g., TRPV1, TRPA1) Noxious_Stimuli->Transduction_Channels Depolarization Membrane Depolarization Transduction_Channels->Depolarization Nav1_7 Nav1.7 Activation Depolarization->Nav1_7 Action_Potential Action Potential Generation and Propagation Nav1_7->Action_Potential Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Signal Transmission Second_Order_Neuron Activation of Second-Order Neuron Neurotransmitter_Release->Second_Order_Neuron Pain_Perception Signal to Brain (Pain Perception) Second_Order_Neuron->Pain_Perception

Figure 1: Role of Nav1.7 in the pain signaling pathway.
Experimental Workflow for Screening Nav1.7 Inhibitors

This diagram outlines a typical workflow for the discovery and preclinical evaluation of Nav1.7 inhibitors.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation High_Throughput_Screening High-Throughput Screening (e.g., FLIPR, FRET) Electrophysiology Automated Patch Clamp (e.g., QPatch, Patchliner) High_Throughput_Screening->Electrophysiology Hit Confirmation Selectivity_Panel Selectivity Profiling (vs. other Nav subtypes, hERG) Electrophysiology->Selectivity_Panel Lead Characterization Pharmacokinetics Pharmacokinetic Studies (e.g., rat, dog) Selectivity_Panel->Pharmacokinetics Candidate Selection Pain_Models Efficacy in Pain Models (e.g., Formalin, CCI) Pharmacokinetics->Pain_Models Safety_Pharmacology Safety and Toxicology Studies Pain_Models->Safety_Pharmacology

Figure 2: Preclinical workflow for Nav1.7 inhibitor development.

Experimental Protocols

Automated Patch-Clamp Electrophysiology for Nav1.7 Inhibition

This protocol describes a general method for assessing the inhibitory activity of compounds on Nav1.7 channels using an automated patch-clamp system.

1. Cell Culture:

  • Human embryonic kidney (HEK293) cells stably expressing human Nav1.7 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418).

  • Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH adjusted to 7.4 with NaOH.

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH adjusted to 7.3 with CsOH.

3. Automated Patch-Clamp Procedure:

  • Cells are harvested and prepared as a single-cell suspension.

  • The automated patch-clamp system (e.g., QPatch or Patchliner) performs whole-cell recordings.

  • A voltage protocol is applied to elicit Nav1.7 currents. A typical protocol involves:

    • Holding potential: -100 mV

    • Test pulse: Depolarization to 0 mV for 20 ms.

  • Compound solutions at various concentrations are applied to the cells.

  • The inhibition of the peak Nav1.7 current is measured at each concentration.

  • IC50 values are calculated by fitting the concentration-response data to a logistical equation.

In Vivo Formalin Test in Rats

This protocol outlines a common method for evaluating the efficacy of a compound in a model of inflammatory pain.

1. Animals:

  • Male Sprague-Dawley rats (200-250 g) are used.

  • Animals are acclimated to the testing environment before the experiment.

2. Compound Administration:

  • This compound or vehicle is administered orally (p.o.) or intravenously (i.v.) at a specified time before the formalin injection.

3. Formalin Injection:

  • A 5% formalin solution (50 µL) is injected subcutaneously into the plantar surface of the rat's hind paw.

4. Behavioral Assessment:

  • Immediately after formalin injection, the rat is placed in an observation chamber.

  • Nociceptive behaviors (e.g., flinching, licking, and biting of the injected paw) are recorded for a period of 60 minutes.

  • The observation period is typically divided into two phases:

    • Phase 1 (0-10 minutes): Represents acute nociceptive pain.

    • Phase 2 (10-60 minutes): Represents inflammatory pain.

  • The total time spent in nociceptive behaviors is quantified for each phase.

5. Data Analysis:

  • The effect of the compound is expressed as the percentage of inhibition of the nociceptive response compared to the vehicle-treated group.

In Vivo Chronic Constriction Injury (CCI) Model in Mice

This protocol describes a widely used model of neuropathic pain.

1. Animals:

  • Male C57BL/6 mice (20-25 g) are used.

2. Surgical Procedure:

  • Mice are anesthetized.

  • The common sciatic nerve is exposed at the mid-thigh level.

  • Three loose ligatures are tied around the sciatic nerve proximal to its trifurcation.

  • The muscle and skin are sutured.

  • Sham-operated animals undergo the same procedure without nerve ligation.

3. Assessment of Mechanical Allodynia (von Frey Test):

  • Mechanical sensitivity is assessed at baseline and at various time points after surgery.

  • Mice are placed in individual compartments on an elevated mesh floor.

  • Calibrated von Frey filaments of increasing force are applied to the plantar surface of the hind paw.

  • The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

4. Compound Administration and Efficacy Evaluation:

  • The test compound or vehicle is administered at a specified time point after the development of mechanical allodynia.

  • The paw withdrawal threshold is measured at different times after compound administration to assess its anti-allodynic effect.

Discussion and Conclusion

Both this compound and GDC-0276 are potent and selective inhibitors of Nav1.7. GDC-0276 demonstrates particularly high potency with a sub-nanomolar IC50 value.[4] Preclinical data for this compound in the rat formalin model of pain showed a dose-dependent antinociceptive effect, suggesting its potential to alleviate inflammatory pain.[1]

Despite promising preclinical profiles, both compounds were discontinued after Phase I clinical trials.[1][2] The reasons for their discontinuation have not been publicly disclosed in detail. The translation of potent and selective Nav1.7 inhibitors from preclinical models to clinical efficacy in humans has proven to be a significant challenge for the field. Potential reasons for this translational gap include the complexity of pain signaling pathways, the limitations of animal models in predicting human pain, and potential issues with pharmacokinetics, target engagement, or unforeseen side effects in humans.[2]

The information presented in this guide provides a valuable resource for researchers in the field of pain drug discovery. The detailed comparison of these two lead compounds and the accompanying experimental protocols can aid in the design and interpretation of future studies aimed at developing novel and effective Nav1.7-targeted analgesics. Understanding the properties and pitfalls of past clinical candidates is crucial for navigating the challenges of developing the next generation of non-opioid pain therapeutics.

References

A Comparative Analysis of AZD-3161's Selectivity Profile Against Other Nav1.7 Blockers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Selectivity of a Promising Analgesic Candidate.

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel analgesics due to its pivotal role in human pain signaling. A key challenge in this field is achieving high selectivity for Nav1.7 over other sodium channel isoforms to minimize off-target effects. This guide provides a comparative analysis of the selectivity of AZD-3161, a potent Nav1.7 blocker, against other notable Nav1.7 inhibitors, supported by available experimental data and detailed methodologies.

Quantitative Selectivity Profiles

The following tables summarize the inhibitory potency and selectivity of this compound and other prominent Nav1.7 blockers against a panel of voltage-gated sodium channel isoforms and other relevant off-targets. Data is presented as pIC50 or IC50 values, where a higher pIC50 and a lower IC50 indicate greater potency.

Table 1: Selectivity Profile of this compound

TargetpIC50IC50 (nM)Selectivity vs. Nav1.7 (fold)
Nav1.7 7.1 79.4 -
Nav1.54.912,589~158
hERG4.912,589~158

Data sourced from MedChemExpress.[1]

Table 2: Comparative Selectivity of Nav1.7 Blockers

CompoundNav1.1 (IC50 nM)Nav1.2 (IC50 nM)Nav1.3 (IC50 nM)Nav1.4 (IC50 nM)Nav1.5 (IC50 nM)Nav1.6 (IC50 nM)Nav1.7 (IC50 nM) Nav1.8 (IC50 nM)
This compound ----12,589-79.4 -
PF-05089771 850110>10,000>10,000>10,00016011 >10,000
GDC-0276 >8.4>8.4->8.4>8.4~4800.4 -
Vixotrigine (BIIB074) 2,7005,1202,9603,1201,7604,0102,500 3,510

Note: A hyphen (-) indicates that data was not found in the searched literature. Vixotrigine is characterized by its use-dependent and broad-spectrum inhibition rather than high subtype selectivity at resting state.

Experimental Protocols

The determination of inhibitor selectivity is predominantly achieved through electrophysiological techniques, with patch-clamp assays being the gold standard. High-throughput screening often employs fluorescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel activity and provides detailed information on the mechanism of action of a compound.

Objective: To determine the concentration-dependent inhibition of a compound on specific Nav channel isoforms.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human Nav channel subtype of interest (e.g., hNav1.7, hNav1.5) are cultured under standard conditions.

  • Cell Preparation: Cells are plated onto glass coverslips for recording.

  • Recording Solutions:

    • External (Extracellular) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; adjusted to pH 7.4 with NaOH.

    • Internal (Intracellular) Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; adjusted to pH 7.3 with CsOH.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed using a patch-clamp amplifier.

    • Voltage protocols are designed to elicit channel activation and inactivation. A typical protocol for assessing tonic block involves holding the cell at a hyperpolarized potential (e.g., -120 mV) to ensure channels are in the resting state, followed by a depolarizing step (e.g., to 0 mV) to elicit a current.

    • To assess state-dependent block, protocols are modified to promote the inactivated state of the channel.

  • Data Analysis:

    • The peak inward sodium current is measured before and after the application of different concentrations of the test compound.

    • The percentage of inhibition is calculated for each concentration.

    • The concentration-response data are fitted to a Hill equation to determine the IC50 value.

Fluorescence-Based Membrane Potential Assays (e.g., FLIPR)

These assays are suitable for high-throughput screening and measure changes in membrane potential as an indirect readout of ion channel activity.

Objective: To rapidly screen large compound libraries for inhibitors of Nav1.7.

Methodology:

  • Cell Culture: Cells stably expressing the Nav1.7 channel are seeded in multi-well plates.

  • Dye Loading: Cells are loaded with a voltage-sensitive fluorescent dye (e.g., a FRET-based dye).

  • Compound Addition: Test compounds are added to the wells.

  • Channel Activation: A Nav channel activator, such as veratridine (B1662332) or a scorpion toxin, is added to depolarize the cell membrane.

  • Signal Detection: A fluorescence imaging plate reader (FLIPR) measures the change in fluorescence intensity, which corresponds to the change in membrane potential.

  • Data Analysis: The ability of a compound to inhibit the activator-induced fluorescence change is quantified to determine its inhibitory activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the role of Nav1.7 in pain signaling and a typical workflow for assessing blocker selectivity.

cluster_0 Nociceptive Neuron Noxious Stimuli Noxious Stimuli Nav1.7 Nav1.7 Noxious Stimuli->Nav1.7 Activates Action Potential Initiation Action Potential Initiation Nav1.7->Action Potential Initiation Amplifies depolarization Signal Propagation Signal Propagation Action Potential Initiation->Signal Propagation Neurotransmitter Release Neurotransmitter Release Signal Propagation->Neurotransmitter Release At presynaptic terminal Pain Perception (CNS) Pain Perception (CNS) Neurotransmitter Release->Pain Perception (CNS)

Caption: Role of Nav1.7 in the nociceptive signaling pathway.

cluster_1 Experimental Workflow: Nav Blocker Selectivity Profiling Cell Line Engineering Stable expression of Nav channel subtypes (Nav1.1-1.8) Primary Screening High-Throughput Assay (e.g., FLIPR) Cell Line Engineering->Primary Screening Hit Confirmation & Potency Automated Patch-Clamp Primary Screening->Hit Confirmation & Potency Identified Hits Selectivity Profiling Manual/Automated Patch-Clamp against Nav panel Hit Confirmation & Potency->Selectivity Profiling Data Analysis IC50 Determination & Selectivity Fold Calculation Selectivity Profiling->Data Analysis

References

AZD-3161 in Nav1.7 Research: A Comparative Guide to Reference Compounds

Author: BenchChem Technical Support Team. Date: December 2025

The voltage-gated sodium channel Nav1.7 has emerged as a critical target in pain research, largely due to compelling human genetic evidence linking loss-of-function mutations in the SCN9A gene to congenital insensitivity to pain. Consequently, the development of selective Nav1.7 inhibitors is a key strategy for novel analgesic therapies. For researchers in this field, the choice of a suitable reference compound is paramount for the validation of new chemical entities and the interpretation of experimental results. This guide provides a comparative overview of AZD-3161 and other notable Nav1.7 inhibitors, presenting key data to aid in the selection of an appropriate reference compound for Nav1.7 research.

Overview of this compound

This compound, developed by AstraZeneca, is a potent and selective blocker of the Nav1.7 channel.[1] It has been characterized in preclinical studies and has undergone a Phase 1 clinical trial.[1] Its properties make it a relevant, albeit discontinued, reference compound for academic and industrial researchers.

Comparative Analysis of Nav1.7 Inhibitors

The selection of a reference compound should be guided by its potency, selectivity, and pharmacokinetic profile. Below is a comparison of this compound with other well-characterized Nav1.7 inhibitors.

In Vitro Potency and Selectivity

The following table summarizes the in vitro potency (IC50) of this compound and alternative compounds against human Nav1.7 and other Nav subtypes, which is critical for assessing selectivity. A lower IC50 value indicates higher potency.

CompoundNav1.7 IC50 (nM)Selectivity vs. Nav1.1Selectivity vs. Nav1.2Selectivity vs. Nav1.3Selectivity vs. Nav1.4Selectivity vs. Nav1.5Selectivity vs. Nav1.6Selectivity vs. Nav1.8hERG pIC50
This compound ~79 (pIC50=7.1)---->100-fold (pIC50=4.9)--4.9
PF-05089771 11 - 15>100-fold~8-fold>600-fold>600-fold>1000-fold~11-fold>600-fold-
GDC-0276 0.4>21-fold>21-fold-~21-fold>21-fold~1200-fold--
CNV1014802 ~100--LimitedLimitedLimited-Limited-

Data compiled from multiple sources. Note that assay conditions can influence IC50 values.

Pharmacokinetic Properties

The pharmacokinetic profiles of these compounds in preclinical species are crucial for designing in vivo experiments and interpreting efficacy data.

CompoundSpeciesOral Bioavailability (%)Half-life (t½) (h)
This compound Rat444.8
PF-05089771 Human38 - 110-
GDC-0276 Human--
In Vivo Efficacy in Pain Models

The analgesic effects of these compounds have been evaluated in various preclinical models of pain.

CompoundAnimal ModelRoute of AdministrationEffective Dose
This compound Rat Formalin Model (Phase 1)Oral16-99 µmol/kg
PF-05089771 Mouse FCA ModelOral-
DS-1971a Mouse PSNL ModelOralED50 = 0.32 mg/kg
GDC-0276/GDC-0310 IEM Mouse Model-Active at ≤ 5x Nav1.7 IC50

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Nav1.7 Inhibition Assay

This protocol is a standard method for assessing the potency and selectivity of compounds on voltage-gated sodium channels expressed in heterologous systems.

1. Cell Culture:

  • CHO or HEK293 cells stably expressing human Nav1.7 (hNav1.7) are cultured in appropriate media supplemented with antibiotics for selection.

  • Cells are passaged regularly and plated onto glass coverslips for recording 24-48 hours prior to the experiment.

2. Solutions:

  • Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.

  • External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.

  • Compound dilutions are prepared in the external solution from a DMSO stock. The final DMSO concentration should be kept below 0.1%.

3. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed using an amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.

  • After establishing a whole-cell configuration, cells are held at a holding potential of -120 mV.

  • Nav1.7 currents are elicited by a depolarizing voltage step to 0 mV for 20-50 ms.

  • To determine the IC50, a concentration-response curve is generated by applying increasing concentrations of the test compound and measuring the inhibition of the peak inward current.

4. Data Analysis:

  • The percentage of current inhibition is calculated for each compound concentration.

  • The concentration-response data are fitted to the Hill equation to determine the IC50 value.

Visualizations

Nav1_7_Signaling_Pathway cluster_membrane Cell Membrane Nav1_7 Nav1.7 Channel Action_Potential Action Potential Generation & Propagation Nav1_7->Action_Potential Na+ Influx Noxious_Stimuli Noxious Stimuli (e.g., Heat, Mechanical) Depolarization Membrane Depolarization Noxious_Stimuli->Depolarization Depolarization->Nav1_7 Opens Pain_Signal Pain Signal to CNS Action_Potential->Pain_Signal AZD3161 This compound (Inhibitor) AZD3161->Nav1_7 Blocks

Caption: Simplified signaling pathway of Nav1.7 in nociceptive neurons.

Electrophysiology_Workflow A Cell Preparation (hNav1.7 expressing cells) B Whole-Cell Patch Clamp Configuration A->B C Record Baseline Nav1.7 Current B->C D Compound Application (e.g., this compound) C->D E Record Post-Compound Nav1.7 Current D->E F Data Analysis (IC50 Determination) E->F

Caption: Experimental workflow for electrophysiological assessment of Nav1.7 inhibitors.

Conclusion

This compound serves as a valuable, well-characterized reference compound for researchers investigating the role of Nav1.7 in pain. Its known potency and selectivity provide a solid benchmark for the evaluation of novel inhibitors. However, the field has advanced with the development of compounds like PF-05089771 and GDC-0276, which exhibit even greater potency and have been more extensively profiled. The choice of the most appropriate reference compound will ultimately depend on the specific experimental context, including the desired potency, the importance of selectivity against particular Nav subtypes, and the relevance of the pharmacokinetic profile to the planned in vivo studies. This guide provides the necessary data to make an informed decision, thereby facilitating robust and reproducible research in the pursuit of novel non-opioid analgesics.

References

A Comparative Analysis of First and Second-Generation Nav1.7 Inhibitors for Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The voltage-gated sodium channel Nav1.7 has emerged as a critical, genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to perceive pain, sparking extensive research into selective inhibitors of this channel.[1] Early efforts have led to the development of first-generation inhibitors, which have been succeeded by second-generation compounds with improved pharmacological profiles. This guide provides a comparative analysis of these two generations, presenting key performance data, detailed experimental methodologies, and visual representations of the underlying biological and experimental frameworks.

Distinguishing First and Second-Generation Nav1.7 Inhibitors

The evolution from first to second-generation Nav1.7 inhibitors is primarily characterized by advancements in chemical structure, leading to enhanced selectivity and target engagement.

First-Generation Inhibitors , predominantly aryl sulfonamides, were pioneering in their high selectivity for Nav1.7 over other sodium channel isoforms, particularly the cardiac channel Nav1.5.[2] A key example from this generation is PF-05089771.[3] Despite promising preclinical data, these compounds have shown limited efficacy in clinical trials for chronic pain conditions like diabetic peripheral neuropathy.[1][4] This has been partly attributed to their state-dependent binding, preferentially targeting the inactivated state of the channel, and potentially insufficient target engagement at tolerable doses.[1]

Second-Generation Inhibitors encompass a broader range of chemical scaffolds, including acyl sulfonamides and other novel structures.[5][6] These compounds were designed to overcome the limitations of their predecessors. Key improvements include even greater selectivity across Nav subtypes, longer residence time on the target, and in some cases, state-independent binding mechanisms.[7][8] The goal of this generation is to achieve more robust and sustained target engagement in vivo, translating to improved analgesic efficacy in clinical settings.[7]

Quantitative Performance Comparison

The following tables summarize the in vitro potency and selectivity of representative first and second-generation Nav1.7 inhibitors. It is important to note that IC50 values can vary between studies due to different experimental conditions, such as the use of manual versus automated patch-clamp systems and specific voltage protocols.

Table 1: First-Generation Nav1.7 Inhibitors - Potency and Selectivity (IC50 in nM)

CompoundNav1.7Nav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.8Reference
PF-0508977111>100x selectivity>100x selectivity>100x selectivity>100x selectivity>1000x selectivity>100x selectivity>1000x selectivity[2][3]
Carbamazepine46,720 (use-dependent)--86,740 (use-dependent)45,760 (use-dependent)22,920 (use-dependent)--[9]

Table 2: Second-Generation Nav1.7 Inhibitors - Potency and Selectivity (IC50 in nM)

CompoundNav1.7Nav1.5Nav1.6Other Nav SubtypesReference
GNE-043911>2,700x selectivity--[1]
Compound 33 (Acyl Sulfonamide)4>1,000x selectivity-Selective over other isoforms[5]
Compound 51 (Chroman Aryl Sulfonamide)7.8>1,000x selectivity>100x selectivitySelective over Nav1.1, 1.2, 1.3, 1.4[10]
JNJ6395591810>100x selectivity>100x selectivity>100- to >1,000-fold selectivity over Nav1.1, 1.2, 1.4[11]
ST-226272>900x selectivity>200x selectivity>900-fold selectivity over other hNav isoforms[11]
DS-1971a22.8High selectivity-High subtype selectivity[12]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the Nav1.7 signaling pathway in pain and a typical experimental workflow for inhibitor characterization.

Nav1_7_Signaling_Pathway cluster_Nociceptor Nociceptor Terminal cluster_CNS Central Nervous System Noxious Stimuli Noxious Stimuli Transducer Channels Transducer Channels Noxious Stimuli->Transducer Channels activate Generator Potential Generator Potential Transducer Channels->Generator Potential create Nav1.7 Nav1.7 (Amplifier) Generator Potential->Nav1.7 activates Action Potential Threshold Action Potential Threshold Nav1.7->Action Potential Threshold lowers Other Nav Channels\n(Nav1.8, Nav1.9) Other Nav Channels (e.g., Nav1.8) Action Potential Threshold->Other Nav Channels\n(Nav1.8, Nav1.9) triggers Action Potential Propagation Action Potential Propagation Other Nav Channels\n(Nav1.8, Nav1.9)->Action Potential Propagation generates Spinal Cord Spinal Cord Action Potential Propagation->Spinal Cord to Brain Brain Spinal Cord->Brain relays signal Pain Perception Pain Perception Brain->Pain Perception results in

Caption: Nav1.7 acts as a threshold channel, amplifying generator potentials in nociceptors to initiate pain signals.

Experimental_Workflow cluster_In_Vitro In Vitro Characterization cluster_In_Vivo In Vivo Efficacy Cell Line with Nav1.7 Expression Cell Line with Nav1.7 Expression Automated Patch Clamp Automated Patch Clamp (High-Throughput Screening) Cell Line with Nav1.7 Expression->Automated Patch Clamp IC50 Determination IC50 for Nav1.7 Automated Patch Clamp->IC50 Determination Manual Patch Clamp Manual Patch Clamp (Gold Standard) Mechanism of Action State-Dependence Manual Patch Clamp->Mechanism of Action Selectivity Profiling IC50 for other Nav subtypes IC50 Determination->Selectivity Profiling Selectivity Profiling->Manual Patch Clamp Confirm hits Inflammatory Pain Model\n(e.g., CFA) Inflammatory Pain Model (e.g., CFA) Mechanism of Action->Inflammatory Pain Model\n(e.g., CFA) Neuropathic Pain Model\n(e.g., SNI) Neuropathic Pain Model (e.g., SNI) Mechanism of Action->Neuropathic Pain Model\n(e.g., SNI) Behavioral Testing e.g., von Frey, Hargreaves Inflammatory Pain Model\n(e.g., CFA)->Behavioral Testing Neuropathic Pain Model\n(e.g., SNI)->Behavioral Testing Pharmacokinetics/Pharmacodynamics PK/PD Analysis Behavioral Testing->Pharmacokinetics/Pharmacodynamics Efficacy Assessment Analgesic Efficacy Pharmacokinetics/Pharmacodynamics->Efficacy Assessment

Caption: A typical workflow for the discovery and validation of novel Nav1.7 inhibitors.

Key Experimental Protocols

Accurate and reproducible experimental data are the bedrock of drug discovery. Below are detailed methodologies for key in vitro and in vivo assays used in the characterization of Nav1.7 inhibitors.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique is used to measure the effect of inhibitors on the ionic currents flowing through Nav1.7 channels in individual cells.

  • Cell Preparation: Human embryonic kidney (HEK293) cells stably expressing the human Nav1.7 channel are cultured under standard conditions. Prior to recording, cells are dissociated and plated onto glass coverslips.

  • Solutions:

    • External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose. pH adjusted to 7.3 with NaOH.

    • Internal (Pipette) Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES. pH adjusted to 7.3 with CsOH.

  • Recording Procedure:

    • A glass micropipette with a resistance of 3-7 MΩ when filled with the internal solution is positioned onto a single cell.[13]

    • Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.[13]

    • Further suction is applied to rupture the cell membrane, achieving the whole-cell configuration which allows for control of the cell's membrane potential and recording of the total current across the cell membrane.[13][14]

    • The cell is held at a holding potential of -120 mV.[15]

    • To assess tonic block, currents are elicited by a depolarizing step to 0 mV for 20 ms.[15]

    • To assess state-dependent block, various voltage protocols are used. For example, to assess inactivated state block, a pre-pulse to a depolarizing potential (e.g., -60 mV) is applied before the test pulse.[9]

    • The inhibitor is applied via a perfusion system, and the reduction in the sodium current is measured to determine the IC50.[16]

Automated Patch-Clamp (e.g., Qube, Patchliner)

Automated patch-clamp systems allow for high-throughput screening of compounds.[17][18]

  • Cell Preparation: Cells are prepared in a similar manner to manual patch-clamp but are kept in suspension.

  • System Operation:

    • Cell suspension, internal solution, and external solutions (with and without the test compound) are loaded into a multi-well plate.[19]

    • The system automatically performs cell capture, sealing, whole-cell formation, and solution exchange.[20]

    • Pre-programmed voltage protocols, similar to those used in manual patch-clamp, are applied to assess the compound's effect on Nav1.7 currents.[17]

    • Data is collected from hundreds of cells simultaneously, allowing for rapid determination of concentration-response curves.[20]

Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model

This model is used to assess the efficacy of inhibitors in a state of persistent inflammatory pain.

  • Animal Subjects: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Induction of Inflammation:

    • Animals are briefly anesthetized with isoflurane.[21]

    • A small volume (e.g., 20-50 µL) of CFA is injected subcutaneously into the plantar surface of one hind paw.[21][22]

    • This induces a localized inflammation, characterized by edema, erythema, and hypersensitivity to thermal and mechanical stimuli, which develops over several hours and can last for days to weeks.[23]

  • Behavioral Testing:

    • Mechanical Allodynia: The paw withdrawal threshold to mechanical stimulation is measured using von Frey filaments of increasing stiffness.

    • Thermal Hyperalgesia: The paw withdrawal latency to a noxious heat source (e.g., radiant heat) is measured using a plantar test apparatus.

  • Drug Administration: The test inhibitor is typically administered systemically (e.g., orally or intraperitoneally) at various time points after CFA injection, and behavioral testing is performed to assess the reversal of hypersensitivity.[22]

Spared Nerve Injury (SNI) Model of Neuropathic Pain

The SNI model is used to evaluate the efficacy of inhibitors against neuropathic pain, which arises from nerve damage.

  • Animal Subjects: Mice or rats are used.

  • Surgical Procedure:

    • Animals are deeply anesthetized.[24]

    • The sciatic nerve and its three terminal branches (sural, common peroneal, and tibial nerves) are exposed in one hindlimb.[25]

    • The common peroneal and tibial nerves are tightly ligated and then transected, removing a small section of the distal nerve stump to prevent regeneration.[25][26]

    • The sural nerve is left intact ("spared").[25][26]

    • The muscle and skin are then closed.

  • Behavioral Testing:

    • The spared sural nerve innervates the lateral aspect of the paw. This area develops robust and long-lasting mechanical allodynia, which can be measured using von Frey filaments.[27]

  • Drug Administration: Similar to the CFA model, the test compound is administered, and its ability to alleviate the established mechanical allodynia is quantified.

Conclusion

The development of Nav1.7 inhibitors represents a promising avenue for the treatment of chronic pain. While first-generation compounds have faced challenges in clinical translation, the enhanced selectivity and improved pharmacokinetic properties of second-generation inhibitors offer renewed hope. The rigorous application of the described in vitro and in vivo experimental protocols is essential for the continued advancement of this important class of analgesics. The data and methodologies presented in this guide are intended to support researchers in the objective comparison and development of the next generation of Nav1.7-targeted therapies.

References

AZD-3161: A Comparative Analysis of Ion Channel Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of AZD-3161's cross-reactivity with other ion channels, supported by available experimental data. This compound is recognized as a potent and selective blocker of the voltage-gated sodium channel NaV1.7, a key target in the research of neuropathic and inflammatory pain.

Selectivity Profile of this compound

The development of selective NaV1.7 inhibitors is challenged by the need to minimize off-target effects, particularly on other sodium channel subtypes and the hERG channel, which are associated with central nervous system (CNS) and cardiovascular side effects, respectively.

Available data indicates that this compound demonstrates significant selectivity for NaV1.7 over the cardiac sodium channel NaV1.5 and the hERG potassium channel. The reported potency (pIC50) for NaV1.7 is 7.1, while for both NaV1.5 and hERG, it is 4.9. This translates to a more than 100-fold selectivity for NaV1.7 over these two critical off-targets.

Beyond ion channels, this compound has also been profiled against other targets. It has been shown to inhibit the Adenosine Transporter (AT) and the Cannabinoid B1 (CB1) receptor with IC50 values of 1.8 µM and 5 µM, respectively.

TargetpIC50IC50 (µM)Selectivity vs. NaV1.7Reference
NaV1.7 7.10.079-
NaV1.5 4.912.6~159-fold
hERG 4.912.6~159-fold
Adenosine Transporter (AT) -1.8-
Cannabinoid B1 (CB1) Receptor -5.0-

Experimental Protocols

The following provides a generalized methodology for assessing the cross-reactivity of a compound like this compound against a panel of ion channels, based on standard industry practices.

Electrophysiological Screening

Objective: To determine the inhibitory activity of a test compound on a panel of ion channels expressed in a heterologous expression system.

Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the specific ion channel subtype of interest.

Methodology: Automated Patch-Clamp Electrophysiology

  • Cell Preparation: Cultured cells expressing the target ion channel are harvested and prepared into a single-cell suspension.

  • Compound Preparation: The test compound (e.g., this compound) is prepared in a series of concentrations to determine a dose-response relationship.

  • Automated Patch-Clamp:

    • Cells are captured on a multi-well plate where a gigaseal is formed between the cell membrane and the recording electrode.

    • The whole-cell configuration is established to allow for voltage control of the cell membrane and recording of the ion channel currents.

    • Specific voltage protocols are applied to elicit channel activation and inactivation. The nature of these protocols depends on the specific ion channel being studied.

    • The baseline channel activity is recorded prior to the application of the test compound.

    • The test compound is then applied at various concentrations, and the effect on the ion channel current is recorded.

  • Data Analysis:

    • The peak ion channel current is measured before and after the application of the test compound.

    • The percentage of inhibition is calculated for each concentration.

    • An IC50 value (the concentration at which 50% of the channel activity is inhibited) is determined by fitting the concentration-response data to a logistical equation.

Experimental Workflow for Ion Channel Cross-Reactivity Screening

G cluster_prep Preparation cluster_assay Automated Patch-Clamp Assay cluster_analysis Data Analysis cell_prep Cell Culture & Harvesting patch_clamp Whole-Cell Patch-Clamp cell_prep->patch_clamp compound_prep Compound Dilution Series compound_app Compound Application compound_prep->compound_app voltage_protocol Application of Voltage Protocol patch_clamp->voltage_protocol baseline Baseline Current Recording voltage_protocol->baseline baseline->compound_app effect_rec Recording of Post-Compound Current compound_app->effect_rec inhibition_calc Calculate % Inhibition effect_rec->inhibition_calc dose_response Generate Dose-Response Curve inhibition_calc->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Workflow for assessing ion channel cross-reactivity.

Assessing the Therapeutic Window of AZD-3161 in Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical data available for AZD-3161, a potent and selective voltage-gated sodium channel NaV1.7 inhibitor. The focus is on assessing its therapeutic window by comparing its efficacy and selectivity with other relevant NaV1.7 inhibitors. This document is intended to aid researchers and professionals in the field of pain drug discovery and development.

Introduction

Voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain signaling pathways. Its genetic validation in humans, where loss-of-function mutations lead to an inability to perceive pain, has spurred the development of selective inhibitors. This compound is one such compound developed by AstraZeneca for the potential treatment of neuropathic and inflammatory pain.[1] A key aspect of preclinical assessment is the therapeutic window, which represents the dose range between the minimal effective dose (efficacy) and the dose at which toxicity occurs. A wider therapeutic window is a desirable characteristic for any new therapeutic agent.

Comparative Preclinical Data

The following tables summarize the available preclinical data for this compound and a selection of other NaV1.7 inhibitors. It is important to note that direct head-to-head preclinical studies comparing this compound with these alternatives under the same experimental conditions are not publicly available. The data presented here is compiled from various sources and should be interpreted with this limitation in mind.

Table 1: In Vitro Potency and Selectivity
CompoundTargetpIC50 / IC50Selectivity vs. NaV1.5Selectivity vs. hERG
This compound NaV1.7pIC50: 7.1[1]~158-fold (pIC50: 4.9)[1]~158-fold (pIC50: 4.9)[1]
PF-05089771 NaV1.7IC50: 15 nM>600-foldNot Reported

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency.

Table 2: Preclinical Efficacy and Therapeutic Window Assessment
CompoundAnimal ModelEfficacy EndpointEffective DoseToxicity EndpointMaximum Tolerated Dose (MTD) / Adverse EffectsTherapeutic Window
This compound Rat Formalin TestAntinociceptive Effect (Phase 1)Statistically significant at 23 mg/kg, p.o. (plasma concentration of 5 µM)[2]Not ReportedNot ReportedNot Assessable
ProTX-II Rat Formalin TestReduction in Phase I and II flinching2 µg/10 µl, intrathecalMotor abnormalities, respiratory distress, death at higher doses2 µg/10 µl, intrathecal[3]Narrow (efficacious dose is the MTD)

Disclaimer: The absence of reported toxicity data for this compound in the public domain prevents a conclusive assessment of its therapeutic window. The data for ProTX-II is provided for context on how therapeutic windows for NaV1.7 inhibitors are evaluated.

Experimental Protocols

Rat Formalin Test for Antinociceptive Efficacy

The formalin test is a widely used preclinical model of tonic pain. The protocol described here is a general representation of the methodology used in such studies.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Acclimatization: Animals are habituated to the testing environment (e.g., Plexiglas chambers) for a defined period before the experiment.

  • Drug Administration: this compound or the vehicle is administered orally (p.o.) at specified doses (e.g., 16-99 µmol/kg) at a set time before the formalin injection.[1]

  • Formalin Injection: A dilute solution of formalin (e.g., 5% in saline) is injected into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal's behavior is observed for a set period (e.g., 60 minutes). The primary measure of pain is the time spent licking or biting the injected paw. Observations are typically divided into two phases: Phase 1 (0-5 minutes, representing direct nociceptor activation) and Phase 2 (15-60 minutes, representing inflammatory pain).

  • Data Analysis: The time spent in nociceptive behavior is recorded and compared between the drug-treated and vehicle-treated groups. A statistically significant reduction in this behavior in the treated group is indicative of an antinociceptive effect.

Signaling Pathway and Experimental Workflow

NaV1.7 Signaling in Nociception

The following diagram illustrates the role of NaV1.7 in the pain signaling pathway from the periphery to the central nervous system. Activation of NaV1.7 in nociceptive neurons in response to a noxious stimulus leads to the generation and propagation of action potentials. This signal is then transmitted to the spinal cord, leading to the sensation of pain. The pathway also highlights the potential involvement of downstream opioid signaling, which has been observed in NaV1.7 null models.[4]

NaV1_7_Signaling_Pathway cluster_PNS Peripheral Nervous System (Nociceptor) cluster_CNS Central Nervous System (Spinal Cord) cluster_Modulation Modulatory Pathway Noxious_Stimulus Noxious Stimulus (e.g., Heat, Mechanical) NaV1_7 NaV1.7 Channel Noxious_Stimulus->NaV1_7 Activates Action_Potential Action Potential Generation & Propagation NaV1_7->Action_Potential Initiates Opioid_Signaling Endogenous Opioid Signaling NaV1_7->Opioid_Signaling Influences Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Action_Potential->Neurotransmitter_Release Triggers Pain_Perception Pain Perception Neurotransmitter_Release->Pain_Perception Leads to Opioid_Signaling->Neurotransmitter_Release Inhibits

Caption: NaV1.7 signaling cascade in pain perception.

Experimental Workflow for Preclinical Assessment

The following diagram outlines a typical workflow for the preclinical assessment of a novel NaV1.7 inhibitor like this compound.

Preclinical_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment Potency Potency Assay (pIC50 on NaV1.7) Selectivity Selectivity Profiling (vs. other NaV subtypes, hERG) Potency->Selectivity PK Pharmacokinetic Studies (Bioavailability, Half-life) Selectivity->PK Efficacy Efficacy Models (e.g., Formalin Test) PK->Efficacy Therapeutic_Window Therapeutic Window Assessment Efficacy->Therapeutic_Window Toxicity Toxicity Studies (Maximum Tolerated Dose) Toxicity->Therapeutic_Window

Caption: Preclinical evaluation workflow for NaV1.7 inhibitors.

Conclusion

Based on the available preclinical data, this compound is a potent and selective NaV1.7 inhibitor with demonstrated efficacy in a preclinical model of tonic pain. Its selectivity against NaV1.5 and hERG suggests a potentially favorable cardiac safety profile. However, a comprehensive assessment of its therapeutic window is hampered by the lack of publicly available preclinical toxicity data. The absence of direct comparative studies with other NaV1.7 inhibitors also makes it challenging to definitively position this compound's therapeutic potential relative to other compounds in its class. Further research, including head-to-head preclinical trials and detailed toxicology studies, would be necessary to fully elucidate the therapeutic window of this compound.

References

Navigating the Landscape of Selective Nav1.7 Blockade: A Comparative Guide to Alternatives for AZD-3161

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of selective Nav1.7 inhibitors remains a key strategy in the development of novel, non-opioid analgesics. While AZD-3161 has been a notable compound in this area, a diverse pipeline of alternative molecules has been explored, each with unique pharmacological profiles. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data, to inform ongoing research and development efforts.

The voltage-gated sodium channel Nav1.7 is a genetically validated target for pain. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain, making it a compelling target for analgesic drug development. Conversely, gain-of-function mutations are linked to severe pain disorders. The primary challenge in this field is achieving high selectivity for Nav1.7 over other sodium channel isoforms to minimize off-target effects, particularly cardiotoxicity associated with Nav1.5 inhibition.

This guide will compare the performance of several key Nav1.7 inhibitors that have been in various stages of preclinical and clinical development, including PF-05089771, Vixotrigine (BIIB074/Raxatrigine), GDC-0276, and DSP-2230, against the profile of this compound.

Comparative Analysis of Nav1.7 Inhibitors

The following tables summarize the in vitro potency and selectivity of this compound and its alternatives against a panel of voltage-gated sodium channels. The data presented are IC50 values, which represent the concentration of the inhibitor required to block 50% of the channel's activity. A lower IC50 value indicates higher potency.

Table 1: In Vitro Potency (IC50) of Nav1.7 Inhibitors on Human Voltage-Gated Sodium Channels (in nM)

CompoundNav1.7Nav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.8Nav1.9
This compound ~79.4[1]---->10,000[1]---
PF-05089771 11[2][3]850[2]110[2]11,000[2]10,000[2]25,000[2]160[2]>10,000[3]-
Vixotrigine 1,760 (use-dependent)[1][4]2,470 (use-dependent)2,860 (use-dependent)3,120 (use-dependent)3,850 (use-dependent)5,120 (use-dependent)2,130 (use-dependent)2,550 (use-dependent)-
GDC-0276 0.4[5][6]>21-fold selective>21-fold selective-~6-fold selective>21-fold selective~1,200-fold selective--
DSP-2230 7,100[7][8]----Low activity[8]-11,400[7][8]6,700[7][8]

Table 2: Selectivity Profile of Nav1.7 Inhibitors (Fold Selectivity vs. Nav1.7)

CompoundNav1.1Nav1.2Nav1.3Nav1.4Nav1.5Nav1.6Nav1.8Nav1.9
This compound ---->126---
PF-05089771 ~77~10~1000~909~2273~15>909-
Vixotrigine ~1.4~1.6~1.8~2.2~2.9~1.2~1.4-
GDC-0276 >21>21-~6>21~1200--
DSP-2230 ----High-~1.6~0.94

Note: Fold selectivity is calculated as IC50 (Nav subtype) / IC50 (Nav1.7). A higher value indicates greater selectivity for Nav1.7.

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental approaches in the development of Nav1.7 inhibitors, the following diagrams are provided.

Nav1_7_Pain_Signaling_Pathway cluster_PNS Peripheral Nervous System cluster_CNS Central Nervous System Noxious Stimuli Noxious Stimuli Nociceptor Nociceptor Noxious Stimuli->Nociceptor Nav1.7 Nav1.7 Nociceptor->Nav1.7 amplifies generator potential Action Potential Action Potential Nav1.7->Action Potential initiates Spinal Cord Spinal Cord Action Potential->Spinal Cord propagates to Brain Brain Spinal Cord->Brain Pain Perception Pain Perception Brain->Pain Perception

Figure 1: Simplified Nav1.7 signaling pathway in pain perception.

Drug_Development_Workflow Target_Identification Target Identification (e.g., Nav1.7) Lead_Discovery Lead Discovery & Optimization Target_Identification->Lead_Discovery Preclinical_Studies Preclinical Studies Lead_Discovery->Preclinical_Studies IND_Submission IND Submission Preclinical_Studies->IND_Submission Clinical_Trials Clinical Trials (Phase I, II, III) IND_Submission->Clinical_Trials NDA_Review NDA Review Clinical_Trials->NDA_Review Post_Market Post-Market Surveillance NDA_Review->Post_Market

Figure 2: General workflow for analgesic drug development.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols used in the characterization of Nav1.7 inhibitors.

Patch-Clamp Electrophysiology for Nav Channel Selectivity

Objective: To determine the potency and selectivity of a compound by measuring its inhibitory effect on the electrical currents of different Nav channel subtypes.

Methodology:

  • Cell Culture: Stably transfected cell lines (e.g., HEK293 or CHO cells) expressing the human Nav channel subtype of interest (e.g., Nav1.1, Nav1.2, Nav1.5, Nav1.7, etc.) are cultured under standard conditions.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

    • Cells are perfused with an external solution containing physiological ion concentrations. The internal solution within the patch pipette contains a fluoride-based or cesium-based solution to isolate sodium currents.

    • A holding potential (e.g., -120 mV) is applied to the cell membrane.

    • To elicit sodium currents, a series of depolarizing voltage steps are applied (e.g., from -80 mV to +40 mV in 10 mV increments).

  • Compound Application:

    • A baseline recording of the sodium current is established.

    • The test compound is then perfused onto the cell at various concentrations.

  • Data Analysis:

    • The peak inward sodium current at each voltage step is measured before and after compound application.

    • The percentage of current inhibition is calculated for each concentration.

    • Concentration-response curves are generated, and the IC50 value is determined by fitting the data to a Hill equation.

    • To assess state-dependence, voltage protocols are designed to favor either the resting or inactivated states of the channel.

In Vivo Efficacy: Formalin Test

Objective: To evaluate the analgesic efficacy of a compound in a model of inflammatory pain.

Methodology:

  • Animals: Male mice or rats are used.

  • Acclimatization: Animals are acclimatized to the testing environment (e.g., a clear observation chamber) for at least 30 minutes before the experiment.

  • Compound Administration: The test compound or vehicle is administered via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 1-5% in saline, 20 µL) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after the injection, the animal is returned to the observation chamber.

    • The total time the animal spends licking or biting the injected paw is recorded for a set period, typically divided into two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-40 minutes post-injection, representing inflammatory pain).

  • Data Analysis: The total licking/biting time in each phase for the compound-treated group is compared to the vehicle-treated group. A significant reduction in this time indicates an analgesic effect.

In Vivo Efficacy: Chronic Constriction Injury (CCI) Model

Objective: To assess the efficacy of a compound in a model of neuropathic pain.

Methodology:

  • Animals: Male rats are typically used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • The common sciatic nerve is exposed at the mid-thigh level.

    • Four loose ligatures are tied around the nerve with a absorbable suture material (e.g., 4-0 chromic gut).

    • The muscle and skin are then closed.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Development of Neuropathic Pain: Animals develop mechanical allodynia (pain in response to a non-painful stimulus) and thermal hyperalgesia (increased sensitivity to a painful stimulus) in the ipsilateral paw within a few days to a week after surgery.

  • Behavioral Testing:

    • Mechanical Allodynia: Assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is determined.

    • Thermal Hyperalgesia: Assessed using a radiant heat source (e.g., plantar test). The latency to paw withdrawal is measured.

  • Compound Administration: The test compound or vehicle is administered, and behavioral testing is performed at various time points after dosing.

  • Data Analysis: The paw withdrawal threshold (in grams) or latency (in seconds) for the compound-treated group is compared to the vehicle-treated group. A significant increase in the withdrawal threshold or latency indicates an anti-allodynic or anti-hyperalgesic effect, respectively.

Conclusion

The development of selective Nav1.7 inhibitors as a new class of analgesics is a complex and challenging endeavor. While many promising candidates have been identified, translation from preclinical efficacy to clinical success has been difficult. This guide provides a comparative overview of several key alternatives to this compound, highlighting their distinct potency and selectivity profiles. The provided experimental data and protocols offer a valuable resource for researchers in the field to objectively evaluate these compounds and inform the design of future studies. A thorough understanding of the pharmacological nuances of each inhibitor, coupled with robust preclinical and clinical evaluation, will be critical in the journey to deliver a safe and effective Nav1.7-targeted therapy for pain.

References

Safety Operating Guide

Essential Safety and Disposal Procedures for AZD-3161

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal procedures for the investigational compound AZD-3161 are not publicly available in Safety Data Sheets (SDS) from the original developer or suppliers. The following guidelines are based on general best practices for the disposal of non-hazardous, solid research-grade chemical compounds. Researchers must always consult with their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.[1][2]

The proper disposal of investigational drugs like this compound is critical to ensure laboratory safety and environmental protection. The overriding principle is that no laboratory activity should begin without a clear plan for the disposal of all generated waste.[3] All chemical waste, including unused or expired products, contaminated materials, and solutions, must be handled as potentially hazardous.[2][4]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn. This includes, but is not limited to:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • A lab coat[5]

Step-by-Step Disposal Protocol

The disposal of chemical waste must be managed in a systematic and compliant manner. Evaporation is not an acceptable method of disposal.[6]

  • Waste Identification and Segregation:

    • Treat all unused or expired solid this compound as chemical waste.[2]

    • Any materials that have come into direct contact with this compound, such as gloves, pipette tips, vials, and contaminated bench paper, must also be disposed of as chemical waste.[2]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS department. Keep organic solvent waste separate from aqueous waste.[3]

  • Use of Appropriate Waste Containers:

    • Collect solid waste in a designated, puncture-resistant container with a secure, leak-proof closure.[1][2] The container must be chemically compatible with the waste.[1]

    • For liquid waste (e.g., solutions containing this compound), use a chemically resistant container with a screw cap. Leave at least 10% of headspace in liquid waste containers to allow for expansion.

  • Proper Labeling:

    • Label the waste container clearly with the words "Hazardous Waste".[2][7]

    • The label must include the full, unabbreviated chemical name ("this compound"), the name of the Principal Investigator (PI), the laboratory location (building and room number), and a contact phone number.[7][8]

    • If reusing a container, ensure the original label is completely defaced or removed.[8]

  • Safe Storage in a Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[1]

    • The SAA should be a secure, well-ventilated area away from regular lab traffic and incompatible materials.[2][5]

    • Keep the waste container closed at all times except when adding waste.[4][9]

    • Your laboratory must conduct and document weekly inspections of the SAA to check for leaks or container degradation.[10][7]

  • Arrange for Disposal:

    • Once the container is full or you are ready for disposal, contact your institution's EHS department to schedule a waste pickup.[2][7][9]

    • Do not dispose of this compound or its contaminated materials in the regular trash or down the sewer drain.[5][6] Improper disposal is illegal and poses a significant safety and environmental risk.[6][11]

Summary of Disposal Procedures

The following table summarizes the key steps and requirements for the proper disposal of this compound.

StepRequirementRationale
1. PPE Wear safety glasses, lab coat, and chemical-resistant gloves.To protect personnel from potential exposure to the chemical compound.
2. Segregation Collect unused this compound and contaminated materials as chemical waste.To prevent hazardous reactions and ensure proper disposal routing.[3][5]
3. Container Use a compatible, sealed, leak-proof, and puncture-resistant container.To safely contain the waste and prevent spills or leaks.[1]
4. Labeling Affix a "Hazardous Waste" label with the full chemical name and lab details.To comply with regulations and inform handlers of the container's contents.[7][8]
5. Storage Store in a designated, secure, and inspected Satellite Accumulation Area (SAA).To ensure safe temporary storage and prevent unauthorized access or accidents.[10]
6. Disposal Contact the institutional EHS department for waste pickup and final disposal.To ensure the waste is transported and disposed of in a compliant and environmentally sound manner.[9][12]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the decision-making and procedural flow for handling and disposing of a research chemical like this compound within a laboratory setting.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Storage & Management cluster_3 Final Disposal A Unused/Expired this compound or Contaminated Material B Segregate as Chemical Waste A->B C Select Compatible, Sealed Container B->C Place waste in container D Label with 'Hazardous Waste' & Full Chemical Details C->D E Store in Designated SAA D->E Move container to SAA F Keep Container Closed E->F G Conduct Weekly Inspections F->G H Contact EHS for Pickup G->H When container is full I Compliant Off-Site Disposal (e.g., Incineration) H->I

Caption: Workflow for the safe handling and disposal of a laboratory chemical.

References

Essential Safety and Logistical Information for Handling AZD-3161

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for AZD-3161 is publicly available. The following guidance is based on best practices for handling potent, small-molecule research compounds and investigational drugs. Researchers must always consult their institution's Environmental Health and Safety (EHS) department for specific protocols and conduct a thorough risk assessment before handling any new compound.

I. Personal Protective Equipment (PPE)

Given that this compound is a potent investigational drug, a comprehensive approach to personal protective equipment is crucial to minimize exposure. The minimum required PPE for handling this compound in a laboratory setting should include:

PPE CategoryItemSpecifications and Use
Body Protection Laboratory CoatA clean, buttoned lab coat is the minimum requirement. For handling larger quantities or when there is a risk of splashes, a chemical-resistant apron over the lab coat is recommended.
Full-body SuitFor procedures with a high risk of aerosolization or contamination, disposable coveralls should be considered.
Hand Protection Disposable GlovesNitrile gloves are the standard for handling most research chemicals. Double-gloving is recommended to provide an extra layer of protection, especially during prolonged handling.[1]
Chemical-Resistant GlovesFor tasks involving significant quantities of solvents or when prolonged contact is anticipated, gloves with a higher level of chemical resistance, such as butyl rubber or neoprene, should be worn. Always check the glove manufacturer's compatibility chart for the specific solvents being used.
Eye and Face Protection Safety GlassesSafety glasses with side shields are the minimum requirement for eye protection in a laboratory.[1]
Safety GogglesWhen there is a risk of chemical splashes, safety goggles that provide a complete seal around the eyes should be worn.
Face ShieldA face shield should be worn in conjunction with safety goggles when handling larger volumes of liquids or performing procedures with a high splash potential.[1]
Respiratory Protection Fume HoodAll handling of solid this compound and preparation of its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
RespiratorIf a fume hood is not available or if there is a risk of aerosol generation outside of a containment device, a properly fitted N95 or higher-rated respirator should be used. Consult with your institution's EHS for respirator selection and fit-testing.
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory in any laboratory where chemicals are handled.

II. Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to ensure the safety of all laboratory personnel. The following step-by-step workflow should be adopted:

  • Preparation and Planning:

    • Review all available literature on this compound and similar compounds to understand potential hazards.

    • Prepare a detailed standard operating procedure (SOP) for the planned experiment, including a risk assessment.

    • Ensure all necessary PPE is available and in good condition.

    • Verify that the chemical fume hood and any other safety equipment are functioning correctly.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store this compound in a clearly labeled, sealed container in a designated, secure location, such as a locked cabinet or refrigerator, as specified by the supplier.

    • Maintain an accurate inventory of the compound, documenting the amount received, used, and remaining.

  • Weighing and Solution Preparation:

    • All weighing of solid this compound must be performed in a chemical fume hood.

    • Use a disposable weighing dish to prevent contamination of balances.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

    • Ensure that the solvent used is compatible with the container material.

  • Experimental Procedures:

    • Conduct all experimental work involving this compound within a chemical fume hood.

    • Keep containers of this compound and its solutions sealed when not in use.

    • Avoid direct contact with the skin, eyes, and clothing.

    • In case of accidental exposure, immediately follow the emergency procedures outlined in your institution's chemical hygiene plan.

  • Decontamination:

    • All surfaces and equipment that come into contact with this compound should be decontaminated.

    • Use a suitable solvent (e.g., 70% ethanol) to wipe down surfaces, followed by a thorough cleaning with soap and water.

    • Dispose of all cleaning materials as hazardous waste.

III. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.[2]

  • Waste Segregation:

    • All solid waste contaminated with this compound, including gloves, weighing dishes, and paper towels, should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste, including unused solutions and contaminated solvents, should be collected in a separate, compatible, and clearly labeled hazardous waste container.

  • Waste Disposal:

    • Never dispose of this compound or its waste down the drain or in the regular trash.[3][4]

    • All hazardous waste must be disposed of through your institution's EHS department, following their specific procedures for chemical waste pickup and disposal.

    • Maintain accurate records of all disposed waste.

IV. Experimental Workflow for Safe Handling of this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling ReviewInfo Review Compound Information PrepareSOP Prepare Standard Operating Procedure ReviewInfo->PrepareSOP Input for CheckPPE Inspect Personal Protective Equipment PrepareSOP->CheckPPE Defines VerifyEquipment Verify Safety Equipment Functionality CheckPPE->VerifyEquipment ReceiveStore Receive and Store Securely WeighPrepare Weigh and Prepare Solutions in Fume Hood ReceiveStore->WeighPrepare ConductExperiment Conduct Experiment in Fume Hood WeighPrepare->ConductExperiment Decontaminate Decontaminate Surfaces and Equipment ConductExperiment->Decontaminate SegregateWaste Segregate Solid and Liquid Waste Decontaminate->SegregateWaste DisposeWaste Dispose of Waste via EHS SegregateWaste->DisposeWaste

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
AZD-3161
Reactant of Route 2
Reactant of Route 2
AZD-3161

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.